molecular formula C10H16N5Na2O14P3 B1340535 ATP disodium salt hydrate CAS No. 34369-07-8

ATP disodium salt hydrate

Katalognummer: B1340535
CAS-Nummer: 34369-07-8
Molekulargewicht: 569.16 g/mol
InChI-Schlüssel: NTBQNWBHIXNPRU-MSQVLRTGSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Purinergic P2 receptor agonist. (EC50 values are 0.60 (P2X1), 1.3 (P2X3), 9.1 (P2X4) and 0.5 μM (P2X5)). Involved in extracellular signalling as a cotransmitter in all nerves, in both the central and peripheral nervous systems.>Adenosine 5′ -triphosphate (ATP) is essential for biological processes including neurotransmission, signal transduction, muscle contraction and cardiac function. ATP is the major energy potential for living systems. They are released from cells under stress and play a key role in immune response. ATP release from injured neurons and consequent breakdown leads to generation of adenosine. ATP may serve as a therapeutic option in anaesthesia and intensive care medicine for the management of pain. Elevated ATP levels are indicative of cell damage and inflammation.>

Eigenschaften

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQNWBHIXNPRU-MSQVLRTGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5Na2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036108
Record name Adenosine 5'-triphosphate disodium salt hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34369-07-8
Record name Adenosine 5'-triphosphate disodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5â?²-triphosphate disodium salt hydrate
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Foundational & Exploratory

Technical Guide: Physicochemical Properties and Analysis of Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) is a pivotal nucleoside triphosphate that serves as the primary energy currency for cellular metabolism and is integral to a multitude of biological processes, including signal transduction, muscle contraction, and DNA synthesis.[1][2] In research and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium (B8443419) salt. The hydration state of this salt is a critical parameter that directly influences its formula weight, which must be accurately accounted for in the preparation of standard solutions and in quantitative analyses. This technical guide provides a detailed examination of the molecular weight of ATP disodium salt hydrate (B1144303), outlines a standard protocol for its experimental verification via mass spectrometry, and illustrates its role in cellular signaling.

Chemical Identity and Molecular Weight

The chemical formula for the anhydrous form of ATP disodium salt is C₁₀H₁₄N₅Na₂O₁₃P₃.[3][4] However, the compound is typically supplied as a hydrate, with the trihydrate form (C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O) being a common and stable variant.[5] The presence of water molecules is a crucial distinction, as it significantly alters the molecular weight.

Calculation of Precise Molecular Weight

The precise molecular weight is calculated by summing the atomic weights of the constituent atoms based on IUPAC standard atomic weights. The calculations for both the anhydrous and trihydrate forms are presented below for clarity and comparison.

Table 1: Molecular Weight Calculation for ATP Disodium Salt Forms

Form Chemical Formula Element Atom Count Atomic Weight ( g/mol ) Subtotal ( g/mol ) Precise Molecular Weight ( g/mol )
Anhydrous C₁₀H₁₄N₅Na₂O₁₃P₃Carbon (C)1012.011120.110551.14 [3][6]
Hydrogen (H)141.00814.112
Nitrogen (N)514.00770.035
Sodium (Na)222.99045.980
Oxygen (O)1315.999207.987
Phosphorus (P)330.97492.922
Trihydrate C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂OAnhydrous Part1551.146551.146605.19 [7]
Water (H₂O)318.01554.045

Note: Discrepancies in literature and supplier documentation often arise from reporting the anhydrous molecular weight for the hydrated form. Researchers should always confirm the hydration state, for instance, via Karl Fischer titration, and use the appropriate molecular weight.

Experimental Verification of Molecular Weight

Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of small molecules like ATP, verifying their identity and assessing purity.[8] High-resolution mass spectrometry (HRMS) can provide mass accuracy within parts-per-million (ppm) levels, enabling confident confirmation of the elemental composition.

Protocol: Molecular Weight Determination by ESI-QTOF Mass Spectrometry

This protocol describes a general method for confirming the molecular weight of ATP disodium salt using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry.[8][9]

Objective: To obtain an accurate mass measurement of the ATP anion ([M-2Na+H]⁻) to confirm the molecular identity of ATP disodium salt.

Materials:

  • ATP disodium salt hydrate sample

  • LC-MS grade water

  • LC-MS grade methanol

  • Calibrant solution (e.g., sodium formate (B1220265) or a manufacturer-provided ESI-L Low Concentration Tuning Mix)

  • Microcentrifuge tubes and pipettes

Instrumentation:

  • An ESI-QTOF Mass Spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade water.

    • From the stock, prepare a dilute working solution of 1-10 µg/mL by serial dilution with 50:50 methanol:water. This solvent composition aids in efficient electrospray ionization.

    • Vortex the solution and centrifuge briefly to remove any particulates.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using an appropriate external calibrant solution.[10] This should be performed immediately prior to the analysis to ensure high mass accuracy.

    • For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for instrumental drift in real-time.[10]

  • Infusion Analysis:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in negative ion mode, as the phosphate (B84403) groups of ATP are readily deprotonated. The expected primary ion is the singly charged anion of the free acid form, [C₁₀H₁₅N₅O₁₃P₃]⁻, with a theoretical monoisotopic mass of 505.9880 m/z.

    • Set the instrument parameters (e.g., capillary voltage, fragmentor voltage, gas temperatures) to achieve stable spray and optimal ion signal without inducing significant in-source fragmentation.

  • Data Analysis:

    • Process the acquired spectrum. The most abundant peak should correspond to the [M-H]⁻ ion of the ATP free acid.

    • Compare the measured accurate mass of the ion to its theoretical exact mass. The mass error, calculated in ppm, should ideally be less than 5 ppm for confident identification.

    • The presence of sodium adducts such as [M-2H+Na]⁻ may also be observed.

Role in Cellular Signaling

Beyond its metabolic role, extracellular ATP is a critical signaling molecule that mediates cell-to-cell communication in a process known as purinergic signaling.[1][11] This signaling is fundamental to neurotransmission, immune responses, and inflammation.[11][12]

ATP exerts its effects by binding to a class of plasma membrane receptors called purinergic receptors, which are divided into P2X and P2Y families.[1][12]

  • P2X Receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations like Ca²⁺ and Na⁺, leading to rapid cellular depolarization and activation.

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation, often involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃), which in turn modulate a wide range of cellular functions.[1][13]

The signaling is terminated by the action of ectonucleotidases, enzymes on the cell surface that hydrolyze ATP to ADP, AMP, and finally adenosine, which can then signal through P1 receptors.[11]

Visualization of an ATP Signaling Pathway

The following diagram illustrates a simplified workflow for a typical purinergic signaling event mediated by ATP binding to P2Y and P2X receptors.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2Y P2Y Receptor (GPCR) ATP->P2Y binds P2X P2X Receptor (Ion Channel) ATP->P2X binds G_Protein G Protein Activation P2Y->G_Protein Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X->Ion_Influx PLC PLC Activation G_Protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Response_Y Cellular Response (e.g., Gene Expression) Ca_Release->Response_Y PKC->Response_Y Response_X Cellular Response (e.g., Depolarization) Ion_Influx->Response_X

Simplified ATP-mediated purinergic signaling pathways.

References

Chemical structure of adenosine 5'-triphosphate disodium salt hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize this critical biomolecule.

Chemical Structure and Properties

Adenosine 5'-triphosphate is a central molecule in cellular energy transfer and signaling. The disodium salt hydrate is a common and stable form used in research.

Chemical Structure:

The structure of adenosine 5'-triphosphate consists of an adenine (B156593) base, a ribose sugar, and a triphosphate group. The disodium salt form indicates that two of the acidic protons on the triphosphate chain are replaced by sodium ions. The hydrate form signifies the presence of associated water molecules.

Chemical structure of Adenosine 5′-triphosphate disodium salt hydrate

Caption: Chemical structure of Adenosine 5′-triphosphate disodium salt hydrate.

Physicochemical Properties:

A summary of the key physicochemical properties of adenosine 5'-triphosphate disodium salt hydrate is presented in Table 1.

PropertyValueReference
Molecular Formula C10H14N5Na2O13P3 ∙ xH2O[1][2]
Molecular Weight (Anhydrous) 551.14 g/mol [1][2]
CAS Number 34369-07-8[1][2]
Appearance White to cream powder or crystalline powder[3]
Solubility in Water 50 mg/mL, yielding a clear, colorless solution[1][4]
pH of Aqueous Solution (5%) ~3.5 (mildly acidic)[1][5]
Storage Temperature -20°C with desiccation[1][4]
Stability Stable for at least 2 years when stored correctly. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur (<0.5% per year).[1]
pKa 4.0 (amino group), 6.5 (secondary phosphate)[1]
λmax 259 nm[1]
Molar Extinction Coefficient (ε) 15.4 mM⁻¹cm⁻¹ at 259 nm in 100 mM phosphate (B84403) buffer, pH 7.0[1]
Metal Binding Constants (per mole) Mg²⁺ (9,554), Ca²⁺ (3,722), Sr²⁺ (1,381), Li⁺ (25), Na⁺ (13), K⁺ (8)[1]

Experimental Protocols for Analysis

Accurate quantification and characterization of ATP are crucial for many research applications. The following sections detail common experimental methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of ATP and its metabolites (ADP, AMP).[6][7]

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. More polar molecules, like ATP, elute earlier than less polar ones. UV detection is commonly employed for quantification.[6]

Detailed Protocol for Quantification of ATP in Cellular Extracts:

  • Sample Preparation:

    • Rapidly extract ATP from cells to prevent enzymatic degradation. This can be achieved by methods such as perchloric acid extraction or using commercially available extraction kits.

    • Centrifuge the extract to remove cellular debris.

    • Neutralize the supernatant if acid extraction was used.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 3 µm particle size, 150 mm x 3 mm)[8]

    • Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer (pH 6.80).[8] Alternatively, a gradient elution with a buffer like ammonium (B1175870) acetate (B1210297) can be used, which is also compatible with mass spectrometry.[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Detector: UV-Vis detector.

    • Wavelength: 254 nm or 259 nm.[1][8]

  • Quantification:

    • Prepare a standard curve using known concentrations of ATP disodium salt hydrate (e.g., 0.2 to 10 µM).[8]

    • Integrate the peak area corresponding to ATP in the sample chromatogram.

    • Calculate the concentration of ATP in the sample by comparing its peak area to the standard curve.

Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of ATP. It is often coupled with liquid chromatography (LC-MS).[9][10]

Principle: Molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For ATP, electrospray ionization (ESI) is commonly used, typically in negative ion mode.[11]

Detailed Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Follow the same extraction procedures as for HPLC.

    • For plasma or serum samples, protein precipitation with a solvent like acetonitrile (B52724) is required.[11] An internal standard (e.g., ¹³C-labeled ATP) should be added for accurate quantification.

  • Liquid Chromatography:

    • Use an HPLC or UPLC system with a column suitable for separating nucleotides, such as a hydrophilic interaction liquid chromatography (HILIC) column.[11]

    • The mobile phase should be volatile, for example, based on ammonium acetate, to be compatible with the MS interface.[9]

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for ATP and monitoring for a specific product ion after fragmentation.

    • Precursor Ion (m/z): For [ATP-H]⁻, the expected m/z is approximately 506.

    • Product Ions (m/z): Characteristic fragment ions include those corresponding to the loss of phosphate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful non-invasive technique for studying ATP in vitro and in vivo, providing information about its concentration, ionization state, and interactions with metal ions.[12][13]

Principle: The phosphorus-31 nucleus has a nuclear spin and can be detected by NMR. The chemical shift of the three phosphate groups (α, β, and γ) in ATP are distinct and sensitive to the local chemical environment, including pH and magnesium ion concentration.[14]

Detailed Protocol for in vitro ³¹P NMR:

  • Sample Preparation:

    • Dissolve the this compound in a suitable buffer (e.g., Tris-HCl) prepared in D₂O for field-frequency locking.

    • Adjust the pH to the desired value.

    • If studying metal ion binding, add a known concentration of the metal salt (e.g., MgCl₂).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a phosphorus probe.

    • Acquire proton-decoupled ³¹P NMR spectra to simplify the signals to single peaks for each phosphate group.[15]

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Reference the spectrum using an external or internal standard (e.g., phosphoric acid).

  • Spectral Interpretation:

    • Identify the resonances corresponding to the γ, α, and β phosphates.

    • The chemical shifts and coupling constants can be used to determine the concentrations of different ATP species (e.g., free ATP vs. Mg-ATP).[13]

Signaling Pathways Involving ATP

ATP is not only an energy currency but also a crucial signaling molecule both inside and outside the cell.[16][17]

Intracellular Signaling

ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins, thereby activating or deactivating signaling cascades.[17] It is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) pathways.[16][17]

Intracellular_ATP_Signaling ATP ATP Kinase Kinase ATP->Kinase Substrate AdenylylCyclase Adenylyl Cyclase ATP->AdenylylCyclase Substrate Protein Substrate Protein Kinase->Protein PhosphoProtein Phosphorylated Protein Protein->PhosphoProtein Phosphorylation SignalingCascade Signaling Cascade PhosphoProtein->SignalingCascade cAMP cAMP (Second Messenger) AdenylylCyclase->cAMP Conversion cAMP->SignalingCascade CellularResponse Cellular Response SignalingCascade->CellularResponse Extracellular_ATP_Signaling cluster_cell1 Cell 1 (Releasing Cell) cluster_extracellular Extracellular Space cluster_cell2 Cell 2 (Target Cell) ATP_in Intracellular ATP Release ATP Release (e.g., via channels) ATP_in->Release ATP_out Extracellular ATP Release->ATP_out Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP_out->Ectonucleotidases Hydrolysis P2_Receptor P2 Receptor (P2X, P2Y) ATP_out->P2_Receptor Adenosine Adenosine Ectonucleotidases->Adenosine P1_Receptor P1 (Adenosine) Receptor Adenosine->P1_Receptor CellularResponse Cellular Response P2_Receptor->CellularResponse P1_Receptor->CellularResponse Experimental_Workflow Sample Biological Sample (e.g., Cells, Tissue) Extraction ATP Extraction (e.g., Acid or Solvent) Sample->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation LC_Separation LC Separation (e.g., HILIC) Centrifugation->LC_Separation Inject Sample MS_Detection MS Detection (ESI, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis Result ATP Concentration DataAnalysis->Result

References

The Central Role of Adenosine Triphosphate (ATP) Disodium Salt in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of Adenosine Triphosphate (ATP) disodium (B8443419) salt in cellular metabolism. From its fundamental role as the primary energy currency to its intricate involvement in complex signaling cascades, ATP is a cornerstone of cellular life. This document synthesizes key quantitative data, details common experimental protocols for ATP measurement, and visualizes critical pathways to offer a comprehensive resource for the scientific community.

ATP: The Universal Energy Currency of the Cell

Adenosine Triphosphate (ATP) is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups.[1][2] The energy required for a vast array of cellular processes is stored within the high-energy phosphoanhydride bonds linking these phosphate groups.[1][3] The hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi) is an exergonic reaction that releases a significant amount of energy, which is then harnessed to drive endergonic cellular reactions.[3][4] This process of energy coupling is fundamental to life.[1][5]

The ATP disodium salt is a stable, water-soluble form of ATP, making it a standard reagent in biochemical and cellular research.[6][7] Its functions are identical to endogenous ATP, serving as a coenzyme and the primary source of energy for processes such as muscle contraction, active transport across cell membranes, and the synthesis of macromolecules like proteins and nucleic acids.[7][8]

The ATP-ADP Cycle: A Continuous Flow of Energy

Cells maintain a high ratio of ATP to ADP, ensuring a ready supply of energy.[9] ATP is constantly being hydrolyzed to ADP to provide energy, and ADP is subsequently re-phosphorylated to ATP through cellular respiration and photosynthesis.[10][11] This continuous regeneration, known as the ATP-ADP cycle, acts as a bridge between energy-releasing (catabolic) and energy-requiring (anabolic) reactions.[12][13]

ATP_ADP_Cycle ATP ATP (High Energy) EnergyOut Energy for Anabolism (e.g., Muscle Contraction, Biosynthesis) ATP->EnergyOut Hydrolysis ADP ADP + Pi (Low Energy) ADP->ATP EnergyIn Energy from Catabolism (e.g., Cellular Respiration) EnergyIn->ADP Phosphorylation EnergyOut->ADP

Figure 1: The ATP-ADP Cycle.

The Dichotomy of Metabolism: ATP in Anabolic and Catabolic Pathways

Metabolism can be broadly divided into two types of pathways: catabolism and anabolism. ATP plays a central and indispensable role in linking these two processes.[12][14]

  • Catabolism: These are degradative pathways that break down complex molecules into simpler ones, releasing energy in the process.[15][16] A prime example is cellular respiration, where glucose is broken down to produce ATP.[14][17]

  • Anabolism: These are biosynthetic pathways that construct complex molecules from simpler ones.[15] Anabolic reactions are endergonic and require an input of energy, which is supplied by the hydrolysis of ATP.[12][14] Examples include the synthesis of proteins from amino acids and the replication of DNA.[12][17]

In essence, catabolic reactions generate ATP, and anabolic reactions consume it, with ATP acting as the critical intermediary.[12][13]

ATP as a Signaling Molecule

Beyond its role in energy metabolism, ATP is a crucial signaling molecule in both intracellular and extracellular environments.[2][9]

Intracellular Signaling

Within the cell, ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins.[9][18] This phosphorylation can activate or inactivate target proteins, initiating signaling cascades that regulate a multitude of cellular processes.[2][9] Additionally, ATP is a precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylate cyclase, a key step in many G protein-coupled receptor (GPCR) signaling pathways.[9][18]

Extracellular and Purinergic Signaling

Cells can release ATP into the extracellular space, where it acts as a signaling molecule by binding to purinergic receptors on the surface of the same or neighboring cells.[9][19] This process, known as purinergic signaling, is involved in a wide range of physiological functions, including neurotransmission, inflammation, and pain perception.[19][20] There are two main classes of purinergic receptors:

  • P2X Receptors: Ligand-gated ion channels that open in response to ATP binding, leading to an influx of ions and rapid cellular responses.[19][21]

  • P2Y Receptors: G protein-coupled receptors that, upon ATP or other nucleotide binding, initiate intracellular signaling cascades.[19][21]

Extracellular ATP can act as a "danger signal" when released from damaged cells, triggering inflammatory and immune responses.[19][22]

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y IonInflux Ion Influx P2X->IonInflux Activation GPCR_Cascade G-Protein Signaling Cascade P2Y->GPCR_Cascade Activation CellularResponse Cellular Response IonInflux->CellularResponse GPCR_Cascade->CellularResponse

Figure 2: Overview of Purinergic Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to ATP in cellular metabolism.

ParameterValueSource(s)
Energy Release from ATP Hydrolysis
ATP → ADP + Pi (Standard Conditions)-7.3 kcal/mol (-30.5 kJ/mol)[2][4]
ATP → ADP + Pi (in vivo)~ -14 kcal/mol[4]
ATP → AMP + PPi-10.9 kcal/mol[4]
ATP Production Yields (per molecule of glucose)
Glycolysis (net)2 ATP[23]
Cellular Respiration (total)~30-32 ATP[2][9]
Intracellular ATP Concentration
Typical Range1-10 mM[2][24]
Muscle Tissue1-10 µmol per gram[9]

Table 1: Quantitative data for ATP energy release, production, and cellular concentration.

Experimental Protocols

The quantification of intracellular ATP is a common and critical measurement in many areas of biological research. The most widely used method is the firefly luciferase-based ATP assay due to its high sensitivity and specificity.[2][25]

Principle of the Luciferase-Based ATP Assay

This assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light (bioluminescence).[26][27] The amount of light produced is directly proportional to the amount of ATP present in the sample.[25]

Reaction: D-luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light[28]

Generalized Protocol for ATP Quantification in Cultured Cells

This protocol provides a general workflow for measuring ATP levels in cultured cells. Specific details may vary depending on the commercial kit used.

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with the experimental compounds as required by the study design. Include appropriate positive and negative controls.

  • Cell Lysis:

    • Remove the culture medium.

    • Add a cell lysis reagent to each well to rupture the cell membranes and release the intracellular ATP.[28]

    • Incubate at room temperature for a specified time (e.g., 5-15 minutes) with gentle shaking to ensure complete lysis.[28][29]

  • Luciferase Reaction:

    • Prepare the ATP detection cocktail by combining the luciferase enzyme and D-luciferin substrate in an assay buffer, as per the manufacturer's instructions.[29][30]

    • Add the ATP detection cocktail to each well of the 96-well plate containing the cell lysate.[30]

  • Luminescence Measurement:

    • Immediately measure the luminescence using a luminometer.[29] The signal is often a "flash" type, meaning it is intense but short-lived, so rapid measurement is crucial.[25][27] Some modern reagents provide a more stable "glow" signal.[25]

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP disodium salt.

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.[29]

ATP_Assay_Workflow Start Start: Cultured Cells in 96-Well Plate Treatment Apply Experimental Treatment Start->Treatment Lysis Add Cell Lysis Reagent (Release Intracellular ATP) Treatment->Lysis Incubate Incubate at RT Lysis->Incubate AddReagent Add Luciferase/Luciferin Reagent Incubate->AddReagent Measure Measure Luminescence (Luminometer) AddReagent->Measure Analyze Data Analysis: Calculate ATP Concentration (vs. Standard Curve) Measure->Analyze End End Analyze->End

Figure 3: Experimental Workflow for a Luciferase-Based ATP Assay.

References

An In-depth Technical Guide on the Mechanism of Action of ATP as an Energy Currency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATP as the Universal Energy Currency

Adenosine (B11128) triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in all known forms of life. It captures the chemical energy released from the breakdown of food molecules and releases it to fuel a vast array of cellular processes. These processes can be broadly categorized into three main types: driving metabolic reactions that would not otherwise occur, transporting necessary substances across cellular membranes, and performing mechanical work, such as muscle contraction. The structure of ATP consists of a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate (B84403) groups. The key to its energy-carrying capacity lies in the high-energy phosphoanhydride bonds linking the phosphate groups.

The Energetics of ATP Hydrolysis

The primary mechanism by which ATP provides energy is through the hydrolysis of its terminal phosphate group. This exergonic reaction breaks the bond between the second and third phosphate groups, yielding adenosine diphosphate (B83284) (ADP), an inorganic phosphate ion (Pi), and a significant release of free energy.

Reaction: ATP + H₂O → ADP + Pi

The standard Gibbs free energy change (ΔG°') for this reaction is approximately -30.5 kJ/mol (-7.3 kcal/mol). However, under the non-standard, physiological conditions within a living cell, the actual free energy change (ΔG) is substantially more negative, estimated to be around -57 kJ/mol (-14 kcal/mol). This difference is due to the intracellular concentrations of ATP, ADP, and Pi being far from standard equilibrium concentrations.

ATP can also be hydrolyzed to adenosine monophosphate (AMP) and pyrophosphate (PPi), a reaction that releases an even greater amount of energy.

Reaction: ATP + H₂O → AMP + PPi

The subsequent hydrolysis of PPi to two molecules of Pi is also highly exergonic, making the overall energy release from the ATP to AMP conversion substantial.

Data Presentation: Thermodynamic Parameters of ATP Hydrolysis
ReactionStandard Free Energy (ΔG°')Physiological Free Energy (ΔG)
ATP → ADP + Pi-30.5 kJ/mol (-7.3 kcal/mol)~ -57 kJ/mol (-14 kcal/mol)
ATP → AMP + PPi~ -45 kJ/molNot readily available
PPi → 2 Pi~ -19 kJ/molNot readily available
Data Presentation: Typical Intracellular Adenosine Nucleotide Concentrations
NucleotideTypical Intracellular Concentration
ATP1-10 mM
ADPSignificantly lower than ATP (maintaining a high ATP/ADP ratio)
AMPGenerally the lowest of the three

The high ATP/ADP ratio maintained by cells is crucial for the energetic favorability of ATP hydrolysis.

The ATP Cycle: A Dynamic Equilibrium

Cells maintain a dynamic equilibrium between ATP hydrolysis and synthesis, often referred to as the ATP-ADP cycle. The energy released from catabolic processes, such as the breakdown of carbohydrates, fats, and proteins, is used to regenerate ATP from ADP and Pi. This continuous recycling is essential, as the total amount of ATP in a cell at any given moment is relatively small, yet the turnover is incredibly high. It is estimated that a typical human body hydrolyzes and resynthesizes its own weight in ATP each day.

A Technical Guide to the Solubility and Stability of ATP Disodium Salt Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. The disodium (B8443419) salt hydrate (B1144303) form of ATP is commonly used in research and development. A thorough understanding of its solubility and stability in aqueous solutions is critical for the design and execution of robust experiments and the formulation of ATP-based therapeutics. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Solubility of ATP Disodium Salt Hydrate

The solubility of this compound is influenced by the solvent, temperature, and pH. While it is highly soluble in aqueous solutions, precise quantitative data across a range of conditions can inform the preparation of stock solutions and experimental buffers.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in various aqueous media.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
Water25110~200
WaterNot Specified50~90.7
WaterNot Specified100~181.4
PBS (pH 7.2)25~10~18.1
Ethanol25<1-
DMSO25<1-

Note: The molecular weight of ATP disodium salt (anhydrous) is 551.14 g/mol . The hydrate form will have a slightly higher molecular weight.[1][2][3]

Factors Affecting Solubility

pH: The solubility of ATP is pH-dependent. As a polyprotic acid, its net charge and counter-ion interactions change with pH, which in turn affects its solubility.[4] Generally, salts of weak acids tend to be more soluble in acidic solutions.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.[5][6][7]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected aqueous solvent (e.g., purified water, phosphate-buffered saline)

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PVDF or PTFE)

  • Analytical balance

  • HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of ATP in the chosen solvent with known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Using HPLC: Dilute the filtrate to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

    • Using UV-Vis Spectrophotometry: Dilute the filtrate and measure its absorbance at the wavelength of maximum absorbance for ATP (approximately 259 nm).[4] Calculate the concentration using the Beer-Lambert law and the previously determined molar extinction coefficient.

  • Data Reporting: Report the solubility as the average of at least three independent measurements, expressed in mg/mL or mM, at the specified temperature and pH.

Stability of this compound in Aqueous Solutions

The stability of ATP in aqueous solutions is a critical consideration for its storage and use in experiments. The primary degradation pathway is hydrolysis, which breaks the high-energy phosphoanhydride bonds, yielding adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), and subsequently adenosine monophosphate (AMP).

Factors Influencing Stability

pH: ATP is most stable in the pH range of 6.8 to 7.4.[4] At more extreme pH values, it undergoes rapid hydrolysis.[4]

Temperature: Higher temperatures accelerate the rate of hydrolysis.[8]

Divalent Cations: Divalent cations, particularly Mg²⁺, play a significant role in the stability and biological activity of ATP. In biological systems, ATP predominantly exists as a complex with Mg²⁺.[9] This complexation can influence its stability.

Quantitative Stability Data

The following table presents available data on the degradation kinetics of ATP in aqueous solutions.

Temperature (°C)pHRate Constant (k) (s⁻¹)Half-life (t₁/₂)
12034.34 x 10⁻³A few minutes
12072.91 x 10⁻³A few minutes
1003--
1007--
803--
807--

Data from in situ Raman spectroscopic analysis.[8]

Storage Recommendations:

  • Solid Form: Store desiccated at -20°C. The solid form is stable for years under these conditions.[2]

  • Aqueous Solutions: For short-term storage (up to a week), store at 0-4°C. For long-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocol for Determining Stability (Accelerated Stability Study)

This protocol describes a method for assessing the stability of an ATP solution under accelerated conditions to predict its shelf-life.[10][11][12]

Objective: To determine the degradation kinetics of ATP in a specific aqueous solution at elevated temperatures.

Materials:

  • A stock solution of this compound of known concentration in the desired buffer.

  • Temperature-controlled chambers or water baths set to various temperatures (e.g., 40°C, 50°C, 60°C).

  • HPLC system with a stability-indicating method (a method that can separate ATP from its degradation products, ADP and AMP).

  • pH meter.

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation: Prepare a batch of the ATP solution and dispense it into multiple sealed vials to prevent evaporation.

  • Initial Analysis (Time Zero): Immediately analyze a subset of the vials to determine the initial concentration of ATP (C₀) and to confirm the absence or baseline levels of degradation products.

  • Incubation: Place the remaining vials in the temperature-controlled chambers at the selected accelerated temperatures.

  • Sampling at Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove a vial from each temperature chamber.

  • Sample Analysis: Allow the sample to cool to room temperature and analyze it using the stability-indicating HPLC method to determine the concentration of ATP at that time point (Cₜ).

  • Data Analysis:

    • Plot the concentration of ATP versus time for each temperature.

    • Determine the order of the degradation reaction (often follows first-order kinetics for hydrolysis). For a first-order reaction, a plot of ln(Cₜ) versus time will yield a straight line with a slope equal to -k (the degradation rate constant).

    • Calculate the half-life (t₁/₂) for each temperature using the formula: t₁/₂ = 0.693 / k.

  • Arrhenius Plot: To predict stability at other temperatures (e.g., refrigerated or room temperature), create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The resulting straight line can be extrapolated to determine the rate constant at lower temperatures.

ATP in Signaling Pathways

ATP is a key signaling molecule that acts as a ligand for purinergic receptors (P2X and P2Y) and as a substrate for kinases in numerous signaling cascades.

P2Y Receptor Signaling Pathway

P2Y receptors are G-protein coupled receptors (GPCRs) that are activated by extracellular nucleotides like ATP and ADP.[13] The P2Y1 receptor, for example, is coupled to Gq and initiates a signaling cascade through phospholipase C.

P2Y1_Signaling cluster_membrane Plasma Membrane ATP ATP/ADP P2Y1 P2Y1 Receptor ATP->P2Y1 binds Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: P2Y1 receptor signaling cascade initiated by ATP/ADP binding.

Gs Alpha Subunit and Adenylyl Cyclase Signaling Pathway

In many G-protein coupled receptor pathways, the Gs alpha subunit, when activated, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) from ATP.[14][15][16][17][18]

Gs_AdenylylCyclase_Signaling cluster_membrane Plasma Membrane Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR binds Gs Gs Protein (αβγ) GPCR->Gs activates G_alpha_GTP Gsα-GTP Gs->G_alpha_GTP G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_GTP->AC activates cAMP cAMP AC->cAMP converts ATP_substrate ATP ATP_substrate->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Solubility_Stability_Workflow start Start: Characterize This compound solubility_study Solubility Study start->solubility_study stability_study Stability Study start->stability_study shake_flask Shake-Flask Method solubility_study->shake_flask accelerated_stability Accelerated Stability Testing stability_study->accelerated_stability hplc_quant Quantification by Stability-Indicating HPLC shake_flask->hplc_quant accelerated_stability->hplc_quant solubility_data Generate Solubility Data Table hplc_quant->solubility_data for solubility kinetic_data Generate Kinetic Data (k, t₁/₂) hplc_quant->kinetic_data for stability end End: Comprehensive Solubility & Stability Profile solubility_data->end arrhenius Arrhenius Plot kinetic_data->arrhenius shelf_life Predict Shelf-Life arrhenius->shelf_life shelf_life->end

References

The Choice of Counter-Ion: A Technical Guide to Using ATP Disodium Salt and ATP in Tris Buffer for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals often face a critical choice in their experimental design: the selection and preparation of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. While seemingly a minor detail, the difference between using a simple aqueous solution of ATP disodium (B8443419) salt versus a Tris-buffered ATP solution can have significant implications for the accuracy and reproducibility of enzymatic assays. This in-depth technical guide provides a comprehensive analysis of these two common approaches, offering data-driven insights and detailed protocols to inform experimental design.

Executive Summary

The selection of an appropriate form and buffer system for ATP is paramount for reliable enzymatic studies, particularly for ATP-dependent enzymes like kinases and ATPases. ATP is commonly available as a disodium salt (ATP-Na₂), which is stable and highly soluble in water. However, aqueous solutions of ATP disodium salt are acidic and require pH adjustment. A frequent alternative is to prepare the ATP solution in a Tris (tris(hydroxymethyl)aminomethane) buffer, which offers excellent buffering capacity in the physiological pH range. This guide elucidates the core differences between these two preparations, focusing on chemical properties, impact on enzyme kinetics, and practical considerations for experimental setup. While "ATP tris salt" is not a commercially available reagent, the practice of dissolving ATP disodium salt in Tris buffer effectively creates a solution with Tris as the predominant cation besides sodium. The key distinction, therefore, lies in the composition of the final reaction buffer and the potential interactions of its components with the enzyme and its cofactors.

Chemical and Physical Properties

A clear understanding of the fundamental properties of ATP disodium salt and Tris buffer is essential for their appropriate use in enzymatic reactions.

PropertyATP Disodium SaltTris Buffer (Tris-HCl)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃[1]C₄H₁₁NO₃·HCl
Molecular Weight 551.14 g/mol (anhydrous)[1]157.60 g/mol
Typical Form White crystalline powder[2]Crystalline solid
Solubility in Water High (e.g., 50 mg/mL)[1]High
pH of Aqueous Solution Mildly acidic (approx. 3.5)[1]pH is set by the ratio of Tris base to Tris-HCl
Buffering Range N/A~pH 7.0 - 9.0[3]
Storage (Solid) Recommended at -20°C with desiccation[1]Room temperature
Storage (Solution) Stable for weeks at -20°C; avoid freeze-thaw[2]Stable for months at 4°C

The Impact on Enzymatic Reactions: A Comparative Analysis

The choice between a simple buffered solution of ATP disodium salt and a Tris-buffered ATP solution can influence enzyme activity through several mechanisms, including pH stability, ionic interactions, and cofactor chelation.

pH Control and Buffering Capacity

Aqueous solutions of ATP disodium salt are acidic and require pH adjustment, typically with NaOH or KOH, to match the optimal pH of the enzyme, which is usually between 7.2 and 8.5. Without a buffering agent, the pH of the reaction mixture can be susceptible to fluctuations.

Tris is a widely used biological buffer due to its pKa of approximately 8.1 at 25°C, which provides excellent buffering capacity in the neutral to slightly alkaline range where many enzymes are most active.[4] However, the pH of Tris buffers is notably temperature-dependent, which necessitates careful pH adjustment at the intended experimental temperature.[4]

The Role of Counter-Ions: Sodium vs. Tris

The disodium salt of ATP introduces sodium ions into the reaction. While often considered inert, high concentrations of monovalent cations like Na⁺ can influence the activity of some enzymes.[5] For instance, some studies have shown that Na⁺ can modulate the activity of certain kinases.

When ATP is prepared in a Tris buffer, the Tris cations are also present in the reaction mixture. The primary amine group in Tris can, in some cases, interact with the enzyme or other components of the assay.[4] There is evidence to suggest that Tris can act as a competitive inhibitor for some enzymes.[6][7]

Interaction with Divalent Cations (e.g., Mg²⁺)

Most ATP-dependent enzymes, particularly kinases, require a divalent cation, typically magnesium (Mg²⁺), as a cofactor. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the true substrate for the enzyme. Tris has been reported to weakly chelate divalent cations like Mg²⁺.[8] This interaction can effectively reduce the free Mg²⁺ concentration in the assay, potentially impacting enzyme kinetics. Therefore, when using Tris buffers, it is crucial to ensure that the Mg²⁺ concentration is not limiting. In contrast, buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) have a lower metal-binding capacity and are often recommended for studies involving metalloenzymes.[9]

Quantitative Comparison of Buffer Effects on Enzyme Kinetics

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following table summarizes data from a study comparing the effects of different buffer systems on the activity of metalloenzymes. While not a direct comparison of ATP preparation methods, it highlights the potential for Tris to influence enzyme kinetics compared to other common buffers.

Table 1: Kinetic Parameters of the Mn²⁺-dependent Dioxygenase BLC23O in Different Buffers at pH 7.4 [8][10]

Buffer System (at pH 7.4)Kₘ (mM)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)
HEPES 0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl >1.00.33 ± 0.002 0.20 (approx.)
Sodium Phosphate (B84403) 0.24 ± 0.01 0.15 (approx.)0.63 (approx.)
Data is presented as mean ± standard deviation where available. Values for Tris-HCl and Sodium Phosphate kcat and kcat/Km are approximated from the source.

Table 2: Kinetic Parameters of the Fe³⁺-dependent Dioxygenase Ro1,2-CTD in Different Buffers [8]

Buffer SystemKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)
HEPES 1.80 ± 0.06 0.64 ± 0.000.36 ± 0.01
Tris-HCl 6.93 ± 0.261.14 ± 0.01 0.17 ± 0.01
Sodium Phosphate 3.64 (approx.)1.01 (approx.)0.28 (approx.)
Data is presented as mean ± standard deviation where available. Values for Sodium Phosphate are approximated from the source.

These data illustrate that Tris buffer can lead to a higher turnover number (kcat) for some enzymes but may also result in a lower substrate affinity (higher Kₘ). HEPES buffer, with its lower metal-binding affinity, often yields a higher catalytic efficiency (kcat/Kₘ).

Signaling Pathways and Experimental Workflows

Visualizing the context in which ATP is used is crucial for understanding the importance of its proper preparation.

G cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal External Signal Signal->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates ADP ADP Kinase1->ADP Substrate Substrate Protein Kinase2->Substrate phosphorylates Kinase2->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response ATP ATP ATP->Kinase1 ATP->Kinase2 G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis prep_atp Prepare ATP Solution (e.g., in Tris Buffer) mix Combine Enzyme, Substrate, and ATP prep_atp->mix prep_enzyme Prepare Enzyme (in Assay Buffer) prep_enzyme->mix prep_substrate Prepare Substrate (in Assay Buffer) prep_substrate->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product (e.g., Phosphorylation) stop_reaction->detect analyze Analyze Data (Calculate Kinetics) detect->analyze

References

Natural abundance and endogenous sources of adenosine triphosphate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Abundance and Endogenous Sources of Adenosine (B11128) Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is a ubiquitous and fundamental molecule in all known forms of life, serving as the primary "molecular unit of currency" for intracellular energy transfer.[1] Its roles extend beyond bioenergetics to include critical functions in signal transduction and neurotransmission. An understanding of its natural abundance, endogenous sources, and the pathways it governs is paramount for research in cell biology, pharmacology, and drug development. This guide provides a detailed overview of ATP concentrations in various biological contexts, the primary mechanisms of its synthesis, and its role in cellular signaling, supplemented with experimental protocols for its quantification.

Natural Abundance of Adenosine Triphosphate

The concentration of ATP is tightly regulated within biological systems, though it varies significantly between the intracellular and extracellular environments, as well as across different cell and tissue types.

Intracellular vs. Extracellular Concentrations

There is a vast concentration gradient between the intracellular and extracellular environments. Inside cells, ATP is maintained at high millimolar (mM) concentrations, essential for driving numerous metabolic reactions.[2] In contrast, the extracellular concentration of ATP is typically in the nanomolar (nM) range.[3] This steep gradient is crucial for its function as an extracellular signaling molecule.

Quantitative Data on ATP Abundance

The intracellular concentration of ATP is remarkably high and conserved across phylogenetic domains.[2][4] A meta-analysis of various cells and tissues reported an average intracellular ATP concentration of 4.41 mM.[4][5] Specific concentrations can vary depending on the metabolic demands of the tissue.

Biological SampleReported ATP ConcentrationReference(s)
General Intracellular 1–10 mM[1][6]
Average (various cells/tissues) 4.41 ± 2.93 mM[4][5]
Cardiac Muscle 7.47 ± 4.12 mM[5]
Skeletal Muscle 5.86 ± 1.91 mM[5]
Brain ~2-fold lower than striated muscle[5]
Liver ~2-fold lower than striated muscle[5]
Extracellular Space ~10 nM (can range from nM to µM)[3][7]

Table 1: Natural Abundance of ATP in Various Biological Contexts. This table summarizes the reported concentrations of ATP, highlighting the significant differences between intracellular and extracellular environments and across different tissue types.

Endogenous Sources of Adenosine Triphosphate

ATP is not a storage molecule; rather, it is continuously synthesized and consumed to meet the cell's energy demands.[8] An average adult human can turn over approximately 50 kilograms of ATP daily.[1] The primary pathways for ATP synthesis are cellular respiration and, in plants, photophosphorylation.[9][10]

Cellular Respiration

In eukaryotes, the complete oxidation of glucose through cellular respiration can produce approximately 30-32 molecules of ATP.[1][11] This process occurs in three main stages.

  • Glycolysis : This initial pathway occurs in the cytoplasm and involves the breakdown of one glucose molecule into two pyruvate (B1213749) molecules, yielding a net of two ATP molecules.[1][10][12]

  • Citric Acid Cycle (Krebs Cycle) : In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the citric acid cycle. This cycle generates a small amount of ATP directly, along with high-energy electron carriers (NADH and FADH₂).[1][10]

  • Oxidative Phosphorylation : This is the primary source of ATP in aerobic organisms and takes place in the mitochondria.[1] The electron carriers from the previous stages donate their electrons to the electron transport chain, creating a proton gradient across the inner mitochondrial membrane. The enzyme ATP synthase then uses this gradient to synthesize large amounts of ATP.[8][12]

Beta-Oxidation

Fatty acids also serve as a major fuel source for ATP production. Through beta-oxidation, fatty acids are broken down into acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[1]

Regulation of ATP Synthesis

The synthesis of ATP is meticulously regulated to match the cell's energy requirements. Key regulatory mechanisms include:

  • Respiratory Control : The rate of oxidative phosphorylation is primarily controlled by the availability of ADP.[13]

  • Transcriptional Control : Genes encoding enzymes involved in oxidative phosphorylation can be coordinately regulated to adjust the cell's capacity for ATP synthesis.[13]

  • Calcium Signaling : In mitochondria, calcium ions can stimulate key enzymes in the citric acid cycle, thereby increasing the rate of ATP production to meet elevated energy demands.[14]

ATP_Synthesis_Pathways Glucose Glucose Glycolysis Glycolysis (Cytoplasm) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP ~2 ATP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids BetaOxidation Beta-Oxidation FattyAcids->BetaOxidation BetaOxidation->AcetylCoA Krebs Citric Acid Cycle (Mitochondria) AcetylCoA->Krebs ETC Oxidative Phosphorylation (Mitochondria) Krebs->ETC NADH, FADH₂ Krebs->ATP ~2 ATP ETC->ATP ~26-28 ATP

A simplified overview of the major endogenous ATP synthesis pathways.

ATP as a Signaling Molecule: Purinergic Signaling

Beyond its role in energy metabolism, ATP is a crucial extracellular signaling molecule in a process known as purinergic signaling.[1][15] This form of communication is involved in a vast array of physiological processes, including neurotransmission, inflammation, and vascular tone regulation.[15][16]

Release and Reception

Cells can release ATP into the extracellular space through various mechanisms, including vesicular exocytosis and pannexin hemichannels.[1][16] Once released, ATP acts as a ligand for a specific class of receptors called purinergic receptors, which are broadly divided into two families:[1][17]

  • P2X Receptors (P2X1-7) : These are ligand-gated ion channels that, upon binding ATP, open to allow the passage of ions like Na⁺, K⁺, and Ca²⁺, leading to rapid cellular responses.[17]

  • P2Y Receptors (P2Y1,2,4,6,11-14) : These are G protein-coupled receptors that initiate intracellular signaling cascades upon activation by ATP and other nucleotides.[17]

Signal Termination

The purinergic signal is terminated by the rapid enzymatic degradation of extracellular ATP by a family of ectonucleotidases.[17] Enzymes such as CD39 hydrolyze ATP to ADP and AMP, and CD73 further breaks down AMP into adenosine.[3] Adenosine itself is a signaling molecule that activates P1 (adenosine) receptors, adding another layer of complexity to the purinergic signaling network.[17]

Purinergic_Signaling cluster_0 Presynaptic/Signaling Cell cluster_1 Extracellular Space cluster_2 Postsynaptic/Target Cell IntracellularATP Intracellular ATP (mM) Release Release via Vesicles/Channels IntracellularATP->Release eATP Extracellular ATP (eATP) (nM) Release->eATP eADP eADP eATP->eADP hydrolysis CD39 Ectonucleotidase (e.g., CD39) P2X P2X Receptor (Ion Channel) eATP->P2X P2Y P2Y Receptor (GPCR) eATP->P2Y eAMP eAMP eADP->eAMP hydrolysis Adenosine Adenosine eAMP->Adenosine hydrolysis CD73 Ectonucleotidase (e.g., CD73) P1 P1 Receptor (Adenosine) Adenosine->P1 Response Cellular Response (e.g., Ca²⁺ influx, signaling cascade) P2X->Response P2Y->Response P1->Response

The purinergic signaling pathway, from ATP release to receptor activation.

Experimental Protocols for ATP Quantification

Accurate quantification of ATP is essential for assessing cell viability, cytotoxicity, and metabolic activity.[18] Several methods are available, with the bioluminescence assay being one of the most common due to its high sensitivity and simplicity.[19]

Key Methodologies for ATP Measurement
  • Bioluminescence Assays : This is the most widely used method. It utilizes the firefly luciferase enzyme, which catalyzes a reaction between ATP and luciferin (B1168401) to produce light.[19][20] The emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[21]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate ATP from other nucleotides and cellular components, followed by quantification using UV or fluorescence detection.[22] This method is highly accurate but less suited for high-throughput screening.

  • Fluorescence Assays : These methods employ fluorescent dyes that bind to ATP, causing a change in their fluorescent properties that can be measured with a fluorescence microscope or plate reader.[22]

Detailed Protocol: Luciferase-Based Bioluminescence Assay

This protocol provides a general framework for measuring intracellular ATP using a commercial assay kit.

1. Sample Preparation: a. Culture cells to the desired density in a multi-well plate (preferably a white, opaque plate to maximize the luminescent signal). b. For suspension cells, centrifuge the plate to pellet the cells. For adherent cells, proceed directly. c. Add a cell lysis reagent provided in the assay kit to each well to release intracellular ATP.

2. Reagent Preparation: a. Reconstitute the lyophilized luciferase/luciferin substrate with the provided buffer solution to create the ATP detection reagent. b. Allow the reagent to equilibrate to room temperature before use.

3. ATP Standard Curve Generation: a. Prepare a series of ATP standards of known concentrations by diluting a stock solution.[23] b. Add the same volume of lysis reagent to the standards as used for the experimental samples.

4. Measurement: a. Add the ATP detection reagent to each well containing the cell lysate or ATP standard.[23] b. Incubate for a short period (typically 2-10 minutes) at room temperature to allow the enzymatic reaction to stabilize. c. Measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).[24]

5. Data Analysis: a. Plot the RLU values from the ATP standards against their known concentrations to generate a standard curve. b. Use the standard curve to calculate the ATP concentration in the experimental samples from their RLU values.[23] c. Normalize the ATP concentration to the number of cells or total protein content if necessary.

Workflow for a typical luciferase-based ATP bioluminescence assay.

Conclusion

Adenosine triphosphate is a molecule of profound importance, acting as the central hub of cellular energy metabolism and as a versatile signaling molecule. Its high intracellular abundance is a conserved feature across life, fueling countless biological processes. The intricate pathways of its synthesis and the complexity of its role in purinergic signaling present numerous opportunities for research and therapeutic intervention. For professionals in drug development, understanding the dynamics of ATP is critical, as many pathological states are linked to dysregulated energy metabolism or purinergic signaling. The robust experimental methods available for ATP quantification provide powerful tools to investigate these processes and to screen for compounds that may modulate them.

References

The Significance of the "Hydrate" in ATP Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role and significance of the water of hydration in adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). Understanding the nature of this hydrated form is critical for researchers in various fields, from biochemistry to drug development, as it directly impacts the compound's stability, solubility, and handling characteristics.

Introduction to ATP Disodium Salt Hydrate

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1][2] It participates in a vast array of cellular processes, including muscle contraction, neurotransmission, and biosynthetic reactions.[1][3] For laboratory and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium salt hydrate.[4][5] The "hydrate" designation indicates the presence of water molecules integrated within the crystal structure. These water molecules are not merely superficial moisture but are integral to the compound's solid-state architecture and overall properties.

The molecular formula is typically represented as C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O, where 'x' denotes a variable number of water molecules.[2][4] For instance, the trihydrate form has the chemical formula C₁₀H₂₀N₅Na₂O₁₆P₃.[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental for its application in experimental settings and formulation development.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O[2][4]
Molecular Weight 551.14 g/mol (anhydrous basis)[4][7]
Appearance White to cream crystalline powder[8]
Solubility Soluble in water (50-110 mg/mL), sparingly soluble in DMF, and very slightly soluble in ethanol (B145695) and DMSO.[4][5][9]
pH of Aqueous Solution Approximately 3.5 (for a 50 mg/mL solution)[4][5]
Storage Temperature Recommended at -20°C with desiccation[4][7][9]
Melting Point Decomposes at approximately 176 °C

The Role of Water in the Crystalline Structure

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of this compound, revealing the precise arrangement of ATP molecules, sodium ions, and water molecules.[10][11] These studies show that the water molecules are not randomly distributed but occupy specific positions within the crystal lattice, forming a complex network of hydrogen bonds.

This hydrogen-bonding network is crucial for stabilizing the crystal structure. Water molecules act as bridges, connecting different parts of the ATP molecule (such as the phosphate (B84403) groups and the ribose sugar) and linking adjacent ATP molecules. They also coordinate with the sodium ions, satisfying their coordination spheres.[12] In one crystallographic study, the asymmetric unit was found to contain two ATP molecules, four sodium ions, and six water molecules.[10][11] The presence of these water molecules dictates the overall conformation of the ATP molecule in its solid state, including the folded conformation of the triphosphate chain.[10][11]

cluster_ATP ATP Molecule cluster_Interactions Coordinating Molecules ATP_Phosphate Phosphate Groups (O⁻) Water Water (H₂O) ATP_Phosphate->Water H-Bond ATP_Ribose Ribose (OH) ATP_Ribose->Water H-Bond ATP_Adenine Adenine (N) Sodium Sodium Ion (Na⁺) Water->Sodium Coordination Sodium->ATP_Phosphate Ionic Bond

Diagram 1: Molecular interactions in the this compound crystal.

Impact of Hydration on Stability and Degradation

The integrated water molecules contribute significantly to the stability of solid ATP disodium salt. By satisfying the hydrogen bonding potential of the polar groups on the ATP molecule and coordinating the sodium ions, the hydrate structure minimizes the internal energy of the crystal, making it more stable than its anhydrous counterpart under ambient conditions.[13][14]

Storage and Stability:

  • Solid State: The hydrated solid is stable for at least two years when stored at -20°C with desiccation.[4][5] A slow dismutation reaction can occur where two ATP molecules form ADP and adenosine 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year.[4][5]

  • Aqueous Solutions: In aqueous solutions, ATP is stable for months when stored appropriately.[5] However, it is susceptible to hydrolysis, especially at extreme pH values, breaking down into adenosine diphosphate (B83284) (ADP) and inorganic phosphate.[1]

Degradation Pathway: The primary degradation pathway for ATP involves the sequential hydrolysis of its high-energy phosphoanhydride bonds. This process is a key part of the cellular energy cycle but represents instability in a laboratory context.

ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP + H₂O - Pi AMP AMP (Adenosine Monophosphate) ADP->AMP + H₂O - Pi Adenosine Adenosine AMP->Adenosine - Pi Inosine Inosine Adenosine->Inosine Deamination Hypoxanthine Hypoxanthine Inosine->Hypoxanthine

Diagram 2: Simplified degradation pathway of ATP.

Influence on Solubility and Bioavailability

Solubility: The presence of hydrate water molecules can facilitate the dissolution of ATP disodium salt in aqueous solutions. These water molecules are already positioned to form hydrogen bonds, which can help to overcome the lattice energy of the crystal when it is introduced into a bulk aqueous solvent. The compound is readily soluble in water, typically forming clear, colorless solutions.[4][5]

Bioavailability: While the hydrate form enhances aqueous solubility, the oral bioavailability of ATP is known to be very low.[15][16] When administered orally, ATP is largely metabolized in the gastrointestinal tract before it can be absorbed into the systemic circulation.[15][17] Studies have shown that oral ATP supplementation does not significantly increase plasma ATP concentrations, though it may lead to an increase in its final metabolite, uric acid.[15][17]

Experimental Characterization of Hydrates

Several analytical techniques are employed to characterize the hydrated nature of ATP disodium salt.

Sample ATP Disodium Salt Hydrate Sample TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC XRC X-ray Crystallography Sample->XRC Spectroscopy Spectroscopy (FTIR/Raman) Sample->Spectroscopy Data1 Water Content, Thermal Stability TGA_DSC->Data1 Data2 3D Crystal Structure, Bonding Information XRC->Data2 Data3 Functional Groups, Presence of H₂O Spectroscopy->Data3

Diagram 3: Experimental workflow for characterizing a hydrated compound.

Experimental Protocols

A. X-ray Crystallography

  • Objective: To determine the three-dimensional atomic structure of the crystalline solid, including the positions of the water molecules.

  • Methodology:

    • Crystal Growth: Single crystals of ATP disodium salt suitable for diffraction are grown, often by slow evaporation of an aqueous solution or by adding a precipitating agent like ethanol to an aqueous solution of the compound.[18]

    • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.[10][11]

B. Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

  • Objective: To quantify the water content (stoichiometry of hydration) and to study the thermal stability of the compound.

  • Methodology:

    • Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in a TGA or DSC pan.

    • TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[19] The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperature ranges corresponds to the loss of water molecules.

    • DSC Protocol: The sample is subjected to a controlled temperature program (heating or cooling cycle).[20] The heat flow to or from the sample is measured relative to a reference. This provides information on phase transitions, such as dehydration (endothermic event) and decomposition.[20][21]

C. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

  • Objective: To confirm the presence of water and to study the hydrogen-bonding environment within the crystal.

  • Methodology:

    • Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder is placed directly in the path of the laser.

    • Spectral Acquisition: The sample is irradiated with infrared light (FTIR) or a monochromatic laser (Raman).[22][23] The absorbed or scattered radiation is analyzed to generate a spectrum.

    • Data Interpretation: The presence of water is confirmed by characteristic bands, such as the broad O-H stretching vibrations (around 3000-3600 cm⁻¹) and H-O-H bending vibrations (around 1600-1650 cm⁻¹). Shifts in the vibrational frequencies of the phosphate and other groups on the ATP molecule can provide insights into the hydrogen-bonding interactions involving the water molecules.[22][23]

Conclusion

The "hydrate" in ATP disodium salt is not an incidental component but a critical factor that defines the compound's solid-state properties. The water of hydration is integral to the crystal lattice, where it stabilizes the structure through an extensive network of hydrogen bonds and coordination with sodium ions. This structural role directly translates into enhanced solid-state stability, making the hydrated form ideal for storage and handling. Furthermore, the presence of these water molecules influences the compound's solubility in aqueous media. For any researcher or professional working with ATP disodium salt, a thorough understanding of the significance of its hydrated form is essential for accurate experimental design, formulation, and interpretation of results.

References

Key physicochemical properties of ATP disodium salt for experimental setup.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties of ATP Disodium (B8443419) Salt for Experimental Setup

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of Adenosine 5'-triphosphate (ATP) disodium salt is paramount for the design and execution of robust and reproducible experiments. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Physicochemical Properties

ATP disodium salt is a crucial coenzyme and signaling molecule in numerous biological processes.[1] Its experimental utility is dictated by its solubility, stability, and ionic characteristics. The hydrated form is commonly used in laboratory settings.

PropertyValueReferences
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃[2]
Molecular Weight 551.14 g/mol (anhydrous)[1][2][3][4][5]
605.24 g/mol (trihydrate)
Appearance White crystalline powder[6]
Solubility
    in Water50 mg/mL[7]
100 mg/mL[6][8]
110 mg/mL at 25°C[9]
    in PBS (pH 7.2)~10 mg/mL[9][10]
    in Ethanol<1 mg/mL at 25°C[9]
    in DMSO<1 mg/mL at 25°C[9]
pH of Aqueous Solution ~3.5 (for a 50 mg/mL solution)[7]
Molar Extinction Coefficient (ε) 15,400 M⁻¹cm⁻¹ at 259 nm (in 100 mM phosphate (B84403) buffer, pH 7.0)[7]
pKa Values 0.9, 1.5, 2.3, 6.5, 7.7[11][12]

Stability and Storage

Proper storage of ATP disodium salt is critical to prevent degradation.

ConditionRecommendationStabilityReferences
Solid Form Store at -20°C with desiccation.Stable for at least 2 years with less than 0.5% decomposition per year.[7]
Aqueous Solutions Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Stable for several weeks at -20°C. For long-term storage, -80°C is recommended. Not recommended to store for more than one day in aqueous solution.[10][13][14]
pH Stability Most stable in aqueous solutions between pH 6.8 and 7.4.Rapidly hydrolyzes at more extreme pH levels.[15]

Experimental Protocols

Preparation of ATP Stock Solution (100 mM)
  • Weighing: Accurately weigh 5.5115 g of ATP disodium salt (anhydrous, MW: 551.15 g/mol ). For the trihydrate form (MW: 605.2 g/mol ), use 6.052 g.

  • Dissolution: Dissolve the powder in approximately 80 mL of nuclease-free water or a suitable buffer (e.g., Tris-HCl).[16] A solution of ATP in water will be mildly acidic (pH ~3.5).[7]

  • pH Adjustment: Adjust the pH to 7.0-7.5 using NaOH. This is crucial for the stability of the solution and for mimicking physiological conditions.

  • Final Volume: Bring the final volume to 100 mL with nuclease-free water.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for cell culture applications.[13]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[13][16]

Determination of ATP Concentration

The concentration of an ATP solution can be determined using several methods:

  • Spectrophotometry: Measure the absorbance of the solution at 259 nm.[7] The concentration can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹ at pH 7.0.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify ATP, ADP, and AMP, providing a more detailed analysis of the solution's purity.[17]

  • Bioluminescence Assays: These highly sensitive assays utilize the luciferase enzyme, which produces light in the presence of ATP.[18] The amount of light emitted is directly proportional to the ATP concentration.[18] This method is particularly useful for measuring low ATP concentrations in biological samples.[18][19]

Assessment of ATP Stability

To assess the stability of ATP under specific experimental conditions (e.g., temperature, pH, presence of enzymes), the following protocol can be adapted:

  • Sample Preparation: Prepare ATP solutions at the desired concentration and in the relevant buffer.

  • Incubation: Incubate the samples under the conditions being tested for various time points.

  • Reaction Quenching: At each time point, take an aliquot of the sample and stop any enzymatic degradation, for example, by heating or adding a quenching agent.

  • Quantification: Measure the remaining ATP concentration using one of the methods described above (spectrophotometry, HPLC, or bioluminescence).

  • Data Analysis: Plot the ATP concentration as a function of time to determine the degradation rate.

ATP Signaling Pathways

Extracellular ATP is a key signaling molecule that activates purinergic P2 receptors, which are broadly classified into two families: P2X and P2Y receptors.[20][21]

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that open upon ATP binding, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[20][22] This ion flux alters the cell's membrane potential and intracellular calcium concentration, triggering various downstream signaling events.[20]

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) ATP->P2X_Receptor Binds Na_Ca_Influx Na+ / Ca2+ Influx P2X_Receptor->Na_Ca_Influx Opens Channel K_Efflux K+ Efflux P2X_Receptor->K_Efflux Depolarization Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca2+ Signaling Na_Ca_Influx->Ca_Signaling K_Efflux->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: P2X Receptor Activation Pathway.

P2Y Receptor Signaling

P2Y receptors are G-protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, initiate intracellular signaling cascades through different G-protein subunits (Gαq, Gαs, Gαi).[22]

P2Y_Signaling cluster_membrane Plasma Membrane ATP_ADP ATP / ADP P2Y_Receptor P2Y Receptor (GPCR) ATP_ADP->P2Y_Receptor Binds G_Protein G-Protein (Gq, Gs, Gi) P2Y_Receptor->G_Protein Activates Effector Effector PLC / AC G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: General P2Y Receptor Signaling Cascade.

Experimental Workflow

A typical experimental workflow involving the use of ATP disodium salt is outlined below.

Experimental_Workflow Start Start Prep_Stock Prepare ATP Stock Solution Start->Prep_Stock Verify_Conc Verify Concentration (Spectrophotometry/HPLC) Prep_Stock->Verify_Conc Prep_Working Prepare Working Solutions Verify_Conc->Prep_Working Experiment Perform Experiment (e.g., Cell Treatment, Enzyme Assay) Prep_Working->Experiment Data_Collection Data Collection Experiment->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Standard Experimental Workflow for ATP Disodium Salt.

References

The Pivotal Role of Extracellular ATP Disodium Salt Hydrate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine (B11128) 5'-triphosphate (ATP), in the form of its stable disodium (B8443419) salt hydrate, has emerged as a crucial signaling molecule, orchestrating a vast array of physiological and pathological processes. Operating through a sophisticated network of purinergic receptors, extracellular ATP modulates critical cellular functions, including neurotransmission, inflammation, immunity, and cell proliferation. This technical guide provides an in-depth exploration of the biological roles of extracellular ATP, with a focus on its signaling pathways, quantitative aspects of its interactions with purinergic receptors, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the investigation of purinergic signaling and the therapeutic potential of targeting this pathway.

Introduction: Extracellular ATP as a Signaling Molecule

While intracellular ATP is renowned as the primary energy currency of the cell, its release into the extracellular space triggers a cascade of signaling events that influence cell-to-cell communication.[1] Extracellular ATP can be released from cells through various mechanisms, including vesicular exocytosis, as well as from damaged or dying cells.[2] This release is a highly regulated process, and the resulting concentration of extracellular ATP is tightly controlled by the activity of cell surface enzymes called ectonucleotidases, which sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.

The biological effects of extracellular ATP are mediated by a diverse family of cell surface receptors known as purinergic receptors. These are broadly classified into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs).[1] The differential expression of these receptor subtypes on various cell types and their distinct signaling properties account for the pleiotropic effects of extracellular ATP throughout the body.

P2X Receptors: The Ionotropic Arm of Purinergic Signaling

The P2X receptor family consists of seven subtypes (P2X1-7) that assemble as homo- or heterotrimeric cation-selective channels.[3] Upon binding of ATP, these channels rapidly open, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[3] This ion flux results in membrane depolarization and the initiation of various downstream signaling events.

P2X Receptor Signaling Pathway

The activation of P2X receptors triggers a rapid cellular response due to their ion channel nature. The influx of calcium is a key event, leading to the activation of various calcium-dependent enzymes and signaling pathways.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor (Ligand-gated ion channel) Ca_influx Ca²⁺ Influx P2X->Ca_influx Opens channel Na_influx Na⁺ Influx P2X->Na_influx eATP Extracellular ATP eATP->P2X Binds Downstream Downstream Cellular Responses (e.g., Neurotransmission, Inflammation) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream P2Y_Gq_Signaling cluster_membrane Plasma Membrane P2Y_Gq P2Y Receptor (Gq-coupled) Gq Gq P2Y_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG eATP Extracellular ATP eATP->P2Y_Gq Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream P2Y_Gi_Signaling cluster_membrane Plasma Membrane P2Y_Gi P2Y Receptor (Gi-coupled) Gi Gi P2Y_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP eATP Extracellular ATP (or ADP) eATP->P2Y_Gi Binds PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream P2Y_Gs_Signaling cluster_membrane Plasma Membrane P2Y_Gs P2Y₁₁ Receptor (Gs-coupled) Gs Gs P2Y_Gs->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP eATP Extracellular ATP eATP->P2Y_Gs Binds PKA ↑ Protein Kinase A (PKA) Activity cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream ATP_Release_Workflow A 1. Cell Culture - Seed cells in a 96-well plate - Culture to desired confluency B 2. Cell Stimulation - Replace culture medium with assay buffer - Add stimulus (e.g., mechanical stress, agonist) A->B C 3. Sample Collection - Carefully collect the extracellular supernatant B->C D 4. Luciferase Reaction - Add supernatant to a luminometer plate - Add Luciferase-Luciferin reagent C->D E 5. Luminescence Measurement - Immediately measure luminescence using a luminometer D->E F 6. Data Analysis - Generate a standard curve with known ATP concentrations - Calculate ATP concentration in samples E->F

References

A Technical Guide to the Handling and Storage of ATP Disodium Salt Hydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the proper handling, storage, and stability assessment of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) powder. Adherence to these guidelines is critical for ensuring the integrity, purity, and performance of this vital reagent in research and development applications.

Product Identification and Properties

Adenosine 5'-triphosphate (ATP) disodium salt hydrate is a crucial coenzyme and a primary energy currency in cellular metabolism. It is widely used in a vast array of biochemical and pharmacological studies.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O[1][2]
Molecular Weight 551.14 g/mol (anhydrous basis)[1]
Appearance White to cream crystalline powder[2][3]
Solubility Soluble in water (up to 50 mg/mL), yielding a clear, colorless, and mildly acidic solution (pH ≈ 3.5). Insoluble in DMSO.[4][5][6]
Purity Typically ≥98% by HPLC[2]

Handling and Safety Precautions

Proper handling of ATP disodium salt hydrate powder is essential to maintain its quality and ensure personnel safety. The following are general safety and handling guidelines derived from safety data sheets (SDS).

Precaution CategoryGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields or goggles, gloves, and a lab coat.[7][8]
Ventilation Use in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or other local exhaust ventilation.[7][9]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[8]
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7][10]
Spill Response For spills, sweep up the powder, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]
Incompatible Materials Avoid contact with strong oxidizing agents.[7]

Storage and Stability

The stability of this compound is dependent on storage conditions. Both the powder form and solutions require specific conditions to minimize degradation.

Powder Storage
Storage ConditionRecommendationStability InformationSource
Temperature Recommended storage at -20°C.The product is stable for at least 2 years at this temperature.[4][5]
Atmosphere Store under desiccation (in a dry environment).A slow dismutation (2 ATP → ADP + Adenosine 5'-tetraphosphate) and hydrolysis can occur.[4][5]
Degradation Rate Less than 0.5% decomposition per year is observed when stored at -20°C with desiccation.This low rate ensures the high purity of the compound over its shelf life.[4][5]
Shipping The product is routinely shipped at ambient temperature without degradation.Short-term exposure to ambient temperatures does not significantly impact the product's quality.[4][5]
Solution Storage
Storage ConditionRecommendationStability InformationSource
Temperature Aqueous solutions are stable for months when stored at -20°C.Repeated freeze-thaw cycles should be avoided as they can lead to degradation (hydrolysis to ADP and AMP).[11]
Aliquoting It is recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.This practice helps maintain the integrity of the ATP solution for a longer duration.[11]
pH ATP is most stable in aqueous solutions between pH 6.8 and 7.4. At more extreme pH values, it rapidly hydrolyzes to ADP and phosphate (B84403).The mildly acidic nature of ATP in water (pH ~3.5) should be considered, and buffering may be necessary for long-term stability in solution.[12]

Experimental Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 100 mM ATP stock solution.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution, this would be approximately 551.14 mg (adjust for water content if known).

  • Dissolution: Dissolve the powder in an appropriate volume of nuclease-free water.

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using a sodium hydroxide (B78521) (NaOH) solution. This is crucial for the stability of the ATP solution.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Stability Testing by HPLC-UV

This protocol provides a general method for assessing the stability of ATP and quantifying its primary degradation products (ADP and AMP) using High-Performance Liquid Chromatography with UV detection.[13][14]

  • Sample Preparation:

    • Prepare ATP solutions at a known concentration in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0).

    • For stability studies, store these solutions under various conditions (e.g., different temperatures, light exposure).

    • At specified time points, take an aliquot of the sample for analysis.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 x 3.0 mm).[14]

    • Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer, pH 6.8.[14]

    • Flow Rate: 0.4 mL/min.[15]

    • Detection: UV absorbance at 254 nm.[13][15]

    • Column Temperature: 40°C.[15]

  • Standard Preparation:

    • Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., in the range of 0.2 to 10 µM).[14]

    • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Analysis:

    • Inject a defined volume of the prepared sample and standards into the HPLC system.

    • Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.

    • Quantify the concentration of each compound in the samples using the calibration curves.

  • Data Interpretation:

    • Calculate the percentage of ATP remaining and the percentage of degradation products (ADP, AMP) formed over time.

    • This data can be used to determine the rate of degradation under the tested storage conditions.

ATP in Cellular Signaling Pathways

ATP is a key molecule in several critical signaling pathways. Understanding these pathways is essential for researchers working with ATP.

Purinergic Signaling Pathway

Extracellular ATP acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the cell surface. This initiates a variety of cellular responses.[4]

Purinergic_Signaling ATP_ext Extracellular ATP P2X P2X Receptor (Ligand-gated ion channel) ATP_ext->P2X Binds P2Y P2Y Receptor (GPCR) ATP_ext->P2Y Binds Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP_ext->Ectonucleotidases Hydrolyzed by Ion_influx Ion Influx (Na+, Ca2+) P2X->Ion_influx Opens GPCR_cascade G-Protein Signaling Cascade P2Y->GPCR_cascade Activates Cell_response1 Cellular Response (e.g., Depolarization) Ion_influx->Cell_response1 Cell_response2 Cellular Response (e.g., Ca2+ release) GPCR_cascade->Cell_response2 ADP ADP Ectonucleotidases->ADP Adenosine Adenosine ADP->Adenosine Further hydrolysis

Caption: Overview of the purinergic signaling pathway initiated by extracellular ATP.

ATP as a Substrate in Kinase Signaling

ATP provides the phosphate group for protein phosphorylation, a key mechanism in signal transduction cascades catalyzed by kinases.[12][16]

Kinase_Signaling ATP ATP Kinase_active Kinase (Active) ATP->Kinase_active Kinase Kinase (Inactive) Kinase->Kinase_active Activation Signal Substrate Substrate Protein Substrate->Kinase_active Phospho_substrate Phosphorylated Substrate Protein Kinase_active->Phospho_substrate Phosphorylates ADP ADP Kinase_active->ADP Releases Cell_response Downstream Cellular Response Phospho_substrate->Cell_response

Caption: Role of ATP as a phosphate donor in a generic kinase signaling cascade.

Logical Workflow for Handling and Storage

The following diagram outlines the logical steps for the proper handling and storage of this compound powder from receipt to use.

Handling_Workflow Receipt Receive Product Inspect Inspect Packaging for Integrity Receipt->Inspect Store_powder Store Powder at -20°C with Desiccant Inspect->Store_powder OK Quarantine Quarantine/Contact Supplier Inspect->Quarantine Damaged Prepare_solution Prepare Aqueous Stock Solution Store_powder->Prepare_solution pH_adjust Adjust pH to 7.0-7.5 Prepare_solution->pH_adjust Filter Filter Sterilize (0.22 µm) pH_adjust->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Store_solution Store Aliquots at -20°C or -80°C Aliquot->Store_solution Use Use in Experiment Store_solution->Use

Caption: Recommended workflow for the handling and storage of this compound.

References

Methodological & Application

Protocol for preparing a stock solution of ATP disodium salt hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Preparation of ATP Stock Solution

Abstract

Adenosine 5'-triphosphate (ATP) is a critical multifunctional nucleoside triphosphate that serves as the primary energy currency in all living cells. It plays a central role in cellular metabolism, signal transduction, and numerous enzymatic reactions. Accurate and consistent experimental results rely on the proper preparation and storage of ATP solutions. Dissolving ATP disodium (B8443419) salt hydrate (B1144303) in water results in a mildly acidic solution (pH ≈ 3.5) where ATP is prone to hydrolysis.[1] This protocol provides a detailed, step-by-step method for preparing a stable, pH-adjusted, and concentration-verified 100 mM stock solution of ATP disodium salt hydrate suitable for a wide range of research applications.

Quantitative Data Summary

A summary of the essential physicochemical properties of this compound is provided below. This data is crucial for accurate calculations and proper handling of the compound.

ParameterValueReference
Chemical Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O[2]
Molecular Weight (Anhydrous) 551.14 g/mol [2][3]
Appearance White to off-white powder[2]
Solubility (in Water) ≥ 50 mg/mL[1]
pH of Aqueous Solution ~3.5 (unadjusted)[1]
Optimal pH for Stability 6.8 - 7.5[4]
Molar Extinction Coefficient (ε) 15,400 M⁻¹cm⁻¹ at 259 nm (pH 7.0)[5][6]
Recommended Storage (Solid) -20°C, with desiccant[1][2]
Recommended Storage (Solution) -20°C to -80°C (in aliquots)[7][8]

Experimental Protocol

This protocol describes the preparation of a 100 mM ATP stock solution. It is critical to adjust the pH to the neutral range to prevent acid-catalyzed hydrolysis.

Materials and Equipment:

  • This compound (e.g., Sigma-Aldrich A7699)

  • Nuclease-free water

  • Sodium Hydroxide (NaOH) solution, 1 M and 0.1 M

  • Calibrated pH meter or pH-indicator strips (narrow range)

  • Sterile, nuclease-free conical tubes and microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • UV-Vis Spectrophotometer and quartz cuvettes (optional, for concentration verification)

  • Standard laboratory equipment (analytical balance, stir plate, volumetric flasks, pipettes)

Procedure:

  • Calculate Required Mass:

    • To prepare 10 mL of a 100 mM ATP solution, calculate the mass of this compound (anhydrous MW = 551.14 g/mol ) required.

    • Calculation: 0.1 mol/L * 0.010 L * 551.14 g/mol = 0.551 g (551 mg).

    • Note: The actual weight of the powder may be higher due to the presence of hydrate (water molecules). For precise concentration, a final measurement via spectrophotometry is recommended.[5]

  • Dissolution:

    • Weigh the calculated amount of this compound and transfer it to a sterile conical tube.

    • Add approximately 80% of the final desired volume of nuclease-free water (e.g., 8 mL for a final volume of 10 mL).

    • Mix gently by vortexing or placing on a stir plate at a low speed until the powder is fully dissolved. The resulting solution will be clear and colorless.[1]

  • pH Adjustment:

    • Place the solution on a stir plate and immerse a calibrated pH probe.

    • The initial pH of the solution will be acidic (~3.5).

    • Carefully add 1 M NaOH dropwise to begin raising the pH. As the pH approaches 6.5, switch to 0.1 M NaOH for finer control.

    • Adjust the pH to a final value of 7.5.

    • CRITICAL: Do not allow the pH to exceed 8.0, as ATP is susceptible to base-catalyzed hydrolysis.[5] If the pH overshoots significantly, it is recommended to discard the solution and start over.[5]

  • Final Volume Adjustment:

    • Once the pH is stable at 7.5, transfer the solution to a volumetric flask.

    • Rinse the original tube with a small amount of nuclease-free water and add it to the flask.

    • Add nuclease-free water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.

  • Concentration Verification (Optional but Recommended):

    • Prepare a high dilution of the stock solution (e.g., 1:1000 or 1:2000) in a neutral pH buffer.

    • Measure the absorbance (A) at 259 nm using a spectrophotometer.

    • Calculate the precise concentration using the Beer-Lambert law (A = εcl), where ε = 15,400 M⁻¹cm⁻¹, c is the concentration in mol/L, and l is the path length in cm (typically 1 cm).[6]

    • Formula: Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / 15,400

  • Sterilization and Aliquoting:

    • Draw the final ATP solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and dispense the solution into sterile, nuclease-free microcentrifuge tubes.[6]

    • Aliquoting in volumes appropriate for single-use experiments is highly recommended to avoid multiple freeze-thaw cycles.

  • Storage:

    • Clearly label all aliquots with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7][8]

Stability and Storage

Proper storage is essential to maintain the integrity of the ATP stock solution. The solid, powdered form of this compound is hygroscopic and should be stored at -20°C in a container with a desiccant.[1][2]

Aqueous solutions of ATP that have been pH-adjusted to the neutral range are stable for several months when stored frozen at -20°C.[9] For maximum stability and to prevent degradation from repeated freeze-thaw cycles, it is best practice to store the solution in single-use aliquots at -20°C or -80°C.[10] A stock solution kept at 2-8°C is stable for approximately 24 hours.[7]

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the ATP stock solution.

ATP_Protocol_Workflow cluster_prep Preparation cluster_adjust Adjustment & QC cluster_final Final Steps weigh 1. Weigh ATP Powder dissolve 2. Dissolve in 80% Nuclease-Free Water weigh->dissolve ph_adjust 3. Adjust pH to 7.5 with NaOH dissolve->ph_adjust volume_adjust 4. Add Water to Final Volume ph_adjust->volume_adjust qc_check 5. Verify Concentration (A259, Optional) volume_adjust->qc_check sterilize 6. Sterile Filter (0.22 µm) qc_check->sterilize aliquot 7. Aliquot into Single-Use Tubes sterilize->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a stable ATP stock solution.

References

Application Notes and Protocols for ATP Disodium Salt Hydrate in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules from a DNA template. A critical component of this process is Adenosine 5'-triphosphate (ATP), which serves as one of the four ribonucleoside triphosphates (NTPs) and as a primary energy source for the enzymatic reactions. ATP disodium (B8443419) salt hydrate (B1144303) is a common and stable form of ATP used in these assays. This document provides detailed application notes and protocols for the effective use of ATP disodium salt hydrate in IVT, with a focus on optimizing reaction conditions for maximal yield and quality of the resulting RNA.

The Role of ATP in In Vitro Transcription

ATP plays a multifaceted role in the in vitro transcription process:

  • Building Block for RNA Synthesis: ATP is one of the four essential ribonucleoside triphosphates (along with GTP, CTP, and UTP) that are incorporated into the growing RNA strand by RNA polymerase.[1]

  • Energy Source: The hydrolysis of the high-energy phosphate (B84403) bonds in ATP provides the energy required for the polymerization of ribonucleotides into an RNA strand.[1]

  • Transcription Initiation: In eukaryotic systems, ATP hydrolysis is crucial for the initiation of transcription by RNA Polymerase II. This process involves the melting of the DNA template to form an open promoter complex, a step mediated by the helicase activity of the TFIIH transcription factor.[2][3] ATP is also required for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is essential for promoter clearance and the transition to the elongation phase.[2]

Quantitative Data on Optimizing In Vitro Transcription Reactions

The concentration of ATP, along with other NTPs and magnesium ions, is a critical factor influencing the yield and quality of the transcribed RNA. The following tables summarize key quantitative data for optimizing IVT reactions.

Table 1: Effect of NTP Concentration on mRNA Yield
Total NTP Concentration (mM of each NTP)Relative mRNA Yield (%)
5~50
10100
15~65
20Decreased

Data synthesized from studies showing that while higher NTP concentrations can increase yield up to a certain point, excessive concentrations can become inhibitory.[4][5]

Table 2: Optimal Magnesium to NTP Ratio for High-Yield In Vitro Transcription
Total NTP Concentration (mM)Optimal Mg²⁺ Concentration (mM)Optimal Molar Ratio (Mg²⁺:NTP)
40 (10 mM each)751.875:1

This optimal ratio was identified in a study optimizing self-amplifying RNA synthesis and highlights the importance of balancing these two components for maximal RNA yield.[4][6]

Table 3: Michaelis-Menten Constants (Km) for NTPs in T7 RNA Polymerase-Mediated Transcription
Nucleoside TriphosphateKm (µM)
ATP140.4 ± 2.9
CTP71.5 ± 1.9
UTP101.5 ± 3.8
GTP165.5 ± 6.4

These values indicate the substrate concentration at which the reaction rate is half of the maximum and are useful for understanding enzyme kinetics in IVT.[7]

Experimental Protocols

This section provides a detailed protocol for a standard in vitro transcription reaction using this compound.

Preparation of Reagents
  • This compound Stock Solution (100 mM):

    • Dissolve the appropriate amount of this compound powder in nuclease-free water to a final concentration of 100 mM.

    • Adjust the pH to 7.0 with 1 M NaOH.

    • Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • NTP Mix (25 mM each):

    • Combine equal volumes of 100 mM ATP, CTP, GTP, and UTP stock solutions.

    • Store in aliquots at -20°C.

Standard In Vitro Transcription Protocol (20 µL Reaction)

This protocol is a general guideline and may require optimization for specific templates and applications.

  • Reaction Setup: Assemble the following components on ice in the order listed:

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 20 µL-
5x Transcription Buffer4 µL1x
100 mM DTT2 µL10 mM
NTP Mix (25 mM each)3.2 µL4 mM each
RNase Inhibitor (40 U/µL)1 µL2 U/µL
Linearized DNA Template (0.5 µg/µL)1 µL25 ng/µL
T7/SP6/T3 RNA Polymerase2 µL-
  • Incubation:

    • Mix the components gently by pipetting up and down.

    • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

    • Incubate at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment (Optional but Recommended):

    • To remove the DNA template, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture.

    • Incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Purify the synthesized RNA using a column-based purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified RNA in nuclease-free water or a suitable buffer.

  • Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (A260).

    • Assess the integrity and size of the RNA transcript by gel electrophoresis on a denaturing agarose (B213101) or polyacrylamide gel.

Diagrams

ATP-Dependent Transcription Initiation by RNA Polymerase II

ATP_Dependent_Transcription_Initiation cluster_PIC Pre-Initiation Complex (PIC) Assembly TBP TBP TFIIB TFIIB PolII RNA Pol II TFIIF TFIIF TFIIE TFIIE TFIIH TFIIH ATP_Hydrolysis ATP Hydrolysis TFIIH->ATP_Hydrolysis Helicase Activity ATP_Hydrolysis2 ATP Hydrolysis TFIIH->ATP_Hydrolysis2 Kinase Activity Promoter_Opening Promoter Opening (DNA Melting) ATP_Hydrolysis->Promoter_Opening Open_Complex Open Complex Formation Promoter_Opening->Open_Complex CTD_Phosphorylation Pol II CTD Phosphorylation ATP_Hydrolysis2->CTD_Phosphorylation Promoter_Clearance Promoter Clearance CTD_Phosphorylation->Promoter_Clearance IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearization) Reaction_Setup 3. IVT Reaction Setup Template_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation (NTPs, Buffers) Reagent_Prep->Reaction_Setup Incubation 4. Incubation (37°C) Reaction_Setup->Incubation DNase_Treatment 5. DNase I Treatment Incubation->DNase_Treatment RNA_Purification 6. RNA Purification DNase_Treatment->RNA_Purification QC 7. Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Downstream 8. Downstream Applications QC->Downstream

References

Standard ATP Concentrations for Robust Kinase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the standard concentrations of ATP disodium (B8443419) salt used in kinase assay protocols. Understanding and selecting the appropriate ATP concentration is critical for generating reliable and reproducible data, particularly in the context of kinase inhibitor screening and characterization.

Application Notes

The concentration of Adenosine 5'-triphosphate (ATP) is a critical parameter in any kinase assay, as it directly influences the enzyme's activity and the apparent potency of inhibitors, especially those that are ATP-competitive.[1][2][3] The choice of ATP concentration is therefore a strategic decision that should align with the specific goals of the experiment. There are three primary approaches to selecting the ATP concentration for a kinase assay:

  • At or Near the Michaelis Constant (Kₘ): This is the most common approach for biochemical kinase assays. The Kₘ is the ATP concentration at which the kinase exhibits half of its maximum velocity (Vmax).[1] Performing assays at the ATP Kₘ value provides a good balance for detecting ATP-competitive inhibitors and allows for a standardized comparison of inhibitor potencies across different kinases.[1][4] For an ATP-competitive inhibitor, the IC50 value will be approximately twice the inhibitor's dissociation constant (Ki) under these conditions, as described by the Cheng-Prusoff equation.[1][3]

  • Physiological Concentrations: To better predict an inhibitor's efficacy within a cellular environment, kinase assays can be performed at physiological ATP concentrations, which are typically in the range of 1-10 mM.[1] Cellular ATP levels are generally significantly higher than the Kₘ of most kinases.[3][5] Using high ATP concentrations will result in higher IC50 values for ATP-competitive inhibitors, providing a more biologically relevant measure of their potency.[1][3]

  • Fixed, Standardized Concentrations: For high-throughput screening (HTS) of large compound libraries, a single, fixed ATP concentration (e.g., 10 µM, 30 µM, or 100 µM) is often used across a panel of kinases to simplify the experimental workflow.[2][6] However, this approach can lead to an arbitrary ranking of inhibitor selectivity if the Kₘ values for the tested kinases vary significantly.[2]

The determination of the ATP Kₘ for each specific kinase is a crucial step in robust assay development.[2] This is achieved by measuring the kinase activity across a range of ATP concentrations and fitting the data to the Michaelis-Menten equation.[7]

Quantitative Data Summary

The following table summarizes typical ATP concentrations used in various kinase assay protocols.

ATP Concentration Assay Type/Purpose Rationale References
Kₘ Value Biochemical assays, Inhibitor profilingHigh sensitivity to ATP-competitive inhibitors, allows for Ki determination.[1][2][3]
1-10 mM Cell-based assays, Physiological relevanceMimics intracellular ATP levels for more accurate prediction of in vivo efficacy.[1][5][8]
10 µM High-throughput screeningStandardized concentration for broad kinase panels.[6]
100 µM In vitro kinase assaysA commonly used fixed concentration.[9][10]
100 - 200 µM General kinase assaysA typical range for many commercially available kinase assay kits.[10]
Up to 250 µM Apparent ATP-Kₘ determinationUsed in determining the Michaelis-Menten kinetics of a kinase.[7]

Experimental Protocols

Protocol 1: Determination of the Apparent ATP Kₘ Value

This protocol describes the steps to determine the Michaelis constant (Kₘ) of a kinase for ATP.

Materials:

  • Purified kinase of interest

  • Kinase-specific peptide or protein substrate

  • ATP disodium salt solution (high concentration stock, e.g., 100 mM)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or [γ-³²P]ATP with phosphocellulose paper)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

  • 96-well or 384-well plates

Procedure:

  • Prepare a series of ATP dilutions: From the high concentration stock, prepare a serial dilution of ATP in kinase reaction buffer to cover a wide range of concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 25, 50, 100, and 250 µM).[7]

  • Set up the kinase reaction: In each well of the microplate, add the kinase, its substrate at a saturating concentration, and the kinase reaction buffer.

  • Initiate the reaction: Add the varying concentrations of ATP to their respective wells to start the kinase reaction. The final volume should be consistent across all wells.

  • Incubate the reaction: Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time. This time should be within the linear range of the reaction, where less than 15% of the substrate is consumed.[11]

  • Stop the reaction and detect the signal: Stop the reaction using an appropriate method (e.g., adding EDTA or the detection reagent). Measure the kinase activity using the chosen detection method.

  • Data analysis: Plot the initial reaction velocity (or signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and the apparent Kₘ for ATP.

Protocol 2: Standard Kinase Activity Assay at a Fixed ATP Concentration

This protocol outlines a general procedure for a kinase assay using a predetermined ATP concentration (e.g., the Kₘ value or a fixed concentration).

Materials:

  • Purified kinase

  • Kinase substrate

  • ATP disodium salt solution at the desired final concentration (e.g., 10 µM, 100 µM, or Kₘ value)

  • Kinase reaction buffer

  • Kinase inhibitors (if screening)

  • Detection reagent

  • Microplate reader

  • Multi-well plates

Procedure:

  • Prepare reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer and the ATP solution at 2x the final desired concentration.

  • Add kinase and substrate: To each well, add the kinase and its substrate dissolved in kinase reaction buffer. If screening inhibitors, add the compounds at this stage and pre-incubate with the kinase for a defined period (e.g., 10-30 minutes).[10]

  • Initiate the reaction: Add the 2x ATP solution to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase for a set amount of time.

  • Terminate the reaction and measure activity: Stop the reaction and measure the kinase activity as described in Protocol 1.

  • Analyze data: For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Kinase_Signaling_Pathway General Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds and Activates Upstream_Kinase Upstream Kinase (e.g., Raf) Receptor->Upstream_Kinase Phosphorylates and Activates Kinase_of_Interest Kinase of Interest (e.g., MEK) Upstream_Kinase->Kinase_of_Interest Phosphorylates and Activates Downstream_Substrate Downstream Substrate (e.g., ERK) Kinase_of_Interest->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Leads to

Caption: A simplified diagram of a typical kinase signaling cascade.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Kinase Kinase Solution Mix Combine Kinase, Substrate, and Inhibitor Kinase->Mix Substrate Substrate Solution Substrate->Mix ATP ATP Solution Initiate Add ATP to Initiate ATP->Initiate Inhibitor Inhibitor (Optional) Inhibitor->Mix Mix->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent & Read Signal Stop->Detect Analyze Calculate Activity or Inhibition Detect->Analyze

Caption: A generalized workflow for a biochemical kinase assay.

References

Application Notes and Protocols: Utilizing ATP Disodium Salt Hydrate as a Substrate for DNA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine 5'-triphosphate (ATP) is an essential cofactor for the enzymatic activity of DNA ligases, such as the widely used T4 DNA Ligase.[1][2][3] These enzymes catalyze the formation of a phosphodiester bond between the 5' phosphate (B84403) of one DNA strand and the 3' hydroxyl group of another, a critical step in DNA replication, repair, and recombinant DNA technology.[1][2][4] ATP provides the necessary energy for this reaction.[5] ATP disodium (B8443419) salt hydrate (B1144303) is a stable and soluble form of ATP, making it a convenient choice for preparing laboratory reagents. This document provides detailed application notes and protocols for the effective use of ATP disodium salt hydrate as a substrate for DNA ligase in common molecular biology applications.

Biochemical Pathway of DNA Ligation

The ATP-dependent DNA ligation reaction proceeds through a three-step mechanism:

  • Adenylation of DNA Ligase: The DNA ligase enzyme reacts with ATP, forming a covalent enzyme-AMP intermediate with the release of pyrophosphate (PPi).[6][7] This activation step involves the attachment of AMP to a lysine (B10760008) residue in the active site of the ligase.[6][7]

  • Transfer of AMP to DNA: The activated AMP molecule is then transferred from the ligase to the 5' phosphate of the donor DNA strand, creating a DNA-adenylate intermediate.[1][6][7]

  • Phosphodiester Bond Formation: The 3' hydroxyl group of the acceptor DNA strand attacks the activated 5' phosphate of the donor strand, resulting in the formation of a phosphodiester bond and the release of AMP.[1][6][7]

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer to DNA cluster_step3 Step 3: Nick Sealing Ligase DNA Ligase Ligase_AMP Ligase-AMP Ligase->Ligase_AMP + ATP ATP ATP PPi PPi Ligase_AMP->PPi - PPi Nicked_DNA Nicked DNA Ligase_AMP->Nicked_DNA DNA_AMP DNA-AMP Nicked_DNA->DNA_AMP + Ligase-AMP Ligase_released Ligase DNA_AMP->Ligase_released - Ligase Ligated_DNA Ligated DNA DNA_AMP->Ligated_DNA + 3'-OH attack DNA_AMP->Ligated_DNA AMP AMP Ligated_DNA->AMP - AMP

Caption: The three-step mechanism of ATP-dependent DNA ligation.

Data Presentation

Table 1: Typical Composition of 10X and 1X T4 DNA Ligase Reaction Buffer

This table outlines the standard components and their concentrations for a T4 DNA ligase reaction buffer. ATP is a critical component for ligase activity.

Component10X Concentration1X Final ConcentrationSupplier Example
Tris-HCl (pH 7.5-7.8)300-500 mM30-50 mM[8][9][10][11]
MgCl₂100 mM10 mM[8][9][10][11]
Dithiothreitol (DTT)100 mM10 mM[8][9][10][11]
ATP 10 mM 1 mM [8][9][10][11]
Table 2: Recommended Reaction Conditions for DNA Ligation

Optimal ligation efficiency depends on the type of DNA ends being joined. The following conditions are generally recommended for a standard 20 µL ligation reaction.

ParameterCohesive (Sticky) EndsBlunt Ends
Incubation Temperature 16°C or Room Temperature (20-25°C)[9]16°C or Room Temperature (20-25°C)[9]
Incubation Time 10 minutes to overnight[9][12]2 hours to overnight[9][12]
Vector:Insert Molar Ratio 1:1 to 1:3[8]1:3 to 1:10[13]
T4 DNA Ligase (400 U/µL) 1 µL1 µL
10X Ligase Buffer 2 µL2 µL
Total Reaction Volume 20 µL20 µL

Experimental Protocols

Protocol 1: Preparation of a 10 mM ATP Stock Solution from this compound

This protocol describes how to prepare a stock solution of ATP for use in DNA ligase buffers.

Materials:

  • This compound (MW will vary depending on hydration, check the manufacturer's specifications; anhydrous MW = 551.1 g/mol )

  • Nuclease-free water

  • pH meter and calibration standards

  • 1 M NaOH

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to make a 10 mM solution. Account for the water of hydration as specified by the manufacturer. For example, for a final volume of 1 mL of a 10 mM solution using ATP with a molecular weight of 551.1 g/mol (anhydrous), you would need 5.511 mg.

  • Dissolution: Dissolve the calculated mass of this compound in a slightly smaller volume of nuclease-free water (e.g., 0.8 mL for a final volume of 1 mL). ATP solutions are acidic.[14]

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using 1 M NaOH. This is crucial for maintaining the stability of ATP and for optimal performance in enzymatic reactions.

  • Final Volume Adjustment: Bring the final volume to the desired level with nuclease-free water.

  • Aliquoting and Storage: Aliquot the ATP stock solution into small, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles, which can lead to ATP degradation.[15][16] Store the aliquots at -20°C.

Protocol 2: Standard DNA Ligation using Prepared ATP

This protocol details a typical DNA ligation reaction for cloning a DNA insert into a plasmid vector.

Materials:

  • Purified plasmid vector (linearized)

  • Purified DNA insert

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer (containing 10 mM ATP, prepared in-house or commercial)

  • Nuclease-free water

Experimental Workflow:

Ligation_Workflow cluster_setup Reaction Setup (on ice) cluster_reaction Ligation Reaction cluster_inactivation Enzyme Inactivation cluster_downstream Downstream Application A Add Nuclease-free Water B Add 10X Ligase Buffer A->B C Add Vector and Insert DNA B->C D Add T4 DNA Ligase C->D E Mix gently and centrifuge briefly D->E F Incubate at appropriate temperature and time E->F G Heat inactivate at 65-70°C for 10-15 minutes F->G H Proceed to transformation of competent cells G->H

Caption: A typical workflow for a DNA ligation experiment.

Procedure:

  • Reaction Setup: On ice, combine the following components in a sterile microcentrifuge tube:

    • 10X T4 DNA Ligase Buffer: 2 µL

    • Vector DNA: x µL (e.g., 50 ng)

    • Insert DNA: y µL (use a 1:3 to 3:1 molar ratio of vector to insert)

    • T4 DNA Ligase (e.g., 400 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mixing: Gently mix the reaction by pipetting up and down. Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation:

    • For cohesive (sticky) ends, incubate at 16°C overnight or at room temperature for 10 minutes to 2 hours.[9][12]

    • For blunt ends, incubate at 16°C overnight or at room temperature for at least 2 hours.[9][12]

  • Heat Inactivation (Optional but Recommended): Inactivate the ligase by incubating the reaction at 65°C for 10 minutes.[9]

  • Downstream Processing: The ligation mixture is now ready for subsequent applications, such as transformation into competent E. coli cells.

Troubleshooting and Application Notes

  • ATP Integrity: The stability of ATP in the reaction buffer is crucial for ligation efficiency.[8] Repeated freeze-thaw cycles can degrade ATP.[15][16] It is highly recommended to aliquot the 10X ligase buffer and the prepared ATP stock solution into single-use volumes.

  • Purity of DNA: Contaminants such as salts, EDTA, or ethanol (B145695) can inhibit DNA ligase. Ensure that the vector and insert DNA are of high purity.

  • Molar Ratios: Optimizing the molar ratio of vector to insert DNA is critical for successful ligation. Ratios between 1:1 and 1:10 (vector:insert) are commonly used, with a 1:3 ratio being a good starting point for many applications.

  • Enzyme Concentration: The amount of DNA ligase required may vary depending on the amount and type of DNA being ligated. For difficult ligations, such as blunt-end ligations, a higher concentration of ligase may be beneficial.

  • Alternative Nucleotides: While ATP is the standard cofactor for T4 DNA ligase, studies have shown that dATP can also be utilized for the adenylation of the enzyme, although the subsequent ligation step may not proceed efficiently.[17][18] For routine applications, ATP is the required substrate.

References

Application Note & Protocol: ATP Quantification Using a Bioluminescence Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenosine triphosphate (ATP) is the primary energy currency of all living cells, playing a pivotal role in cellular metabolism, signal transduction, and various other physiological processes. The quantification of intracellular ATP levels is a reliable method for determining cell viability and cytotoxicity. A decrease in ATP is a clear indicator of metabolic compromise and cell death. The bioluminescence assay for ATP quantification is a highly sensitive and widely used method that provides a quantitative measure of viable cells in culture.

This application note provides a detailed protocol for quantifying ATP using a bioluminescence assay, based on the reaction catalyzed by firefly luciferase.

Principle of the Assay: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions (Mg2+), and molecular oxygen. This reaction produces light (bioluminescence), and the intensity of the emitted light is directly proportional to the concentration of ATP in the sample. By measuring the luminescence, one can accurately determine the amount of ATP present.

Signaling Pathway: The biochemical reaction at the core of this assay involves the luciferase-mediated conversion of luciferin (B1168401) into oxyluciferin, a process that is dependent on ATP.

ATP_Bioluminescence cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP ATP Luciferase Luciferase (Firefly) ATP->Luciferase + Mg²⁺ D_Luciferin D-Luciferin D_Luciferin->Luciferase O2 O₂ O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin AMP AMP Luciferase->AMP PPi PPi Luciferase->PPi Light Light (hv) Luciferase->Light

Caption: Luciferin-luciferase reaction pathway for ATP-dependent light production.

Experimental Protocol

This protocol provides a step-by-step guide for measuring ATP levels in cultured cells.

Materials:

  • ATP bioluminescence assay kit (containing ATP releasing agent, luciferase enzyme, and D-luciferin substrate)

  • Cultured cells in a 96-well microplate

  • Phosphate-buffered saline (PBS)

  • Luminometer or a microplate reader with luminescence detection capabilities

  • Multichannel pipette

  • White, opaque-walled 96-well plates (to minimize crosstalk)

  • ATP standard

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding & Treatment Seed cells in a 96-well plate and treat with compounds. B 2. Reagent Preparation Prepare ATP detection reagent according to the kit manufacturer's instructions. A->B C 3. Cell Lysis Add ATP releasing agent to each well to lyse the cells and release ATP. B->C D 4. Incubation Incubate the plate at room temperature to ensure complete cell lysis. C->D E 5. Add Detection Reagent Add the prepared luciferase-luciferin reagent to each well. D->E F 6. Signal Stabilization Incubate for a short period to stabilize the luminescent signal. E->F G 7. Luminescence Measurement Measure the luminescence using a luminometer. F->G H 8. Data Analysis Analyze the data and quantify ATP concentration. G->H

Caption: Step-by-step experimental workflow for the ATP bioluminescence assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque-walled 96-well plate at a desired density.

    • Allow the cells to attach and grow overnight.

    • Treat the cells with the compounds of interest or vehicle control for the desired period.

  • Reagent Preparation:

    • Prepare the ATP detection reagent by following the instructions provided by the manufacturer of the specific assay kit being used. This typically involves reconstituting the lyophilized luciferase/luciferin substrate with a buffer.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the ATP standard stock solution in culture medium or PBS. This will be used to generate a standard curve for quantifying the absolute amount of ATP.

  • Cell Lysis and ATP Release:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add the ATP releasing agent (as per the kit's instructions) to each well, including the wells for the ATP standard curve. This step lyses the cells and releases the intracellular ATP.

  • Incubation:

    • Incubate the plate at room temperature for approximately 5-10 minutes to ensure complete cell lysis and the release of ATP.

  • Addition of Detection Reagent:

    • Using a multichannel pipette, add the prepared ATP detection reagent (containing luciferase and luciferin) to each well.

  • Signal Stabilization and Measurement:

    • Incubate the plate at room temperature for another 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a luminometer. The integration time for the reading should be optimized based on the instrument and signal intensity.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all experimental readings.

    • Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the ATP concentration in the experimental samples.

Data Presentation

The quantitative data obtained from the ATP bioluminescence assay can be effectively summarized in a table. This allows for a clear comparison between different treatment groups.

Table 1: Quantification of ATP Levels in Response to Compound Treatment

Treatment GroupCompound Concentration (µM)Mean Luminescence (RLU)Standard Deviation (RLU)ATP Concentration (nM)Cell Viability (%)
Vehicle Control01,520,45098,750152.0100.0
Compound A11,350,80085,400135.188.9
Compound A10850,20055,60085.055.9
Compound A100310,60021,90031.120.5
Compound B11,480,90092,100148.197.4
Compound B101,450,30089,500145.095.4
Compound B1001,400,70087,300140.192.2

RLU: Relative Light Units

Interpretation of Results: The data presented in Table 1 indicates that Compound A induces a dose-dependent decrease in ATP levels, suggesting significant cytotoxicity at higher concentrations. In contrast, Compound B shows minimal effect on ATP levels, indicating low cytotoxicity at the tested concentrations. This type of data is crucial for making informed decisions in drug development and other research areas.

Incorporating ATP disodium salt hydrate into cell culture media for energy supplementation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is universally recognized as the primary intracellular energy currency. However, a growing body of evidence highlights the critical role of extracellular ATP (eATP) as a signaling molecule in the cellular microenvironment.[1] Supplementing cell culture media with ATP disodium (B8443419) salt hydrate (B1144303) can serve a dual purpose: providing an additional energy source and modulating cellular processes through purinergic signaling. These application notes provide a comprehensive guide to incorporating ATP disodium salt hydrate into cell culture experiments for energy supplementation and the study of its effects on cell behavior.

Extracellular ATP can influence a wide range of cellular functions, including proliferation, differentiation, and apoptosis, by activating purinergic P2 receptors (ionotropic P2X and G-protein coupled P2Y receptors).[2] The cellular response to eATP is highly dependent on its concentration, the duration of exposure, and the specific P2 receptor subtypes expressed by the cell type.[3] Therefore, careful optimization of experimental conditions is crucial.

Data Presentation

The following tables summarize the dose-dependent and time-course effects of extracellular ATP on the viability and proliferation of various cell lines, as reported in the literature.

Table 1: Dose-Dependent Effects of Extracellular ATP on Cell Viability and Proliferation

Cell LineATP ConcentrationExposure TimeEffectReference
Normal Human Airway Epithelial Cells (BEAS-2B)100 µM24, 48, 72 hNo effect on viability[4]
1 mM48, 72 hDecreased viability[4]
100 µM72 hInhibited proliferation[4]
1 mM48, 72 hInhibited proliferation[4]
Human Lung Cancer Cells (H23)100 µM72 hDecreased proliferation[4]
1 mM48, 72 hDecreased viability[4]
Human Lung Cancer Cells (A549)100 µM72 hDecreased proliferation[4]
1 mM24, 48, 72 hNo effect on proliferation[4]
Human Cardiac Fibroblasts1 - 300 µM24 hIncreased proliferation (concentration-dependent)[5]
Rat Astrocytes5 - 500 µM16 h (continuous)Reduced proliferation (dose-dependent)[1]
5 - 500 µM8 h (transient)Increased proliferation (dose-dependent)[1]

Table 2: Time-Course Effects of Extracellular ATP on Cell Cycle Progression

Cell LineATP ConcentrationIncubation TimeG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Human Cardiac Fibroblasts100 µM16 h↓ (from 65.9 to 50.6)↑ (from 30.3 to 42.4)No significant change[6]
100 µM24 hNo significant change[6]

Experimental Protocols

Protocol 1: Preparation of Sterile ATP Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound.

Materials:

  • This compound (molecular weight will vary depending on the hydrate form, check the manufacturer's specifications)

  • Nuclease-free water

  • 1 M NaOH or 1 M Tris base

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 100 mM stock solution.

  • In a sterile, nuclease-free tube, dissolve the ATP powder in 80% of the final volume of nuclease-free water.

  • The initial pH of the ATP solution will be acidic (around 3.5).[7] Slowly adjust the pH to 7.2-7.4 using 1 M NaOH or 1 M Tris base while gently vortexing.[8] Crucially, do not allow the pH to become basic, as this can lead to ATP hydrolysis.

  • Bring the solution to the final volume with nuclease-free water.

  • Sterilize the ATP stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Frozen ATP solutions at neutral pH are stable for several months.[9]

Protocol 2: Supplementation of Cell Culture Media with ATP

Important Considerations:

  • ATP Stability: Extracellular ATP is rapidly hydrolyzed by ectonucleotidases present on the surface of most cells and in serum.[10][11] Therefore, for long-term experiments, frequent media changes with fresh ATP supplementation are recommended. For transient stimulation, ATP should be added to serum-free media to minimize degradation by serum phosphatases.

  • Concentration: The optimal concentration of ATP is cell-type dependent and should be determined empirically. A good starting point is to test a range from 10 µM to 1 mM.

Procedure:

  • Thaw an aliquot of the sterile 100 mM ATP stock solution.

  • Dilute the ATP stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution.

  • Gently mix the medium and immediately apply it to the cell cultures.

  • For continuous exposure, replace the medium with freshly prepared ATP-containing medium every 24 hours, or as determined by preliminary stability experiments.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of ATP supplementation on cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • ATP-supplemented and control media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of ATP. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified incubator.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly by gentle pipetting or shaking.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 4: Cell Proliferation Assessment using BrdU Assay

This protocol outlines the use of a BrdU incorporation assay to measure DNA synthesis as an indicator of cell proliferation following ATP treatment.

Materials:

  • Cells cultured in a 96-well plate

  • ATP-supplemented and control media

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with different concentrations of ATP as described in the MTT assay protocol.

  • At the desired time point (typically 2-24 hours before the end of the experiment), add BrdU labeling solution to each well and incubate for the optimized labeling period for your cell line.[13][14]

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions for the BrdU kit.

  • Wash the cells and incubate with the anti-BrdU antibody.

  • After washing, add the detection substrate and incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.[10]

Protocol 5: Apoptosis Assessment using Annexin V/PI Staining

This protocol is for the detection of apoptosis and necrosis in cells treated with ATP using flow cytometry.

Materials:

  • Cells cultured in appropriate culture vessels

  • ATP-supplemented and control media

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Culture cells to the desired confluency and treat with ATP at various concentrations and for different durations.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[12]

Signaling Pathways and Experimental Workflows

P2Y Receptor Signaling Pathway

Extracellular ATP primarily activates P2Y receptors, which are G-protein coupled receptors, leading to the activation of various downstream signaling cascades.

P2Y_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol eATP Extracellular ATP P2Y P2Y Receptor eATP->P2Y Gq Gq P2Y->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release (from ER) IP3->Ca induces PKC PKC DAG->PKC activates Ca->PKC co-activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation

Caption: P2Y receptor activation by eATP stimulates cell proliferation.

P2X7 Receptor Signaling Pathway

High concentrations of extracellular ATP can activate the P2X7 receptor, an ion channel that can lead to various cellular responses, including apoptosis.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol eATP High Extracellular ATP P2X7 P2X7 Receptor eATP->P2X7 activates IonFlux Na⁺/Ca²⁺ influx K⁺ efflux P2X7->IonFlux Pore Pore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 triggers Apoptosis Apoptosis Pore->Apoptosis contributes to Caspase1 Caspase-1 Activation NLRP3->Caspase1 Caspase1->Apoptosis

Caption: P2X7 receptor activation can lead to inflammasome activation and apoptosis.

Experimental Workflow for Assessing ATP Effects

The following diagram outlines a typical workflow for investigating the effects of ATP supplementation on cultured cells.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Seeding atp_prep Prepare Sterile ATP Stock Solution start->atp_prep atp_supp Supplement Culture Media with ATP (and Controls) start->atp_supp atp_prep->atp_supp incubation Incubate for Desired Time Points atp_supp->incubation viability Viability Assay (e.g., MTT) incubation->viability proliferation Proliferation Assay (e.g., BrdU) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis apoptosis->data_analysis end Conclusion data_analysis->end

Caption: Workflow for studying the effects of ATP on cultured cells.

References

Application Notes and Protocols for Studying ATP-Gated Ion Channels Using ATP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine 5'-triphosphate (ATP), a ubiquitous extracellular signaling molecule, activates two families of purinergic receptors: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors.[1][2][3] ATP-gated ion channels, or P2X receptors, are trimeric cation channels that, upon binding ATP, open a channel permeable to Na+, K+, and Ca2+.[3][4][5] This ion influx leads to membrane depolarization and initiates various downstream signaling cascades.[6] There are seven mammalian P2X receptor subunits (P2X1-7) that can form homomeric or heteromeric channels, each with distinct biophysical and pharmacological properties.[4][5]

These receptors are widely expressed in the nervous system, muscle, and immune cells and are implicated in processes such as neurotransmission, pain signaling, inflammation, and muscle contraction.[3][4] Consequently, they are significant targets for drug development. ATP disodium (B8443419) salt is a stable and highly soluble form of ATP commonly used as a P2 receptor agonist in in vitro and ex vivo studies.[7][8] These application notes provide detailed protocols for preparing ATP disodium salt solutions and for studying the function of ATP-gated ion channels using electrophysiology and calcium imaging techniques.

Section 1: Preparation of ATP Disodium Salt Stock Solution

Accurate preparation of the agonist solution is critical for obtaining reproducible results. ATP disodium salt is soluble in water, typically yielding a mildly acidic solution (~pH 3.5).[7] For cellular assays, it is crucial to adjust the pH to physiological levels (7.2-7.4) and ensure sterility.

Protocol 1: Stock Solution Preparation

  • Dissolution : Dissolve the ATP disodium salt (e.g., Sigma-Aldrich A7699) in sterile, nuclease-free water to a desired high concentration (e.g., 100 mM).[9][10] For a 100 mM solution, add 5.511 g of ATP disodium salt (MW: 551.14 g/mol , may vary by batch) to 80 ml of distilled water and bring the final volume to 100 ml.[8][9]

  • pH Adjustment : Titrate the ATP solution to a final pH of 7.2–7.4 using 1 M NaOH.[10] Monitor the pH carefully during this process.

  • Sterilization : Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.[10]

  • Quantification (Optional but Recommended) : To determine the precise concentration, measure the absorbance of a diluted aliquot at 259 nm using a UV-Vis spectrophotometer.[10] The extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[7][10]

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C or -80°C.[7][10][11] Stored properly, the solution is stable for months.[11]

Section 2: Experimental Protocols

The following protocols describe standard methods for assessing the function of ATP-gated ion channels in cultured cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct measurement of the ion currents passing through ATP-gated channels, allowing for detailed characterization of channel kinetics, voltage-dependence, and pharmacology.[6][12]

Protocol 2: Electrophysiological Recording

  • Cell Preparation : Plate cells expressing the P2X receptor of interest onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation :

    • External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM) : 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH. ATP can be included in the internal solution for studying ATP-sensitive K+ channels, but for studying P2X receptors, it is applied externally.[12]

  • Recording Setup :

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.[6]

    • Establish a giga-ohm seal and achieve the whole-cell configuration on a target cell.

    • Clamp the cell at a holding potential of -60 mV.

  • ATP Application :

    • Prepare a series of dilutions of the ATP stock solution in the external solution to achieve the desired final concentrations.

    • Apply ATP to the cell using a rapid perfusion system. The concentration should be sufficient to elicit a robust current, often starting with the EC₅₀ for the specific receptor subtype.[6]

  • Data Acquisition and Analysis :

    • Record the current responses using an appropriate amplifier and data acquisition software.

    • Analyze the peak current amplitude, activation, and desensitization kinetics.[13]

    • To determine agonist potency (EC₅₀), apply a range of ATP concentrations and plot the normalized peak current against the log of the ATP concentration.

    • To test for inhibition, pre-incubate the cell with an antagonist before co-applying the antagonist with ATP.[6]

Calcium Imaging

Calcium imaging is a high-throughput method to measure the activity of calcium-permeable ion channels, including most P2X receptors.[14] It measures the change in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.[6]

Protocol 3: Intracellular Calcium Measurement

  • Cell Preparation : Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Dye Loading :

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a suitable imaging buffer like Hanks' Balanced Salt Solution (HBSS).[6]

    • To aid in dye solubilization, a small amount of Pluronic F-127 (e.g., 0.02%) can be added.[6]

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.[6]

    • Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes at room temperature.[6]

  • Imaging :

    • Mount the coverslip in an imaging chamber on a fluorescence microscope.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Apply ATP at the desired concentration and record the change in fluorescence intensity over time.[6]

  • Data Analysis :

    • Select regions of interest (ROIs) over individual cells.[6]

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is often expressed as ΔF/F₀.

    • Quantify the peak fluorescence response to determine agonist concentration-response curves or the percentage of inhibition by an antagonist.[6]

Section 3: Data Presentation

Quantitative data from dose-response experiments are crucial for characterizing the pharmacology of different P2X receptor subtypes.

Table 1: ATP Potency (EC₅₀) at Homomeric Human P2X Receptors

Receptor SubtypeATP EC₅₀ (µM)Desensitization RateReference
P2X11 - 5Fast[3]
P2X23 - 10Slow[15]
P2X31 - 3Fast[14]
P2X43 - 10Slow[15]
P2X510 - 30Slow[3]
P2X7300 - 1000Very Slow / None[15]

Note: EC₅₀ values can vary depending on the expression system and experimental conditions.

Table 2: Common Pharmacological Tools for P2X Receptors

CompoundTypeTarget(s)Typical ConcentrationReference
SuraminAntagonistBroad Spectrum (P2Y/P2X)10 - 100 µM[16]
PPADSAntagonistBroad Spectrum P2X1 - 30 µM[6][16]
TNP-ATPAntagonistP2X1, P2X3, P2X2/31 - 100 nM[16]
A-317491AntagonistP2X3, P2X2/310 - 500 nMN/A
Brilliant Blue GAntagonistP2X710 - 200 nMN/A
α,β-meATPAgonistP2X1, P2X31 - 10 µM[16]
BzATPAgonistP2X7, P2X110 - 100 µM[16]

Section 4: Visualizations

Diagrams illustrating key pathways and workflows can aid in understanding the experimental processes.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Closed) ATP->P2X_Receptor Binding P2X_Receptor_Open P2X Receptor (Open) P2X_Receptor->P2X_Receptor_Open Conformational Change Depolarization Membrane Depolarization P2X_Receptor_Open->Depolarization Na⁺, K⁺ Influx Ca_Influx Ca²⁺ Influx P2X_Receptor_Open->Ca_Influx Ca²⁺ Influx Downstream Downstream Signaling Depolarization->Downstream Ca_Influx->Downstream

P2X Receptor Signaling Pathway.

Patch_Clamp_Workflow A Prepare Cells on Coverslips D Establish Whole-Cell Configuration A->D B Prepare Internal & External Solutions B->D C Pull Glass Pipette (3-7 MΩ) C->D E Set Holding Potential (-60 mV) D->E F Apply ATP via Perfusion System E->F G Record Ion Current F->G H Data Analysis (Peak Current, Kinetics) G->H Calcium_Imaging_Workflow A Plate Cells on Imaging Dish B Load Cells with Calcium Dye (e.g., Fluo-4 AM, 30-60 min) A->B C Wash and De-esterify (>15 min) B->C D Acquire Baseline Fluorescence C->D E Apply ATP D->E F Record Fluorescence Change E->F G Data Analysis (ΔF/F₀) F->G

References

Application Notes and Protocols: ATP Disodium Salt Hydrate in Protein Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a ubiquitous post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] This process involves the transfer of a phosphate (B84403) group from a donor molecule, most commonly Adenosine 5'-triphosphate (ATP), to a specific amino acid residue on a substrate protein, a reaction catalyzed by protein kinases. The reversible nature of this modification, counteracted by phosphatases, allows for a dynamic and tightly controlled regulation of protein function. ATP disodium (B8443419) salt hydrate (B1144303) is a stable and highly pure source of ATP, making it an indispensable reagent in the study of protein phosphorylation. These application notes provide an overview of its use, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Data Presentation: Quantitative Parameters in Protein Phosphorylation Assays

The following tables summarize typical quantitative parameters for various in vitro protein phosphorylation assays using ATP disodium salt hydrate. These values serve as a starting point and may require optimization depending on the specific kinase, substrate, and assay format.

Table 1: Typical Reagent Concentrations in In Vitro Kinase Assays

ComponentConcentration RangeNotes
This compound10 µM - 1 mMThe concentration is often near the Km value of the kinase for ATP to ensure sensitive detection of inhibitors. For maximal phosphorylation, concentrations several-fold higher than the Km may be used.[2]
Protein Kinase10 - 100 nMThe optimal concentration depends on the specific activity of the kinase and the desired signal window.
Protein/Peptide Substrate1 µM - 100 µMSubstrate concentration is typically at or above its Km value for the kinase to ensure efficient phosphorylation.
MgCl₂5 - 20 mMMagnesium is an essential cofactor for most kinases, facilitating the transfer of the γ-phosphate from ATP.
Phosphatase Inhibitors (e.g., Sodium Orthovanadate, β-glycerophosphate)1 - 10 mMCrucial for preventing dephosphorylation of the substrate by contaminating phosphatases, especially in cell lysates.
Dithiothreitol (DTT)1 - 5 mMA reducing agent used to maintain the kinase in an active conformation.

Table 2: Typical Reaction Conditions for In Vitro Kinase Assays

ParameterRangeNotes
Incubation Temperature25 - 37 °CThe optimal temperature depends on the specific kinase being assayed. Most assays are performed at 30 °C or 37 °C.
Incubation Time5 - 60 minutesThe reaction time should be within the linear range of the assay, where product formation is proportional to time. A time-course experiment is recommended to determine the optimal incubation period.[3]
Reaction Volume10 - 100 µLThe volume depends on the assay format (e.g., 96-well or 384-well plates).
pH7.0 - 8.0Most kinases exhibit optimal activity in this pH range. The buffer system (e.g., HEPES, Tris-HCl) should be chosen accordingly.

Experimental Protocols

Here, we provide detailed methodologies for two common types of in vitro protein phosphorylation assays using this compound.

Protocol 1: Radioactive In Vitro Kinase Assay using [γ-³²P]ATP

This is a highly sensitive and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • This compound (for cold ATP stock)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphatase inhibitors (optional, but recommended for crude samples)

  • Stop solution (e.g., 75 mM phosphoric acid or 4X Laemmli sample buffer)

  • P81 phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, substrate, and any other necessary cofactors.

  • Prepare ATP Mix: Prepare a solution containing a mixture of "cold" this compound and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.

  • Initiate the Reaction: Add the purified kinase to the master mix. To start the reaction, add the ATP mix to the kinase-substrate mixture.

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 30 °C) for a predetermined time within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding the stop solution.

  • Detection and Quantification:

    • For peptide substrates: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is then quantified using a scintillation counter.

    • For protein substrates: Add Laemmli sample buffer to stop the reaction and resolve the proteins by SDS-PAGE. Visualize the phosphorylated protein by autoradiography or phosphorimaging.

Protocol 2: Non-Radioactive In Vitro Kinase Assay (Fluorometric)

This method measures kinase activity by detecting the amount of ADP produced, which is then coupled to a fluorometric detection system.

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP detection reagent (commercially available kits often provide this)

  • Microplate reader with fluorescence capabilities

  • Black, flat-bottom microplates

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Set up the Reaction: In a microplate well, add the kinase and substrate.

  • Initiate the Reaction: Add the this compound solution to each well to start the kinase reaction. Include a "no kinase" control well for background subtraction.

  • Incubate: Incubate the plate at the optimal temperature for the desired time.

  • Detect ADP Production: Add the ADP detection reagent to each well according to the manufacturer's instructions. This reagent typically contains enzymes that couple ADP production to the generation of a fluorescent signal.

  • Measure Fluorescence: Incubate the plate for the recommended time to allow the detection reaction to proceed. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from the "no kinase" control) from the values of the experimental wells. The fluorescence intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Mandatory Visualizations

Signaling Pathways

Protein phosphorylation is a central mechanism in many signaling pathways. ATP serves as the essential phosphate donor in these cascades.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding Receptor->Receptor Adaptor Adaptor Proteins (e.g., Grb2, SOS) Receptor->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Differentiation) Transcription->Response Gene Expression ATP_ERK ATP ATP_ERK->ERK ATP_MEK ATP ATP_MEK->MEK ATP_Raf ATP ATP_Raf->Raf ATP_Receptor ATP ATP_Receptor->Receptor

Caption: MAPK/ERK Signaling Pathway.

Experimental Workflows

The following diagram illustrates a general workflow for an in vitro protein kinase assay.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase - Substrate - this compound - Kinase Buffer Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction: Combine Kinase and Substrate Reagent_Prep->Reaction_Setup Initiation Initiate Reaction: Add ATP Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature and Time Initiation->Incubation Termination Terminate Reaction: Add Stop Solution Incubation->Termination Detection Detection of Phosphorylation Termination->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End Data_Analysis->End

Caption: General In Vitro Kinase Assay Workflow.

This second diagram outlines a typical phosphoproteomics workflow using mass spectrometry.

Phosphoproteomics_Workflow Start Start: Cell/Tissue Sample Lysis Cell Lysis & Protein Extraction (with phosphatase inhibitors) Start->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO₂, IMAC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data_Analysis Data Analysis: - Peptide Identification - Phosphosite Localization - Quantification LCMS->Data_Analysis End End: Biological Interpretation Data_Analysis->End

Caption: Phosphoproteomics Workflow via Mass Spectrometry.

References

Application Note and Protocol: Method for Determining Enzyme Kinetics with Varying ATP Disodium Salt Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in cells and a key substrate for a vast array of enzymes, including kinases, ATPases, and ligases.[1][2] The study of the kinetic properties of these enzymes is crucial for understanding their biological functions, elucidating metabolic pathways, and developing novel therapeutic agents.[3][4] Determining kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) provides vital insights into an enzyme's affinity for ATP and its catalytic efficiency.[5][6]

However, performing these kinetic studies using ATP disodium (B8443419) salt presents specific challenges that must be addressed to ensure accurate and reproducible results. The primary considerations include the chelation of essential divalent cations by ATP and the effect of varying salt concentrations on the enzyme's activity and stability.[7][8][9] This document provides a detailed protocol for determining enzyme kinetics with varying concentrations of ATP disodium salt, with a focus on a robust experimental design and data analysis.

Principle of the Method

The relationship between the initial velocity (v) of an enzyme-catalyzed reaction and the substrate concentration ([S]) is described by the Michaelis-Menten equation.[5][10]

v = (Vmax * [S]) / (Km + [S])

By systematically varying the concentration of ATP (the substrate) and measuring the initial reaction rate at each concentration, a saturation curve is generated.[11] This curve can be fitted to the Michaelis-Menten equation using non-linear regression to determine the Vmax (the maximum reaction rate when the enzyme is saturated with the substrate) and the Km (the substrate concentration at which the reaction rate is half of Vmax).[6][12] A lower Km value indicates a higher affinity of the enzyme for its substrate.[13]

This protocol describes a continuous, coupled enzyme assay, a common method where the product of the primary enzymatic reaction (ADP) is used by a second, "coupling" enzyme system to generate a detectable signal, such as a change in absorbance.[14][15]

Key Experimental Considerations

ATP as a Divalent Cation Chelator

ATP is a potent chelator of divalent cations, most notably magnesium (Mg²⁺).[7][8] For most kinases and ATPases, the true co-substrate is not free ATP but rather a Mg²⁺-ATP complex.[8] As the total concentration of ATP disodium salt is varied, the concentration of free Mg²⁺ will change, confounding the kinetic analysis. Therefore, it is critical to maintain a constant, saturating concentration of free Mg²⁺ across all ATP concentrations. This is typically achieved by adding MgCl₂ in a defined excess.

Ionic Strength

Using ATP disodium salt means that as the ATP concentration is increased, the sodium ion (Na⁺) concentration also increases, altering the overall ionic strength of the assay buffer. Changes in ionic strength can influence enzyme structure and activity.[9][16] While maintaining a constant concentration of buffer salts helps to minimize these effects, researchers should be aware of this variable. In some cases, control experiments with varying NaCl concentrations at a fixed ATP level may be necessary to isolate the effects of ionic strength.[17]

Maintaining Initial Velocity Conditions

To ensure the validity of Michaelis-Menten kinetics, reaction rates must be measured under "initial velocity" or "steady-state" conditions.[18][19] This requires:

  • Low Enzyme Concentration: The enzyme concentration should be much lower than the lowest substrate concentration used to ensure the substrate is in large excess.[19]

  • Short Reaction Time: Measurements should be taken during the initial linear phase of the reaction, typically before more than 10-15% of the substrate has been consumed.[18] This prevents product inhibition and substrate depletion from affecting the measured rate.

Experimental Protocol: Kinase Assay Using a Coupled Spectrophotometric Method

This protocol provides an example for determining the ATP Km of a protein kinase using the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay system. In this system, the ADP produced by the kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of ATP hydrolysis is monitored by the decrease in NADH absorbance at 340 nm.

Materials and Reagents
  • Enzyme: Purified protein kinase of interest

  • Kinase Substrate: Specific peptide or protein substrate for the kinase

  • ATP Disodium Salt (e.g., Sigma-Aldrich, Cat# A7699)

  • Magnesium Chloride (MgCl₂)

  • HEPES or Tris-HCl buffer

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Bovine Serum Albumin (BSA)

  • Dimethyl Sulfoxide (DMSO) for inhibitor studies (if applicable)

  • 96-well, UV-transparent microplates

  • Spectrophotometric microplate reader capable of kinetic measurements at 340 nm

Reagent Preparation
  • Assay Buffer (1X): 50 mM HEPES (pH 7.5), 100 mM KCl, 0.01% Tween-20, 1 mM DTT. Prepare a 10X stock and filter-sterilize.

  • ATP Stock Solution (100 mM): Prepare a concentrated stock of ATP disodium salt in nuclease-free water. Adjust the pH to 7.5. Store in aliquots at -20°C.

  • MgCl₂ Stock Solution (1 M): Prepare in nuclease-free water and store at 4°C.

  • Kinase Substrate Stock (10 mM): Prepare in nuclease-free water or appropriate buffer. Store in aliquots at -20°C.

  • Coupling Enzyme Mix (10X): In Assay Buffer, prepare a mix containing 5 mM PEP, 3 mM NADH, 100 U/mL PK, and 200 U/mL LDH. Prepare fresh daily and keep on ice.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Buffer, ATP, MgCl2, Substrates) prep_atp Prepare ATP-Mg Serial Dilutions (Constant Free Mg2+) prep_reagents->prep_atp prep_mastermix Prepare Assay Master Mix (Buffer, Coupling Enzymes, Kinase Substrate) prep_reagents->prep_mastermix add_mix Add Master Mix to Plate prep_mastermix->add_mix add_atp Add ATP-Mg Dilutions add_mix->add_atp add_enzyme Add Kinase to Initiate Reaction measure Measure Absorbance at 340nm (Kinetic Mode) add_enzyme->measure add_atp->add_enzyme calc_rate Calculate Initial Velocity (v) from Linear Slope measure->calc_rate plot_data Plot v vs. [ATP] calc_rate->plot_data fit_curve Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot_data->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Assay Protocol
  • Prepare ATP-Mg²⁺ Working Solutions: Prepare a serial dilution of ATP in water. For each ATP concentration, add MgCl₂ to maintain a constant free Mg²⁺ concentration (e.g., 5 mM). Note: The exact amount of MgCl₂ needed can be calculated using binding constants or estimated by ensuring a significant molar excess (e.g., 5 mM above the highest total ATP concentration).

  • Set up the Reaction Plate: Add the components to a 96-well plate in the order listed in Table 1. It is recommended to prepare a master mix of the common reagents (Assay Buffer, Coupling Enzyme Mix, Kinase Substrate) to minimize pipetting errors.

  • Initiate the Reaction: Add the kinase enzyme to all wells except the "No Enzyme" control.

  • Start Measurement: Immediately place the plate in a pre-warmed (e.g., 30°C) microplate reader. Begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 20-30 minutes.

Data Presentation and Analysis

Data Tables

Table 1: Example Experimental Setup for a 100 µL Final Reaction Volume

Component Stock Conc. Volume (µL) Final Conc.
Assay Buffer (1X) - Up to 100 µL 1X
Coupling Enzyme Mix 10X 10 µL 1X
Kinase Substrate 1 mM 10 µL 100 µM
ATP-Mg²⁺ (Variable) 10X Final 10 µL 0 - 2000 µM
Kinase Enzyme 20X Final 5 µL 5 nM
No Enzyme Control - - ATP only

| No Substrate Control | - | - | Kinase only |

Table 2: Example Raw Data and Initial Velocity Calculation ([ATP] = 50 µM)

Time (min) Absorbance (340 nm) ΔAbs/min (Slope) Initial Velocity (v) (µM/min)
0.0 0.850
0.5 0.845
1.0 0.840
1.5 0.835 -0.010 1.61
2.0 0.830
... ...

Initial velocity is calculated from the linear portion of the curve using the Beer-Lambert law (v = (Slope / εl) * 1,000,000), where ε for NADH is 6220 M⁻¹cm⁻¹, and l is the path length in cm.*

Table 3: Summary of Determined Kinetic Parameters

Parameter Value Standard Error
Vmax (µM/min) 25.4 ± 0.8
Km for ATP (µM) 152.6 ± 11.2
kcat (s⁻¹) 0.085 ± 0.003

kcat is calculated as Vmax / [E], where [E] is the total enzyme concentration.

Data Analysis Steps
  • Blank Subtraction: Subtract the rate of the "No Enzyme" control from all other rates to correct for non-enzymatic NADH degradation.

  • Calculate Initial Velocity (v): For each ATP concentration, plot Absorbance vs. Time. Determine the slope (ΔAbs/min) of the initial linear portion of this curve. Convert this slope to reaction velocity (e.g., µM/min) using the extinction coefficient of NADH.

  • Plot and Fit Data: Plot the calculated initial velocities (v) against the corresponding ATP concentrations ([S]). Use a non-linear regression function in a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation.

  • Determine Parameters: The software will provide the best-fit values for Vmax and Km with associated standard errors.

Visualizations

Coupled Enzyme Assay Principle

G cluster_primary Primary Reaction cluster_coupling Coupling & Detection System ATP ATP Substrate Peptide Substrate Kinase Kinase (Enzyme of Interest) ATP->Kinase Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP_regen ATP PK->ATP_regen LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Absorbs at 340nm) NADH->LDH NAD NAD+ (No Absorbance at 340nm) LDH->NAD Lactate Lactate LDH->Lactate G ATP ATP⁴⁻ (Free) MgATP Mg-ATP²⁻ (Active Substrate) ATP->MgATP + Mg²⁺ Enzyme Enzyme Active Site ATP->Enzyme Weak/No Binding Mg Mg²⁺ (Free) MgATP->Enzyme Binds

References

Application Notes and Protocols for ATP Disodium Salt Hydrate in Muscle Fiber Contraction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenosine-5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a myriad of biological processes, including the mechanical work performed by muscle fibers.[1][2] In skeletal muscle, ATP is essential for the cyclic interaction of myosin and actin filaments, which results in force generation and shortening.[1][2][3] Experiments using permeabilized, or "skinned," muscle fibers—where the sarcolemma is selectively removed or made porous—provide a powerful in vitro model to investigate the contractile machinery directly. This preparation allows for precise control of the intracellular environment, including the concentrations of ATP, calcium (Ca²⁺), and other regulatory molecules, making it an invaluable tool for studying muscle physiology, pathophysiology, and the effects of pharmacological agents.

This document provides detailed protocols for the use of ATP disodium (B8443419) salt hydrate (B1144303) in permeabilized muscle fiber experiments, focusing on the preparation of fibers, experimental solutions, and the measurement of isometric force.

Experimental Protocols

Protocol 1: Preparation of Permeabilized Skeletal Muscle Fibers

This protocol describes the chemical skinning of muscle fibers to render the sarcolemma permeable while maintaining the integrity of the contractile apparatus.

1. Materials and Reagents:

  • Skeletal muscle tissue (e.g., from biopsy)

  • Dissecting Solution (see Table 1)

  • Skinning Solution (Dissecting Solution + 0.5-1.0% (w/v) Triton X-100 or saponin)

  • Storage Solution (see Table 1)

  • Fine forceps, microdissection scissors, and needles

  • Petri dishes and small vials

  • Ice bath

2. Procedure:

  • Immediately place the excised muscle tissue in an ice-cold dissecting solution.

  • Under a dissecting microscope, carefully remove visible fat and connective tissue.

  • Tease the muscle into small bundles of approximately 20-50 fibers. For single fiber experiments, individual fibers can be dissected at this stage or after permeabilization.

  • Transfer the muscle bundles to a vial containing ice-cold skinning solution. The choice of detergent (Triton X-100 or saponin) can depend on the experimental goal, as Triton X-100 will solubilize most membranes, including the sarcoplasmic reticulum (SR), while saponin (B1150181) is gentler and can leave the SR functionally intact.

  • Incubate the bundles in the skinning solution for 30-60 minutes on a rocker or rotator at 4°C. Incubation time may need optimization based on muscle type and bundle size.

  • Wash the permeabilized bundles by transferring them through a series of three changes of ice-cold dissecting solution, with 10 minutes of gentle agitation for each wash.

  • Transfer the washed bundles to a storage solution (typically a 50:50 mixture of dissecting solution and glycerol).

  • Store the fibers at -20°C. Fibers can typically be stored for several weeks to months under these conditions without significant degradation of contractile function.

Protocol 2: Measurement of Isometric Force Contraction

This protocol outlines the procedure for mounting a single permeabilized muscle fiber and measuring its isometric force generation in response to Ca²⁺ activation in the presence of ATP.

1. Experimental Setup:

  • Inverted microscope with a temperature-controlled stage

  • Force transducer and length controller (motor)

  • Data acquisition system

  • Experimental chamber with wells for different solutions

  • Single permeabilized muscle fiber

  • Relaxing Solution (pCa ~9.0) (see Table 1)

  • Pre-activating Solution (pCa ~9.0, low Ca²⁺ buffering capacity) (see Table 1)

  • Activating Solutions (ranging from pCa ~7.0 to ~4.5) (see Table 1)

2. Procedure:

  • Transfer a small bundle of stored permeabilized fibers to a petri dish containing relaxing solution.

  • Isolate a single fiber segment (typically 2-3 mm in length) using fine forceps.

  • Mount the single fiber between the force transducer and the length controller using appropriate connectors (e.g., small clips or sutures).

  • Adjust the fiber length to set the sarcomere length to its optimal value for force generation (typically 2.5-2.7 µm for vertebrate skeletal muscle), which can be monitored using laser diffraction.

  • Immerse the mounted fiber in a well containing relaxing solution (pCa 9.0) at the desired experimental temperature (e.g., 15-20°C).

  • Record the baseline passive force.

  • To initiate contraction, transfer the fiber to a pre-activating solution for 1-3 minutes. This step helps to ensure rapid and uniform activation upon exposure to calcium.

  • Transfer the fiber to an activating solution with a specific Ca²⁺ concentration (e.g., pCa 4.5 for maximal activation).

  • Record the isometric force as it develops and reaches a steady-state plateau.

  • To induce relaxation, transfer the fiber back to the relaxing solution.

  • The process can be repeated with activating solutions of varying pCa values to generate a force-pCa relationship curve.

Data Presentation

Table 1: Composition of Experimental Solutions

The following table provides typical compositions for the solutions used in permeabilized muscle fiber experiments. Concentrations are in mM, and the pH is typically adjusted to 7.0-7.1 at the experimental temperature.

ComponentRelaxing (pCa 9.0)Activating (pCa 4.5)Pre-activatingStorage (50% Glycerol)Skinning
ATP Disodium Salt 4 - 8 4 - 8 4 - 8 2.5 2.5
EGTA 5 - 700.555
Ca-EGTA 05 - 7000
Imidazole 10 - 2010 - 2010 - 201010
MgCl₂ 2.5 - 6.52.5 - 6.52.5 - 6.52.52.5
Creatine Phosphate 10 - 1510 - 1510 - 1500
Potassium Propionate ~170~170~170~170~170
pH 7.17.17.17.07.0
Glycerol (% v/v) 000500
Detergent (% w/v) 00000.5-1.0 (Triton/Saponin)

Note: The exact concentrations can vary between protocols. Ionic strength is typically kept constant across solutions by adjusting the concentration of an inert salt like potassium propionate.

Table 2: Effect of MgATP Concentration on Isometric Tension

This table summarizes representative data on the relationship between MgATP concentration and isometric tension in skinned muscle fibers. Tension is often biphasic, increasing to a maximum at a specific MgATP concentration before declining at higher concentrations.[4]

MgATP Concentration (mM)Relative Isometric Tension (%)
0.01Low
~0.1 ~100 (Peak Tension)
1.0~80-90
5.0~70-80

Data are generalized from studies on various muscle types. The optimal concentration for peak tension can vary.[4]

Visualizations: Signaling Pathways and Workflows

Excitation-Contraction Coupling and Cross-Bridge Cycling

The process of muscle contraction is initiated by an electrical signal (action potential) and is mechanically executed by the interaction of actin and myosin, fueled by ATP.

ExcitationContractionCoupling cluster_membrane Sarcolemma & T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilament Myofilaments AP Action Potential DHPR DHPR Activation AP->DHPR Depolarization RyR RyR Opening DHPR->RyR Conformational Change Ca_Release Ca²⁺ Release RyR->Ca_Release SERCA SERCA Pump Ca_Release->SERCA Ca²⁺ Reuptake (ATP-dependent) Ca_Troponin Ca²⁺ binds Troponin Ca_Release->Ca_Troponin Relaxation Relaxation SERCA->Relaxation Tropomyosin_Shift Tropomyosin Shifts Ca_Troponin->Tropomyosin_Shift Myosin_Binding Myosin Binds Actin Tropomyosin_Shift->Myosin_Binding Power_Stroke Power Stroke (ADP, Pi release) Myosin_Binding->Power_Stroke ATP_Binds ATP Binds Myosin Power_Stroke->ATP_Binds Force Generation Myosin_Release Myosin Releases Actin ATP_Binds->Myosin_Release ATP_Hydrolysis ATP Hydrolysis (Myosin 'cocks') Myosin_Release->ATP_Hydrolysis ATP_Hydrolysis->Myosin_Binding Ready for next cycle

Caption: Signaling pathway for muscle excitation-contraction coupling and the ATP-dependent cross-bridge cycle.

Experimental Workflow for Isometric Force Measurement

The following diagram illustrates the logical flow of an experiment to measure the force-pCa relationship in a single permeabilized muscle fiber.

ExperimentalWorkflow cluster_solutions Solution Incubation Sequence prep 1. Isolate Single Permeabilized Fiber mount 2. Mount Fiber Between Force Transducer & Motor prep->mount set_sl 3. Set Optimal Sarcomere Length (e.g., 2.7 µm) mount->set_sl relax 4. Equilibrate in Relaxing Solution (pCa 9.0) set_sl->relax preactivate 5. Incubate in Pre-activating Solution relax->preactivate activate 6. Transfer to Activating Solution (Varying pCa, e.g., 6.0, 5.8...4.5) preactivate->activate measurement 7. Record Plateau Isometric Force activate->measurement relax2 8. Return to Relaxing Solution loop_decision More pCa Levels? relax2->loop_decision measurement->relax2 loop_decision->preactivate Yes analysis 9. Plot Force vs. pCa & Fit Hill Equation loop_decision->analysis No

References

Application Notes and Protocols for P2 Receptor Activation Assay Using ATP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) 5'-triphosphate (ATP), are crucial signaling molecules that mediate a wide array of physiological processes through the activation of purinergic P2 receptors.[1][2] These receptors are broadly classified into two families: the P2X ligand-gated ion channels and the P2Y G-protein coupled receptors (GPCRs).[3][4] Activation of P2X receptors by ATP leads to the rapid influx of cations, including Ca2+, while P2Y receptor activation, typically through Gq/11 proteins, initiates an intracellular signaling cascade resulting in the mobilization of Ca2+ from internal stores.[5][6]

Given the central role of intracellular calcium as a second messenger in both pathways, calcium flux assays are a primary method for quantifying P2 receptor activation.[7] This document provides a detailed protocol for performing a P2 receptor activation assay using ATP disodium (B8443419) salt as the agonist and a fluorescent calcium indicator. ATP disodium salt is a stable and highly soluble form of ATP, making it a reliable agonist for in vitro assays.[8]

Signaling Pathways

The activation of P2X and P2Y receptors by ATP triggers distinct signaling pathways, both culminating in an increase in intracellular calcium concentration ([Ca2+]i).

P2X_Signaling_Pathway ATP Extracellular ATP P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Channel Channel Opening P2X->Channel Ca_Influx Ca²+ Influx Channel->Ca_Influx Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Ca_Influx->Response

P2X Receptor Signaling Pathway

P2Y_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2Y P2Y Receptor (GPCR) ATP->P2Y Gq11 Gq/11 Protein P2Y->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²+ Release ER->Ca_Release Ca_Release->PKC Response Cellular Response PKC->Response

P2Y Receptor Gq-Mediated Signaling Pathway

Data Presentation: Agonist Potency

The potency of ATP disodium salt varies across different P2 receptor subtypes. The half-maximal effective concentration (EC50) is a critical parameter for characterizing the agonist's activity. The following tables summarize the reported EC50 values for ATP at various human P2X and P2Y receptors.

Table 1: EC50 Values of ATP for Human P2X Receptor Subtypes

Receptor SubtypeReported EC50 (µM)
P2X10.56 - 0.70
P2X22 - 8
P2X30.5 - 1
P2X41 - 10
P2X50.44 - 10
P2X7>100
Data sourced from multiple studies, variations may exist based on experimental conditions and cell systems used.[8]

Table 2: EC50 Values of ATP for Human P2Y Receptor Subtypes

Receptor SubtypeG-Protein CouplingReported EC50 (µM)Notes
P2Y1Gq/111.5ATP acts as a partial agonist or antagonist depending on expression levels.[1][8]
P2Y2Gq/110.085ATP and UTP are equipotent agonists.[8]
P2Y4Gq/11, Gi/oAntagonistATP acts as an antagonist at the human P2Y4 receptor.[9]
P2Y11Gs, Gq/1117.3The only P2Y receptor coupled to both Gs and Gq pathways.[3][8]
P2Y12Gi/oPartial AgonistPrimarily activated by ADP.[10]
P2Y13Gi/oPartial AgonistPrimarily activated by ADP.[10]
Data compiled from various sources, reflecting the complexity of P2Y receptor pharmacology.

Experimental Protocols

Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol describes a method to measure P2 receptor activation by quantifying changes in intracellular calcium using the fluorescent indicator Fluo-4 AM in a 96-well format.

Materials and Reagents

  • Cell Line: HEK293 (Human Embryonic Kidney 293) cells, CHO-K1 (Chinese Hamster Ovary) cells, or a cell line stably or endogenously expressing the P2 receptor of interest.[11][12]

  • ATP Disodium Salt: (e.g., Sigma-Aldrich, Cat. No. A7699)

  • Fluorescent Calcium Indicator: Fluo-4 AM (e.g., Thermo Fisher Scientific, Cat. No. F14201)

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage.

  • Pluronic F-127 (optional): Non-ionic surfactant to aid in dye solubilization.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader: Equipped with injectors and capable of kinetic reads at Ex/Em = ~490/525 nm.[13]

Experimental Workflow Diagram

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis A 1. Seed Cells (40,000-80,000 cells/well) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Prepare Fluo-4 AM Dye-Loading Solution D 4. Wash Cells with Assay Buffer C->D E 5. Load Cells with Dye (45-60 min, 37°C) D->E F 6. Wash Cells to Remove Excess Dye E->F G 7. Place Plate in Reader & Establish Baseline F->G H 8. Inject ATP Solution (Dose-Response) G->H I 9. Measure Fluorescence (Kinetic Read) H->I J 10. Calculate RFU or Fmax/F0 I->J K 11. Plot Dose-Response Curve J->K L 12. Determine EC50 Value K->L

P2 Receptor Calcium Flux Assay Workflow

Step-by-Step Protocol

1. Preparation of ATP Stock Solution (100 mM) a. Dissolve 551.1 mg of ATP disodium salt (MW: 551.1 g/mol ) in 10 mL of sterile, nuclease-free water. b. Adjust the pH to ~7.4 using 1 M NaOH, as ATP solutions are acidic.[11] c. Sterile filter the solution through a 0.22 µm filter. d. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[14]

2. Cell Seeding (Day 1) a. Harvest and count cells. b. Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[13] The optimal density should be determined for each cell line to achieve a confluent monolayer on the day of the assay. c. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

3. Dye Loading (Day 2) a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM. If using, add Probenecid (e.g., 2.5 mM final concentration) and Pluronic F-127 (e.g., 0.02% final concentration) to this solution to improve dye retention and loading.[15] b. Aspirate the culture medium from the wells. c. Gently wash the cell monolayer once with 100 µL of Assay Buffer. d. Add 100 µL of the Fluo-4 AM loading solution to each well. e. Incubate the plate at 37°C for 45-60 minutes, protected from light. f. Gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye. g. After the final wash, add 100 µL of Assay Buffer to each well.

4. Assay Performance and Data Acquisition a. Prepare serial dilutions of ATP in Assay Buffer at 5X the final desired concentration. A typical concentration range to determine an EC50 might span from 10 nM to 100 µM. b. Place the plate in the fluorescence microplate reader. c. Set the reader to record fluorescence intensity (Ex/Em ~490/525 nm) every 1-2 seconds. d. Establish a stable baseline fluorescence reading for 15-30 seconds. e. Using the plate reader's injector, add 25 µL of the 5X ATP solution to each well. f. Continue recording the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decline.[15]

Data Analysis

  • Quantify the Response: For each well, determine the maximum fluorescence intensity (F_max) after agonist addition and the baseline fluorescence (F0) before addition. The response can be expressed as the change in Relative Fluorescence Units (RFU) (F_max - F0) or as a ratio (F_max / F0).[16]

  • Generate Dose-Response Curve: Plot the response against the logarithm of the ATP concentration.

  • Calculate EC50: Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to fit the data and determine the EC50 value. Software such as GraphPad Prism is commonly used for this analysis.

Table 3: Example Raw and Analyzed Data

[ATP] (M)Log[ATP]Avg. Baseline RFU (F0)Avg. Peak RFU (F_max)Response (F_max / F0)
1.00E-09-9.015,23415,5401.02
1.00E-08-8.015,19818,3801.21
1.00E-07-7.015,31035,5202.32
1.00E-06-6.015,25568,9804.52
1.00E-05-5.015,18079,7105.25
1.00E-04-4.015,29081,0505.30

Considerations for P2X vs. P2Y Receptors

While the calcium flux assay is broadly applicable, the kinetics of the response can differ between P2X and P2Y receptors.

  • P2X Receptors: As ligand-gated ion channels, their activation leads to a very rapid, almost immediate, influx of Ca2+. The fluorescence signal will rise sharply within seconds of ATP addition.[1]

  • P2Y Receptors: Being GPCRs, their activation involves an enzymatic cascade, leading to a slightly delayed and often more sustained release of Ca2+ from intracellular stores. The peak response may occur several seconds after ATP addition.[17]

It is crucial to set the kinetic read time on the plate reader to be frequent enough (e.g., every second) to capture the rapid initial phase of the P2X response and long enough to capture the full peak of the P2Y response.

References

Application Notes and Protocols for ATP Disodium Salt Hydrate in Neurotransmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) in neurotransmission research. ATP, a ubiquitous intracellular energy source, also functions as a critical extracellular signaling molecule in the nervous system, acting as a neurotransmitter and neuromodulator through purinergic receptors.[1] This document outlines the key signaling pathways, experimental protocols, and quantitative data for the application of ATP disodium salt hydrate in studying neuronal and glial cell function.

Overview of Purinergic Signaling in Neurotransmission

Extracellular ATP mediates its effects through two main families of purinergic receptors: P2X and P2Y receptors.[2]

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺, K⁺, and Ca²⁺), leading to rapid membrane depolarization and excitatory responses in neurons.[2]

  • P2Y Receptors: These are G-protein coupled receptors that, upon activation by ATP and other nucleotides, initiate various intracellular signaling cascades, modulating a wide range of cellular functions in both neurons and glial cells.

The intricate interplay between these receptor subtypes allows ATP to regulate synaptic transmission, neuronal excitability, glial cell activation, and neuroinflammation.

Quantitative Data: ATP Concentrations in Neurotransmission Research

The effective concentration of ATP can vary significantly depending on the cell type, the specific purinergic receptor subtypes expressed, and the experimental assay. The following table summarizes typical concentration ranges for this compound in various applications.

Application/TargetCell TypeEffective ATP Concentration RangeNotes
P2X Receptor Activation Sensory Neurons3 nM - 5 µMP2X3 receptors are sensitive to nanomolar concentrations.[3][4]
General Neuronal Cultures10 µM - 1 mMHigher concentrations (>100 µM) are often required to activate P2X7 receptors.[5][6]
P2Y Receptor Activation Osteoblastic Cells1 nM - 100 nM (for P2Y1)Demonstrates high sensitivity of some P2Y receptor subtypes.[7]
General Neuronal/Glial Cultures1 µM - 100 µM
Calcium Imaging Astrocytes100 µMTo elicit robust intracellular calcium responses.[8]
Neuronal/Glial Co-cultures1 mMUsed to selectively activate glial cells which predominantly express certain P2X7 receptors.[9]
Neurotransmitter Release Sympathetic Neurons300 µMTo stimulate noradrenaline release.[10]

Experimental Protocols

This protocol describes the preparation of a sterile, pH-adjusted ATP stock solution for use in cell culture experiments.

Materials:

  • This compound (e.g., Sigma-Aldrich A7699)

  • Sterile, nuclease-free water

  • 1 M NaOH solution

  • pH indicator strips or a calibrated pH meter

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolution: Weigh out the desired amount of this compound and dissolve it in a minimal volume of sterile water. ATP is soluble in water up to 50 mg/ml.[11][12]

  • pH Adjustment: The initial solution will be acidic (pH ~3.5).[11][12] Titrate the ATP solution with 1 M NaOH to a final pH of 7.5.[13] Monitor the pH carefully using pH strips or a pH meter. It is advisable to perform this step on ice to minimize ATP degradation.[14]

  • Sterile Filtration: Sterile filter the pH-adjusted ATP solution through a 0.22 µm syringe filter into a sterile container.[13]

  • Concentration Determination (Optional but Recommended):

    • Prepare a 1:100 dilution of the ATP stock solution in water.

    • Measure the absorbance at 259 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[13]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[13][14][15] Aqueous solutions of ATP are stable for several months when stored frozen.[12]

This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) changes in response to ATP stimulation using a fluorescent calcium indicator.

Materials:

  • Primary neuronal/glial co-cultures on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Prepared ATP stock solution

  • Fluorescence microscope equipped for ratiometric imaging and time-lapse recording

Procedure:

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cultured cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15-20 minutes before imaging.

  • Imaging Setup:

    • Place the coverslip with the loaded cells in the imaging chamber on the microscope stage.

    • Continuously perfuse with HBSS.

    • Identify a field of view with both neurons and glial cells.

  • Baseline Recording: Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at 510 nm. Record a stable baseline for several minutes.

  • ATP Stimulation:

    • Switch the perfusion to HBSS containing the desired concentration of ATP (e.g., 100 µM).

    • Continue to record the fluorescence changes during and after ATP application. ATP can be applied via bath application or a local perfusion system.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal and glial cell bodies.

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time for each ROI.

    • An increase in this ratio indicates an increase in intracellular calcium concentration.

This protocol provides a general framework for recording ion channel activity in response to ATP application using the whole-cell patch-clamp technique.

Materials:

  • Neuronal culture on a coverslip

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[16]

  • Intracellular solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.

  • Prepared ATP stock solution

Procedure:

  • Preparation:

    • Place the coverslip with neurons in the recording chamber and perfuse with extracellular solution.

    • Pull a glass micropipette to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Targeting and Sealing:

    • Under visual guidance, approach a neuron with the micropipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Recording:

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV) to record inward currents.

    • Establish a stable baseline recording.

    • Apply ATP to the bath or locally via a perfusion pipette and record the induced current. P2X receptor activation will typically elicit a fast inward current.

  • Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and reversal potential of the ATP-gated current.

This protocol describes the quantification of ATP released from cultured cells into the extracellular medium.

Materials:

  • Cultured neurons or glial cells

  • Luciferin-luciferase assay kit (e.g., Sigma-Aldrich FLAAM)

  • Luminometer

  • ATP standard for calibration curve

  • White, opaque 96-well plates

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to the desired confluency in a 96-well plate.

    • Replace the culture medium with a buffer solution (e.g., HBSS).

    • Apply a stimulus known to induce ATP release (e.g., high potassium solution to depolarize neurons, or a mechanical stimulus).

  • Sample Collection: Immediately after stimulation, collect a small aliquot (e.g., 50 µL) of the extracellular buffer from each well.

  • Luciferin-Luciferase Reaction:

    • Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's instructions.[17]

    • Add the reaction mix to the wells of a white, opaque 96-well plate.

    • Add the collected samples to the reaction mix.

  • Luminescence Measurement: Immediately measure the light emission using a luminometer. The amount of light produced is directly proportional to the ATP concentration in the sample.

  • Quantification:

    • Generate a standard curve using known concentrations of an ATP standard.

    • Determine the ATP concentration in the experimental samples by comparing their luminescence values to the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts in ATP-mediated neurotransmission research.

ATP_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X P2X Receptors (Ion Channels) ATP->P2X Binds P2Y P2Y Receptors (GPCRs) ATP->P2Y Binds Depolarization Membrane Depolarization P2X->Depolarization Na⁺, K⁺ influx Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Ca²⁺ influx G_Protein G-Protein Activation P2Y->G_Protein Activates Cellular_Response Diverse Cellular Responses Depolarization->Cellular_Response Ca_Influx->Cellular_Response Second_Messengers Second Messengers (e.g., IP₃, cAMP) G_Protein->Second_Messengers Modulates Second_Messengers->Cellular_Response

Caption: ATP activates P2X and P2Y receptors, leading to distinct downstream signaling events.

Calcium_Imaging_Workflow start Start: Cultured Neurons/Glia load_dye Load cells with fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) start->load_dye wash Wash to remove excess dye load_dye->wash baseline Record baseline fluorescence wash->baseline stimulate Stimulate with This compound baseline->stimulate record Record fluorescence changes over time stimulate->record analyze Analyze fluorescence ratio to determine [Ca²⁺]i changes record->analyze end End: Quantified Ca²⁺ Response analyze->end

Caption: Experimental workflow for calcium imaging of ATP-induced responses in cultured cells.

ATP_Release_Assay_Workflow start Start: Cultured Cells stimulate Apply Stimulus (e.g., depolarization) start->stimulate collect Collect Extracellular Medium stimulate->collect mix Mix Sample with Reagent collect->mix prepare_assay Prepare Luciferin- Luciferase Reagent prepare_assay->mix measure Measure Luminescence with Luminometer mix->measure quantify Quantify ATP using Standard Curve measure->quantify end End: Extracellular ATP Concentration quantify->end

Caption: Workflow for measuring extracellular ATP release using the luciferin-luciferase assay.

References

Application Notes and Protocols for the Experimental Use of ATP Disodium Salt in DNA Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP), supplied as a stable disodium (B8443419) salt, is a critical energetic and signaling molecule indispensable for the intricate process of DNA replication. Its multifaceted roles extend from providing the energy for enzymatic activities to serving as a precursor for deoxynucleoside triphosphates (dNTPs). Understanding the precise requirements and effects of ATP is paramount for designing and interpreting in vitro DNA replication assays, as well as for the development of novel therapeutics targeting this fundamental biological process. These application notes provide a comprehensive overview of the experimental uses of ATP disodium salt in studying DNA replication, complete with detailed protocols and quantitative data to guide researchers in their experimental design.

Core Functions of ATP in DNA Replication

ATP plays several vital roles throughout DNA replication, primarily by providing the necessary energy for enzymatic reactions and acting as a precursor for dATP.[1] Key ATP-dependent processes include:

  • DNA Unwinding: DNA helicases utilize the energy from ATP hydrolysis to unwind the double-stranded DNA, creating the replication fork necessary for polymerase access.[1]

  • DNA Synthesis: While dNTPs are the direct building blocks, ATP is required for their synthesis and for the processivity of DNA polymerases.[1] The sliding clamp, which enhances polymerase processivity, is loaded onto the DNA in an ATP-dependent manner.

  • Ligation of Okazaki Fragments: On the lagging strand, DNA ligase seals the nicks between Okazaki fragments in a three-step mechanism that requires ATP.[2]

  • DNA Repair Mechanisms: Various DNA repair pathways that are often coupled with replication, such as base excision repair and nucleotide excision repair, rely on ATP for their function.[1]

Quantitative Data on ATP in DNA Replication Assays

The concentration of ATP is a critical parameter in in vitro DNA replication assays. Both insufficient and excessive levels can impede the reaction. The optimal concentration often depends on the specific system and the enzymes involved.

ParameterEnzyme/SystemReported Value/ObservationReference
Optimal ATP Concentration In vitro DNA replication in isolated HeLa cell nuclei4-5 mM[3]
T4 DNA Ligase Assay1 mM
Okazaki Fragment Ligation Assay1 mM[4]
Inhibitory ATP Levels In vitro DNA replication in isolated HeLa cell nucleiHigh ATP levels and high ATP/ADP ratios resulted in marked inhibition.[3]
Michaelis Constant (Km) for ATP T4 DNA Ligase12 µM
ATPase Activity RecD2 Helicasek_cat of 86.9 s⁻¹ in the presence of ssDNA[5]
ATP Hydrolysis Coupling RecQ HelicaseHydrolysis of one ATP molecule is coupled to the translocation of approximately 1.6 nucleotides.[6]

Experimental Protocols

Protocol 1: In Vitro DNA Replication Assay using a Reconstituted System

This protocol is a generalized procedure for assembling a reconstituted in vitro DNA replication system, focusing on the essential role of ATP. Specific concentrations of individual replication factors may need to be optimized.

Materials:

  • Purified replication proteins:

    • Origin Recognition Complex (ORC)

    • Cdc6, Cdt1

    • MCM2-7 helicase complex

    • DNA polymerase δ and/or ε

    • Proliferating Cell Nuclear Antigen (PCNA)

    • Replication Factor C (RFC)

    • DNA Primase

    • DNA Ligase I

    • Replication Protein A (RPA)

  • Plasmid DNA with a replication origin (e.g., SV40 origin)

  • ATP Disodium Salt Solution (100 mM, pH 7.5)

  • dNTP mix (dATP, dCTP, dGTP, dTTP; 10 mM each)

  • [α-³²P]dCTP for radiolabeling

  • Replication Buffer (5X): 125 mM HEPES-KOH (pH 7.6), 50 mM MgCl₂, 250 mM Potassium Glutamate, 5 mM DTT

  • ATP Regeneration System: 200 mM Creatine Phosphate, 1 mg/mL Creatine Kinase

  • Nuclease-free water

Procedure:

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube:

    • 5X Replication Buffer: 4 µL

    • Plasmid DNA (10 ng/µL): 2 µL

    • ATP Disodium Salt (100 mM): 1 µL (final concentration 5 mM)

    • dNTP mix (10 mM): 0.5 µL (final concentration 250 µM)

    • [α-³²P]dCTP (10 µCi/µL): 1 µL

    • ATP Regeneration System: 1 µL

    • Purified replication proteins (pre-diluted to optimal concentrations): Variable volumes

    • Nuclease-free water: to a final volume of 20 µL

  • Initiation of Replication: Add the final replication protein (e.g., DNA polymerase) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding 80 µL of Stop Solution (20 mM EDTA, 0.5% SDS, and 1 mg/mL Proteinase K). Incubate at 37°C for 30 minutes.

  • Analysis of Replication Products:

    • Purify the replicated DNA using a spin column or phenol-chloroform extraction.

    • Analyze the products by agarose (B213101) gel electrophoresis followed by autoradiography. Replicated DNA will appear as higher molecular weight forms (catenated circles, etc.).

Protocol 2: ATP-Dependent DNA Ligase Activity Assay

This protocol measures the activity of DNA ligase by monitoring the joining of a radiolabeled DNA substrate.

Materials:

  • Purified DNA Ligase (e.g., T4 DNA Ligase)

  • Nicked DNA substrate (e.g., a plasmid with a single-strand break)

  • 5'-³²P-labeled oligonucleotide hybridized to a complementary strand to create a nicked substrate.

  • ATP Disodium Salt Solution (10 mM, pH 7.5)

  • Ligase Buffer (10X): 500 mM Tris-HCl (pH 7.8), 100 mM MgCl₂, 50 mM DTT

  • Nuclease-free water

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:

    • 10X Ligase Buffer: 2 µL

    • Nicked ³²P-labeled DNA substrate (10 nM): 2 µL

    • ATP Disodium Salt (10 mM): 2 µL (final concentration 1 mM)

    • Purified DNA Ligase (at various dilutions): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 25°C for 30 minutes.

  • Termination: Add 20 µL of Stop Solution to terminate the reaction.

  • Analysis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Separate the ligated (longer) and unligated (shorter) DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands by autoradiography and quantify the percentage of ligated product.

Visualizations of ATP's Role in DNA Replication

The following diagrams, generated using the DOT language, illustrate the central role of ATP in the DNA replication process.

DNA_Replication_Workflow cluster_initiation Initiation cluster_elongation Elongation cluster_ligation Ligation (Lagging Strand) Origin Recognition Origin Recognition Helicase Loading Helicase Loading Origin Recognition->Helicase Loading ATP DNA Unwinding DNA Unwinding Helicase Loading->DNA Unwinding ATP Hydrolysis Primer Synthesis Primer Synthesis DNA Unwinding->Primer Synthesis DNA Synthesis (Leading) DNA Synthesis (Leading) Primer Synthesis->DNA Synthesis (Leading) DNA Synthesis (Lagging) DNA Synthesis (Lagging) Primer Synthesis->DNA Synthesis (Lagging) Continuous Synthesis Continuous Synthesis DNA Synthesis (Leading)->Continuous Synthesis Okazaki Fragments Okazaki Fragments DNA Synthesis (Lagging)->Okazaki Fragments Nick Sealing Nick Sealing Okazaki Fragments->Nick Sealing ATP Continuous Lagging Strand Continuous Lagging Strand Nick Sealing->Continuous Lagging Strand

Caption: Overall workflow of DNA replication highlighting ATP-dependent stages.

ATP_Dependent_Enzymes cluster_helicase Helicase Action cluster_ligase Ligase Action cluster_polymerase Polymerase Action ATP ATP Helicase Helicase ATP->Helicase Energy Ligase Ligase ATP->Ligase Cofactor dNTPs dNTPs ATP->dNTPs Precursor ssDNA ssDNA Helicase->ssDNA Unwinding dsDNA dsDNA dsDNA->Helicase Sealed DNA Sealed DNA Ligase->Sealed DNA Ligation Nicked DNA Nicked DNA Nicked DNA->Ligase Polymerase Polymerase Extended Strand Extended Strand Polymerase->Extended Strand Synthesis Primer-Template Primer-Template Primer-Template->Polymerase

Caption: Key ATP-dependent enzymes in the DNA replication process.

Conclusion

ATP disodium salt is a fundamental reagent in the study of DNA replication. Its roles as an energy source for helicases and ligases, and as a precursor for dNTPs, make its precise concentration and the ATP/ADP ratio critical determinants of in vitro replication efficiency. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to elucidate the mechanisms of DNA replication and to develop novel therapeutic strategies targeting this essential cellular process. Careful optimization of ATP concentration is crucial for obtaining reliable and reproducible results in any in vitro DNA replication system.

References

Troubleshooting & Optimization

Troubleshooting low signal in ATP luciferase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their ATP (adenosine triphosphate) luciferase assays.

Troubleshooting Guide for Low Signal

Low or no signal in an ATP luciferase assay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Q1: My luminescence signal is very low or absent. What are the first things I should check?

A1: When encountering low signal, start by verifying the fundamental components of your experiment:

  • Reagent Integrity: Ensure that your luciferase and luciferin (B1168401) reagents have not expired and have been stored correctly, typically at -20°C or -80°C and protected from light.[1][2] Repeated freeze-thaw cycles can diminish reagent activity.[2] Prepare fresh reagents if there is any doubt about their integrity.

  • Cell Viability and Number: Confirm that the cells used in the assay were viable and seeded at an appropriate density. A low number of metabolically active cells will result in a low ATP concentration and consequently a weak signal.[2][3]

  • Instrument Settings: Double-check the settings on your luminometer. Ensure that the correct filters (if any) are in place and that the integration time is appropriate for your expected signal strength. For low signals, increasing the integration time can help.[1]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal issues.

Troubleshooting_Workflow Start Low or No Signal Detected Check_Reagents Verify Reagent Integrity (Storage, Expiration, Preparation) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Cells Assess Cell Health and Density (Viability, Cell Number) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Instrument Confirm Luminometer Settings (Integration Time, Filters) Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Reagent_OK->Check_Cells Yes Prepare_New_Reagents Prepare Fresh Reagents Reagent_OK->Prepare_New_Reagents No Cells_OK->Check_Instrument Yes Optimize_Cell_Seeding Optimize Cell Seeding Density Cells_OK->Optimize_Cell_Seeding No Adjust_Instrument_Settings Adjust Instrument Settings Instrument_OK->Adjust_Instrument_Settings No Advanced_Troubleshooting Proceed to Advanced Troubleshooting (Lysis, Inhibitors, etc.) Instrument_OK->Advanced_Troubleshooting Yes Prepare_New_Reagents->Check_Reagents Optimize_Cell_Seeding->Check_Cells Adjust_Instrument_Settings->Check_Instrument

Caption: A flowchart for systematic troubleshooting of low signal in ATP luciferase assays.

Frequently Asked Questions (FAQs)

Reagent and Sample Preparation

Q2: How critical is the storage and handling of the luciferase enzyme and luciferin substrate?

A2: Extremely critical. Luciferase is an enzyme that can lose activity if not stored at the recommended temperature, and both luciferase and luciferin are sensitive to light degradation.[1][2] It is best to prepare single-use aliquots of the reconstituted reagents to avoid multiple freeze-thaw cycles.[2]

Q3: Could my cell lysis procedure be the cause of a low signal?

A3: Yes, inefficient cell lysis is a common reason for low signal. If the cell membrane is not adequately permeabilized, the ATP will not be released into the lysate to react with the luciferase.[4] Ensure that the lysis buffer is compatible with your cell type and that you are following the recommended incubation time and mixing procedure. For some cell types, a more rigorous lysis method may be necessary.

Q4: How does cell number affect the expected signal?

A4: The luminescent signal is directly proportional to the amount of ATP present, which in turn correlates with the number of metabolically active cells.[5][6] A low cell number will naturally produce a low signal. It is important to perform a cell titration experiment to determine the optimal cell seeding density for your assay.

Assay Conditions and Inhibitors

Q5: Can components in my sample or media interfere with the assay?

A5: Yes, certain compounds can inhibit the luciferase enzyme, leading to a reduced signal. Common inhibitors include some flavonoids and compounds with benzothiazole (B30560) or similar structures.[7][8] Additionally, high concentrations of some solvents used to dissolve test compounds may also interfere with the assay. It is advisable to run a control with the vehicle used to dissolve your test compounds.

Q6: How do temperature and pH affect the luciferase reaction?

A6: The firefly luciferase enzyme has an optimal temperature and pH range for activity. Deviations from these optimal conditions can significantly reduce the light output. Most commercial assays are buffered to maintain an optimal pH, but it is important to ensure that your samples do not drastically alter the pH of the final reaction mixture. The optimal temperature for the luciferase reaction is typically around room temperature (20-25°C).[9]

Data Interpretation and Instrument Settings

Q7: What are Relative Light Units (RLU) and how should I interpret them?

A7: Relative Light Units (RLU) are the arbitrary units of measurement for the light produced by the luciferase reaction.[10] The absolute RLU value can vary between different luminometers. Therefore, it is crucial to include proper controls, such as a blank (no cells) and a positive control (a known concentration of ATP), to accurately interpret your results. An ATP standard curve can be used to convert RLU values to ATP concentrations.[11][12]

Q8: How can I optimize my luminometer settings for low signal detection?

A8: For low signals, you can increase the integration time (the duration the detector collects photons) to improve the signal-to-noise ratio.[1] Ensure that you are using a plate with opaque white walls, as this will maximize the reflection of the light signal towards the detector.[3]

Data Presentation

The following tables summarize key quantitative data relevant to ATP luciferase assays.

Table 1: Typical Intracellular ATP Concentrations in Mammalian Cells

Cell TypeATP Concentration (mM)
Muscle Cells1 - 10
HeLa Cells~3.8
Jurkat CellsVaries with cell density
General Mammalian Cells1 - 10

Note: ATP concentrations can vary significantly depending on cell type, metabolic state, and culture conditions.[13][14][15][16][17]

Table 2: Example of ATP Standard Curve Data

ATP Concentration (nM)Average RLU
10001,500,000
100150,000
1015,000
11,500
0.1150
0 (Blank)50

Note: These are representative values. Actual RLU will vary depending on the instrument, reagents, and assay conditions. A standard curve should be generated for each experiment.[18][19]

Table 3: Common Inhibitors of Firefly Luciferase

InhibitorIC50
Resveratrol~5 µM
Biochanin A~0.64 µM
Formononetin~3.88 µM
Calycosin~4.96 µM

IC50 values can vary depending on the assay conditions and the specific luciferase variant used.[7][8][20][21][22]

Table 4: Effect of Temperature and pH on Firefly Luciferase Activity

ConditionRelative Activity (%)
Temperature
25°C100
30°C~90
35°C~30
40°C<10
pH
6.0Decreased activity, red-shifted emission
7.4Optimal activity, yellow-green emission
8.0High activity, yellow-green emission

Note: The optimal temperature and pH can vary for different luciferase variants. High temperatures can lead to rapid enzyme inactivation.[9][23][24][25][26][27][28][29][30]

Experimental Protocols

Protocol 1: Preparation of ATP Standard Curve
  • Prepare a 1 mM ATP stock solution: Dissolve the appropriate amount of ATP disodium (B8443419) salt in nuclease-free water.

  • Perform serial dilutions: Create a series of standards ranging from 1 µM to 0.1 nM by serially diluting the ATP stock solution in the same buffer or medium used for your experimental samples.

  • Aliquot standards: Add the same volume of each standard to the wells of a white, opaque-walled 96-well plate as your experimental samples.

  • Add luciferase reagent: Add the reconstituted luciferase reagent to each well containing the ATP standards.

  • Measure luminescence: Immediately measure the luminescence using a luminometer.

  • Plot the standard curve: Plot the RLU values against the corresponding ATP concentrations and fit a linear regression to the data.[18][19]

Protocol 2: Cell Lysis for ATP Measurement

For Adherent Cells:

  • Carefully remove the culture medium from the wells.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Add the appropriate volume of lysis buffer to each well to ensure complete coverage of the cells.

  • Incubate at room temperature for the time recommended by the lysis buffer manufacturer (typically 5-10 minutes), with gentle shaking.

  • Proceed to the luminescence measurement.

For Suspension Cells:

  • Pellet the cells by centrifugation.

  • Carefully remove the supernatant.

  • Resuspend the cell pellet in PBS and pellet again to wash.

  • Resuspend the washed cell pellet in the appropriate volume of lysis buffer.

  • Incubate at room temperature for the recommended time with occasional vortexing.

  • Proceed to the luminescence measurement.

Signaling Pathway and Experimental Workflow Diagrams

Biochemical Pathway of Luciferase Reaction

The following diagram illustrates the biochemical reaction catalyzed by firefly luciferase.

Luciferase_Pathway cluster_reactants Reactants cluster_products Products ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Intermediate Luciferyl-AMP Intermediate Luciferase->Intermediate O2 O₂ O2->Intermediate Mg2 Mg²⁺ Mg2->Luciferase Oxyluciferin Oxyluciferin Intermediate->Oxyluciferin AMP AMP Intermediate->AMP PPi PPi Intermediate->PPi Light Light (hv) Intermediate->Light

Caption: The ATP-dependent firefly luciferase reaction pathway.

Experimental Workflow for an ATP Luciferase Assay

This diagram outlines the general steps involved in performing an ATP luciferase assay.

Assay_Workflow Start Start: Prepare Cells Treat_Cells Treat Cells with Test Compounds Start->Treat_Cells Lyse_Cells Lyse Cells to Release ATP Treat_Cells->Lyse_Cells Add_Reagent Add Luciferase Reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure Luminescence (RLU) Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Normalize to Controls) Measure_Luminescence->Analyze_Data

Caption: A simplified workflow for a typical cell-based ATP luciferase assay.

References

How to prevent ATP disodium salt hydrate degradation in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATP Disodium (B8443419) Salt Hydrate (B1144303) Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ATP disodium salt hydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ATP in solution?

A1: The stability of ATP in an aqueous solution is primarily affected by three main factors:

  • pH: ATP is most stable in a narrow pH range, typically between 6.8 and 7.4.[1][2] Solutions that are too acidic or too alkaline will experience rapid hydrolysis of ATP into ADP and inorganic phosphate (B84403).[1][3]

  • Temperature: Elevated temperatures significantly accelerate the rate of ATP hydrolysis.[4][5][6] For long-term stability, it is crucial to store ATP solutions at low temperatures.

  • Enzymatic Activity: The presence of ATP-hydrolyzing enzymes, such as ATPases or phosphatases, will lead to rapid degradation of ATP.[7][8][9] These enzymes can be introduced through biological contamination.

Q2: What is the optimal pH for storing an ATP solution?

A2: The optimal pH for storing ATP solutions to ensure maximum stability is between 6.8 and 7.4.[1] Outside of this range, the rate of hydrolysis increases significantly. When preparing an ATP solution, it is critical to adjust the pH to fall within this neutral range.

Q3: How should I store my ATP stock solution for long-term use?

A3: For long-term storage, ATP stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[10][11][12] This practice minimizes the damaging effects of repeated freeze-thaw cycles. Aqueous solutions of ATP are stable for months when stored frozen at -20°C.[11][13] The solid, powdered form of this compound is stable for over two years when stored at -20°C with a desiccant.[13][14]

Q4: Can I store my ATP solution at 4°C?

A4: Storing ATP solutions at 4°C is only recommended for short-term use, typically for no longer than one week.[11][13] For any duration longer than that, freezing the solution is highly advised to prevent significant degradation.

Q5: What is the role of divalent metal ions, like Mg²⁺, in ATP stability?

A5: Divalent metal ions have a dual role concerning ATP. On one hand, ions like Mg²⁺ and Ca²⁺ can catalyze the hydrolysis of ATP.[13][15][16] However, Mg²⁺ is also essential for the biological activity of most ATP-utilizing enzymes, as the actual substrate is often a Mg²⁺-ATP complex.[17] If the goal is to store a stable ATP solution for non-enzymatic assays, it is best to avoid the inclusion of divalent cations.[11]

Troubleshooting Guide

Problem Possible Cause Solution
High background signal of inorganic phosphate (Pi) in my assay. ATP solution has degraded, releasing free phosphate.Prepare a fresh ATP stock solution following the recommended protocol for pH and temperature control. Ensure the solution is stored in single-use aliquots at -20°C or below.[10][11]
Inconsistent results between experiments using the same ATP stock. Repeated freeze-thaw cycles are degrading the ATP in your stock solution.Aliquot your ATP stock solution into smaller volumes to be used for individual experiments, thus avoiding the need to thaw the entire stock repeatedly.[10]
Loss of ATP activity in my cell culture medium. The pH of the medium is outside the optimal range for ATP stability, or the medium contains endogenous or contaminating enzymes that are degrading the ATP.Adjust the pH of your final working solution to between 6.8 and 7.4.[1][2] Use sterile, enzyme-free reagents and aseptic techniques to prevent microbial contamination.
Precipitate forms in my ATP solution upon freezing. The concentration of ATP or other salts in the solution is too high, leading to precipitation at low temperatures.Prepare the ATP solution at the desired final concentration. If a high concentration is necessary, consider a different buffer system or the addition of a cryoprotectant. Quick-freezing in liquid nitrogen may also help.[11]

Data Summary

Table 1: Stability of Aqueous ATP Solutions at Different Temperatures

TemperatureStability DurationReference(s)
-20°CMonths[11][13]
0°C to 4°CApproximately one week[11][13]
22-25°CHalf-life of 54 days in deionized water[4]
50-55°CHalf-life of 0.5 days in deionized water[4]

Table 2: Key Factors Influencing ATP Solution Stability

FactorOptimal Condition for StabilityConsequences of DeviationReference(s)
pH 6.8 - 7.4Rapid hydrolysis at acidic or alkaline pH.[1][2][3]
Temperature ≤ -20°C for long-term storageIncreased rate of hydrolysis at higher temperatures.[4][5][6]
Divalent Cations Absent for non-enzymatic useCatalyze hydrolysis (e.g., Mg²⁺, Ca²⁺).[13][15][16]
Enzymes AbsentRapid degradation by ATPases and phosphatases.[7][8][9]

Experimental Protocol: Preparation of a Stable 100 mM ATP Stock Solution

This protocol details the steps to prepare a stable aqueous stock solution of this compound.

Materials:

  • This compound (powder)

  • Nuclease-free water

  • 1 M NaOH solution

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

  • 0.22 µm syringe filter

Procedure:

  • Weighing ATP: In a sterile conical tube, weigh the appropriate amount of this compound powder to achieve a final concentration of 100 mM.

  • Dissolving ATP: Add a volume of nuclease-free water that is approximately 80% of your final desired volume. Mix gently by inversion until the ATP is completely dissolved. Perform this step on ice to minimize degradation.

  • pH Adjustment:

    • Place the tube containing the ATP solution in an ice bath.

    • Carefully monitor the pH using a calibrated pH meter. The initial pH of the solution will be acidic.[13]

    • Slowly add small increments of 1 M NaOH, mixing well after each addition. Continue to add NaOH until the pH of the solution is between 7.0 and 7.4.

    • Caution: Avoid over-titrating with NaOH. If the pH becomes too basic, the ATP will hydrolyze rapidly.[18] If this occurs, it is best to discard the solution and start over.

  • Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the solution to the final desired volume.

  • Sterilization: To ensure the solution is free from microbial contamination, pass it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the sterile ATP solution into single-use, nuclease-free microcentrifuge tubes. Immediately store these aliquots at -20°C or -80°C.

Visualizations

ATP_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_factors Accelerating Factors ATP ATP ADP ADP ATP->ADP + H₂O - Pi AMP AMP ADP->AMP + H₂O - Pi Pi Inorganic Phosphate (Pi) PPi Pyrophosphate (PPi) Factor1 High Temperature Factor1->ATP Factor2 Extreme pH (Acidic or Alkaline) Factor2->ATP Factor3 Enzymes (ATPases) Factor3->ATP Factor4 Divalent Cations (e.g., Mg²⁺) Factor4->ATP

Caption: Factors leading to ATP degradation via hydrolysis.

ATP_Solution_Workflow Start Weigh ATP Powder Dissolve Dissolve in Nuclease-Free Water (on ice) Start->Dissolve Adjust_pH Adjust pH to 7.0-7.4 with 1 M NaOH (on ice) Dissolve->Adjust_pH Final_Volume Adjust to Final Volume Adjust_pH->Final_Volume Sterilize Sterile Filter (0.22 µm) Final_Volume->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a stable ATP solution.

References

Technical Support Center: Optimizing ATP for Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for optimizing adenosine (B11128) triphosphate (ATP) concentration in kinase assays.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the ATP concentration in a kinase assay?

Optimizing ATP concentration is crucial because most kinase inhibitors are ATP-competitive, meaning they compete with ATP for the same binding site on the kinase. The concentration of ATP in your assay will directly influence the measured potency (IC50) of an inhibitor.[1] Using an arbitrary or inconsistent ATP concentration can lead to misleading data regarding an inhibitor's selectivity and potency.[2]

There are two primary strategies for selecting an ATP concentration:

  • Assaying at the Kₘ for ATP: Setting the ATP concentration equal to its Michaelis constant (Kₘ) minimizes the competitive effect of ATP.[3] Under these conditions, the resulting IC50 value is approximately twice the inhibitor constant (Kᵢ), providing a direct measure of the inhibitor's binding affinity to the kinase.[1][4] This is ideal for primary screening and determining the intrinsic potency of a compound.

  • Assaying at Physiological ATP Concentrations: To better predict an inhibitor's efficacy in a cellular environment, assays can be performed at high ATP concentrations (1-10 mM) that mimic intracellular levels.[5][3][6] This often results in higher IC50 values compared to assays run at the Kₘ.[7]

Q2: What is the Michaelis Constant (Kₘ) for ATP?

The Michaelis constant (Kₘ) for ATP is the specific ATP concentration at which a given kinase exhibits half of its maximum reaction velocity (Vₘₐₓ).[8][9] It serves as an approximation of the affinity between the kinase and ATP.[2][1] Each kinase has a unique Kₘ for ATP, which is why determining it experimentally is a critical first step in assay development.

Q3: What are the typical ATP concentrations in cells versus biochemical assays?

There is a significant difference between intracellular ATP levels and the concentrations typically used in biochemical assays. This discrepancy is a primary reason for shifts in inhibitor potency between in vitro and cellular experiments.

ConditionTypical ATP Concentration RangeReferences
Physiological (Intracellular) 1 - 10 mM[3][6][10][11]
Biochemical Assay (at Kₘ) 1 - 50 µM (Varies by kinase)[1][8]

Q4: How does ATP concentration mathematically affect inhibitor IC50 values?

The relationship between IC50, inhibitor affinity (Kᵢ), ATP concentration ([ATP]), and the kinase's affinity for ATP (Kₘ) is described by the Cheng-Prusoff equation.[1][4]

IC50 = Kᵢ + (Kᵢ / Kₘ) * [ATP]

As shown in the equation, the IC50 value is linearly dependent on the ATP concentration.[2] The table below illustrates how changing the [ATP] from the Kₘ to a physiological level (1 mM) drastically increases the IC50, particularly for a kinase with a lower Kₘ for ATP.

ParameterKinase AKinase B
Inhibitor Kᵢ 10 nM10 nM
ATP Kₘ 5 µM50 µM
IC50 at [ATP] = Kₘ 20 nM 20 nM
IC50 at [ATP] = 1 mM (1000 µM) 2,010 nM (2.01 µM) 210 nM

This demonstrates that an inhibitor can appear significantly less potent at physiological ATP concentrations.[1][4]

Experimental Protocols

Protocol: Determination of the Apparent Kₘ of a Kinase for ATP

This protocol describes the steps to determine the Michaelis constant for ATP for a specific kinase, a critical prerequisite for inhibitor screening assays.[7]

1. Reagents and Materials:

  • Purified, active kinase enzyme

  • Specific peptide or protein substrate

  • High-purity ATP stock solution (e.g., 10 mM)

  • Kinase reaction buffer (containing required cofactors, typically 10-20 mM MgCl₂)

  • Assay detection reagents (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based)[12][13]

  • Microplates (96- or 384-well)

  • Plate reader, scintillation counter, or fluorescence reader

2. Experimental Procedure:

  • Optimize Enzyme and Substrate: Before determining the ATP Kₘ, first establish a concentration of kinase and substrate that produces a robust signal within the linear range of the reaction over a set time (e.g., 30-60 minutes).[14] Aim for <20% substrate turnover.

  • Prepare ATP Dilutions: Create a 2-fold serial dilution of ATP in the kinase reaction buffer. A typical range to test is 0.5 µM to 250 µM.[8] It is crucial to span both below and above the expected Kₘ.

  • Set Up Reactions: On a microplate, add the kinase and its substrate (at their pre-determined optimal concentrations) to wells.

  • Initiate Reaction: Add the varying concentrations of ATP to the wells to start the kinase reaction.[14] Include a "no-kinase" control for background subtraction.[15]

  • Incubate: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the pre-determined time.[12]

  • Stop and Detect: Terminate the reaction and measure the output signal (e.g., luminescence, radioactivity, fluorescence) according to your assay kit's instructions.

  • Data Analysis:

    • Subtract the background signal (from "no-kinase" controls) from all data points.

    • Convert the signal to reaction velocity (e.g., pmol of ADP produced/min).

    • Plot the initial reaction velocity (Y-axis) against the ATP concentration (X-axis).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[16]

Troubleshooting Guide

Issue: My kinase activity is very low or undetectable.

  • Possible Cause: The kinase concentration is too low, or the enzyme is inactive.

    • Solution: Perform an enzyme titration to find the optimal concentration that yields a strong signal in the linear range of the assay.[14] Verify enzyme activity with a positive control substrate if available.

  • Possible Cause: The reaction time is too short.

    • Solution: Conduct a time-course experiment (e.g., 5, 10, 20, 40, 60 minutes) to find the optimal incubation time where the reaction remains linear.[12]

  • Possible Cause: Sub-optimal buffer conditions.

    • Solution: Ensure the concentration of cofactors like Mg²⁺ is optimal. The Mg²⁺ concentration can influence the effective concentration of ATP.[7] Also, check that the pH of the buffer is appropriate for your kinase.[2]

Issue: I am seeing a high background signal in my assay.

  • Possible Cause: Interference from test compounds or assay components.

    • Solution: Some compounds can be auto-fluorescent or quench a fluorescent signal, leading to false positives or negatives.[13][17] Always run controls without the enzyme and without the substrate to identify the source of the background. Consider using an alternative detection method (e.g., luminescence instead of fluorescence) if compound interference is persistent.[13]

  • Possible Cause: Contaminated reagents.

    • Solution: Impurities in ATP, substrates, or buffers can interfere with reaction kinetics.[13] Use high-purity reagents and prepare fresh solutions.

Issue: My IC50 values are inconsistent between experiments.

  • Possible Cause: Inconsistent ATP preparation.

    • Solution: ATP solutions can hydrolyze over time, especially after multiple freeze-thaw cycles. Prepare fresh serial dilutions of ATP from a validated, high-concentration stock for each experiment.[7]

  • Possible Cause: Variation in reaction conditions.

    • Solution: Ensure that all parameters, including incubation time, temperature, and concentrations of cofactors (Mg²⁺), are kept consistent across all experiments.[7]

Issue: My inhibitor is much less potent in my cellular assay compared to my biochemical assay.

  • Possible Cause: Competition with high intracellular ATP.

    • Solution: This is an expected result for an ATP-competitive inhibitor.[5] The millimolar concentration of ATP inside a cell will effectively compete with the inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent IC50. To better understand this, you can perform your biochemical assay at a high ATP concentration (e.g., 1-5 mM) to see if it recapitulates the cellular results.[5]

Visualizations

G cluster_prep Phase 1: Assay Optimization cluster_km Phase 2: Kₘ Determination cluster_screen Phase 3: Inhibitor Screening start_end start_end process process decision decision data data A Start: Define Kinase and Substrate B Optimize Enzyme & Substrate Concentrations A->B C Determine Linear Reaction Time B->C D Perform ATP Titration (Vary [ATP]) C->D E Plot Velocity vs. [ATP] & Fit to Michaelis-Menten D->E F Determine Apparent ATP Kₘ E->F G Choose ATP Concentration F->G H [ATP] = Kₘ (For Intrinsic Potency) G->H Low I [ATP] = Physiological (For Cellular Correlation) G->I High J Perform Inhibitor Screening (IC50) H->J I->J K End: Analyze Data J->K

Caption: Workflow for optimizing ATP concentration in kinase assays.

G cluster_phos Phosphorylation Event receptor receptor kinase kinase substrate substrate atp atp process process Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates KinaseA Downstream Kinase RTK->KinaseA Activates Phos P KinaseA->Phos Substrate Substrate Protein SubstrateP Phosphorylated Substrate (Active) SubstrateP->process Cellular Response ATP ATP ATP->Phos donates phosphate (B84403) ADP ADP Phos->Substrate Phos->SubstrateP Phos->ADP

Caption: Simplified kinase signaling pathway showing the role of ATP.

G problem problem check check solution solution result result Start Low Kinase Activity Detected C1 Is Reaction Linear? Start->C1 S1 Perform Time Course & Enzyme Titration C1->S1 No C2 Is Buffer Optimized? C1->C2 Yes R1 Result: Established Linear Range for Assay S1->R1 R1->C1 Re-test S2 Check Mg²⁺ Concentration and Buffer pH C2->S2 No C3 Is ATP Solution Fresh? C2->C3 Yes R2 Result: Confirmed Optimal Cofactor/Buffer Conditions S2->R2 R2->C2 Re-test S3 Prepare Fresh ATP Dilutions from Validated Stock C3->S3 No End Problem Resolved C3->End Yes R3 Result: Ruled Out ATP Degradation S3->R3 R3->C3 Re-test

Caption: Troubleshooting flowchart for low kinase activity.

References

Common impurities in commercial ATP disodium salt hydrate and their effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common impurities in commercial ATP disodium (B8443419) salt hydrate (B1144303) and their potential effects on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial ATP disodium salt hydrate?

The most prevalent impurities are its hydrolysis products: Adenosine (B11128) Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1][2] These arise from the breakdown of ATP over time.[1][3] Additionally, divalent cations such as Calcium (Ca²⁺) and Magnesium (Mg²⁺) can be present as impurities.[4][5] Some suppliers offer higher purity grades of ATP where these ions have been removed by chromatography.[4][5]

Q2: How can these impurities affect my experiments?

ADP and AMP can act as competitive inhibitors for enzymes that use ATP, such as kinases, potentially leading to an underestimation of enzyme activity. In assays that measure ATP content as a marker for cell viability (e.g., luciferase-based assays), the presence of these breakdown products can lead to inaccurate quantification.[6][7] Divalent cations can also significantly impact the activity of certain enzymes. For instance, while Mg²⁺ is often a required cofactor for kinases, the presence of Ca²⁺ can sometimes be inhibitory or alter the enzyme's affinity for ATP.[8][9]

Q3: My luciferase-based cell viability assay is showing a lower signal than expected. Could ATP impurities be the cause?

Yes, this is a possibility. Luciferase-based assays are highly specific for ATP.[10][11] If your ATP stock has degraded into ADP and AMP, the concentration of active ATP will be lower than anticipated, resulting in a reduced luminescent signal. It is crucial to use high-purity ATP and to properly store it to prevent degradation.

Q4: I am performing a kinase assay and my results are inconsistent. How might ATP impurities be contributing to this?

Inconsistent results in kinase assays can be due to several factors related to ATP impurities. The presence of varying amounts of ADP, a competitive inhibitor, can lead to variability in kinase inhibition.[12] Furthermore, the concentration of divalent cations in your ATP stock can affect kinase activity, and lot-to-lot variability in these cation concentrations can contribute to inconsistent results.[8][13]

Troubleshooting Guides

Issue 1: Lower-than-Expected Signal in ATP-Dependent Assays (e.g., Kinase or Luciferase Assays)
Possible Cause Troubleshooting Step
Degradation of ATP stock to ADP and AMP 1. Prepare fresh ATP solutions for each experiment. 2. Aliquot ATP stock solutions upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles. 3. Verify the purity of your ATP stock using an analytical method like HPLC (see Experimental Protocols).
Inaccurate ATP Concentration 1. Re-measure the concentration of your ATP stock solution using spectrophotometry (A₂₅₉ nm, ε = 15,400 M⁻¹cm⁻¹ in phosphate (B84403) buffer, pH 7.0).[4] 2. Prepare a fresh ATP standard curve for quantitative assays.
Suboptimal Divalent Cation Concentration 1. Ensure the final concentration of Mg²⁺ in your assay buffer is optimal for your specific enzyme (typically 5-10 mM for kinases).[13] 2. If your ATP preparation contains unknown amounts of divalent cations, consider using a high-purity, cation-free ATP source.
Issue 2: High Background Signal in Luminescence-Based ATP Assays
Possible Cause Troubleshooting Step
Contamination of Reagents with ATP 1. Use dedicated, sterile pipette tips and tubes for all reagents. 2. Prepare fresh assay buffers and substrate solutions.
Non-Enzymatic Light Emission 1. Run a control reaction without enzyme to determine the background signal. 2. If the background is high, consider a different formulation of luciferase or a different assay kit.

Data Presentation

Table 1: Common Impurities and Their Typical Levels in Commercial this compound

Impurity Typical Abundance Potential Impact
Adenosine Diphosphate (ADP) Variable, increases with improper storageCompetitive inhibition of ATP-dependent enzymes.[14]
Adenosine Monophosphate (AMP) Variable, increases with improper storageCan allosterically regulate some enzymes.[14]
Divalent Cations (e.g., Ca²⁺, Mg²⁺) Varies by grade and manufacturerCan act as cofactors or inhibitors for enzymes.[8][9]

Experimental Protocols

Protocol 1: Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of ATP and its primary impurities, ADP and AMP.[15][16][17]

1. Sample Preparation:

  • Dissolve the this compound sample in HPLC-grade water to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 85% A, 15% B

    • 15-20 min: Hold at 85% A, 15% B

    • 20-25 min: Linear gradient back to 100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 259 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Run standards of ATP, ADP, and AMP to determine their retention times.

  • Integrate the peak areas for each component in the sample chromatogram.

  • Quantify the amount of each component by comparing the peak areas to a standard curve.

Protocol 2: Luciferase-Based Assay for ATP Quantification

This protocol provides a highly sensitive method for determining the concentration of active ATP in a sample.[11][18]

1. Reagent Preparation:

  • Luciferase Assay Buffer: Prepare a buffer containing 25 mM Tricine, 5 mM MgSO₄, 0.1 mM EDTA, and 0.1 mM DTT, pH 7.8.

  • Luciferin Stock Solution: Prepare a 10 mM stock solution of D-luciferin in the assay buffer. Store protected from light at -20°C.

  • Luciferase Stock Solution: Reconstitute firefly luciferase in the assay buffer to a concentration of 1 mg/mL. Store at -80°C.

  • Reaction Mix: On the day of the experiment, prepare a reaction mix containing 1 mM D-luciferin and 5 µg/mL luciferase in the assay buffer.

2. Assay Procedure:

  • Prepare a standard curve of high-purity ATP in the assay buffer.

  • Add 10 µL of your ATP sample or standard to a well of a white, opaque 96-well plate.

  • Add 90 µL of the Reaction Mix to each well.

  • Immediately measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from a well with no ATP).

  • Plot the luminescence values of the standards against their concentrations to generate a standard curve.

  • Determine the ATP concentration in your samples from the standard curve.

Visualizations

ATP_Hydrolysis_Pathway cluster_products1 cluster_products2 ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis Pi1 Pi (Inorganic Phosphate) AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis Pi2 Pi (Inorganic Phosphate)

Caption: ATP hydrolysis pathway showing the generation of ADP and AMP.

Experimental_Workflow_Purity_Analysis start ATP Sample prep Sample Preparation (Dissolve and Filter) start->prep hplc HPLC Analysis (Separation and Detection) prep->hplc luciferase Luciferase Assay (Quantify Active ATP) prep->luciferase data Data Analysis (Quantify Impurities and Active ATP) hplc->data luciferase->data end Purity Assessment data->end

Caption: Workflow for the analysis of ATP purity.

Troubleshooting_Logic issue Inconsistent or Unexpected Experimental Results check_atp Is ATP purity a potential cause? issue->check_atp analyze_purity Analyze ATP Purity (HPLC, Luciferase Assay) check_atp->analyze_purity Yes other_factors Investigate other experimental parameters (enzyme, buffer, etc.) check_atp->other_factors No pure ATP is pure analyze_purity->pure impure ATP is impure (High ADP/AMP or Cations) analyze_purity->impure pure->other_factors replace_atp Use high-purity ATP and optimize assay conditions impure->replace_atp

Caption: Troubleshooting logic for ATP-dependent assays.

References

Technical Support Center: Stability of ATP Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt solutions, focusing on the critical role of pH. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of an ATP disodium salt solution?

A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.[1] Within this range, the rate of non-enzymatic hydrolysis to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) is minimized.

Q2: How does pH outside the optimal range affect ATP stability?

A2: Both acidic and alkaline conditions significantly accelerate the hydrolysis of ATP.[1]

  • Acidic conditions (pH < 6.8): Lower pH leads to an increased rate of hydrolysis. For instance, in 0.1 N acid at 100°C, the half-life of ATP is only 8 minutes.[2]

  • Alkaline conditions (pH > 7.4): In alkaline solutions, ATP also hydrolyzes rapidly, primarily to Adenosine Monophosphate (AMP) and pyrophosphate.[2]

Q3: How should I store my ATP disodium salt solutions?

A3: The appropriate storage conditions depend on the desired shelf life:

  • Short-term (up to one week): Refrigerated storage at 2-8°C is suitable for solutions buffered to a neutral pH.

  • Long-term (months to a year or more): For long-term storage, it is recommended to aliquot the ATP solution into single-use volumes and store them frozen at -20°C or -80°C. Neutral ATP solutions stored frozen are stable for at least one year.[2] Rapidly freezing the solution, for instance, using liquid nitrogen, is advisable to prevent the formation of ice crystals that could damage the molecule.

Q4: Can I repeatedly freeze and thaw my ATP solution?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to the degradation of ATP. For optimal performance, it is best to prepare single-use aliquots.

Q5: What are the main degradation products of ATP, and how can I detect them?

A5: The primary degradation products of ATP are ADP and AMP. The presence and concentration of these degradation products can be reliably quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in ATP-dependent assays. ATP degradation due to improper solution pH.Prepare fresh ATP solutions daily in a buffer with a pH between 6.8 and 7.4. Verify the pH of the final solution.
ATP degradation due to improper storage.Aliquot ATP stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Contamination of the ATP solution with ATPases.Ensure all glassware and reagents are sterile. Filter-sterilize the ATP solution using a 0.22 µm filter.
Precipitate forms in the ATP solution upon freezing. Concentration of ATP is too high, or the freezing process is too slow.Prepare ATP solutions at a concentration that remains soluble upon freezing. Flash-freeze aliquots in liquid nitrogen before transferring to a freezer.
Observed ATP concentration is lower than expected. Hydrolysis has occurred during preparation or storage.Prepare ATP solutions on ice and adjust the pH carefully. Use freshly prepared solutions for critical experiments.
Inaccurate initial concentration determination.Verify the concentration of your ATP stock solution spectrophotometrically (A259, ε = 15.4 mM⁻¹ cm⁻¹ at pH 7.0).

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the available quantitative data on the rate of ATP hydrolysis.

Table 1: Half-life of ATP at 100°C in Acidic Conditions

Condition Half-life
0.1 N Acid8 minutes[2]
1 N Acid< 7 minutes (67% hydrolysis in 7 min)[2]

Table 2: Rate Constants for Non-enzymatic Hydrolysis of ATP at Elevated Temperatures

Temperature pH Rate Constant (s⁻¹) Corresponding Half-life
80°C7Not explicitly stated, but lower than at 120°CLonger than at 120°C
100°C7Not explicitly stated, but lower than at 120°CLonger than at 120°C
120°C34.34 x 10⁻³[3]Approximately 2.7 minutes
120°C72.91 x 10⁻³[3]Approximately 4 minutes

Note: Comprehensive quantitative data for ATP hydrolysis rates at more common laboratory temperatures (e.g., 4°C, 25°C, 37°C) across a wide pH range is limited in publicly available literature. The general principle is that the rate of hydrolysis decreases significantly at lower temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution

This protocol describes the preparation of a 100 mM ATP stock solution with enhanced stability.

Materials:

  • ATP disodium salt hydrate

  • Nuclease-free water

  • 1 M NaOH solution

  • Sterile, nuclease-free microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the ATP in nuclease-free water to achieve a concentration slightly higher than the target of 100 mM to account for the volume of NaOH that will be added.

  • Place the solution on ice and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to between 7.0 and 7.5. Be careful not to overshoot the pH, as alkaline conditions also promote hydrolysis.

  • Bring the solution to the final desired volume with nuclease-free water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

  • Immediately freeze the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: HPLC Method for Quantifying ATP and its Degradation Products

This protocol provides a general method for the analysis of ATP, ADP, and AMP using reverse-phase HPLC with UV detection.[4][5][6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • ATP, ADP, and AMP standards

Procedure:

  • Sample Preparation: Dilute the ATP solution to be analyzed in Mobile Phase A to a concentration within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of standards containing known concentrations of ATP, ADP, and AMP in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 259 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 20% Mobile Phase B

      • 15-20 min: Hold at 20% Mobile Phase B

      • 20-25 min: Return to 100% Mobile Phase A

      • 25-30 min: Re-equilibration at 100% Mobile Phase A

  • Analysis: Inject the standards and samples. Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration for each standard. Use the standard curve to determine the concentration of ATP, ADP, and AMP in the samples.

Visualizations

ATP_Hydrolysis_Pathway cluster_acidic Acidic/Neutral Hydrolysis cluster_alkaline Alkaline Hydrolysis ATP ATP ADP ADP ATP->ADP + H₂O Pi Inorganic Phosphate (Pi) AMP AMP ADP->AMP + H₂O PPi Pyrophosphate (PPi) ATP_alk ATP AMP_alk AMP ATP_alk->AMP_alk + H₂O

Caption: ATP hydrolysis pathways under different pH conditions.

Experimental_Workflow_ATP_Stability cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis prep_atp Prepare ATP Solution at desired pH aliquot Aliquot into single-use tubes prep_atp->aliquot incubate Incubate at various temperatures (4°C, 25°C, 37°C) aliquot->incubate sample Collect samples at different time points incubate->sample hplc Analyze by HPLC-UV sample->hplc quantify Quantify ATP, ADP, AMP hplc->quantify data_analysis Data Analysis quantify->data_analysis Determine degradation rate

Caption: Workflow for assessing ATP solution stability.

References

Why is my ATP-dependent enzyme inactive in the presence of ATP disodium salt?

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Inactivity of ATP-Dependent Enzymes with ATP Disodium (B8443419) Salt

This guide is designed for researchers, scientists, and drug development professionals encountering issues with the activity of ATP-dependent enzymes when using ATP disodium salt.

Frequently Asked Questions (FAQs)

Q1: Why is my ATP-dependent enzyme showing low or no activity when I use ATP disodium salt?

The most common reason for the inactivity of an ATP-dependent enzyme in the presence of ATP disodium salt is the absence of a critical cofactor: magnesium ions (Mg²⁺). The biologically active form of ATP for most enzymes is not free ATP but rather a complex of Mg²⁺ and ATP, often denoted as Mg-ATP.[1][2][3]

Key points to consider:

  • Magnesium as an Essential Cofactor: Over 300 enzymes require magnesium ions for their catalytic activity, including virtually all enzymes that utilize or synthesize ATP, such as kinases and ATPases.[2][4]

  • The Role of Mg-ATP Complex: Magnesium ions bind to the negatively charged phosphate (B84403) groups of the ATP molecule. This binding is crucial for several reasons:

    • It stabilizes the ATP molecule.[1]

    • It neutralizes the negative charges, facilitating the proper binding of ATP to the enzyme's active site.[5]

    • It helps to create the specific three-dimensional conformation of ATP that the enzyme recognizes.[5]

  • ATP Salt Forms: Commercially available ATP often comes as a disodium salt (Na₂ATP).[6][7][8] This form does not contain magnesium. Therefore, you must supplement your reaction buffer with an adequate concentration of a magnesium salt, such as magnesium chloride (MgCl₂).

Q2: Could the sodium ions from the ATP disodium salt be inhibiting my enzyme?

While less common than the absence of magnesium, high concentrations of sodium ions (Na⁺) can be inhibitory to some enzymes.[9] For certain enzymes, like Na⁺/K⁺-ATPase, sodium ions play a complex regulatory role and can be inhibitory at specific concentrations.[10][11] However, for most ATP-dependent enzymes, the lack of magnesium is the primary issue. If you suspect sodium inhibition, consider dialysis of your enzyme preparation or using a different salt form of ATP if available.

Q3: What is the optimal concentration of magnesium to add to my reaction?

The optimal concentration of magnesium depends on the specific enzyme and the ATP concentration. A general starting point is to have a slight molar excess of Mg²⁺ over ATP. An excess of free ATP can chelate (bind to) the available Mg²⁺, reducing the concentration of the active Mg-ATP complex and inhibiting the reaction.[12] Conversely, an excess of free Mg²⁺ can sometimes act as an activator.

The ideal ATP:Mg²⁺ ratio should be determined empirically for your specific experimental conditions.

Troubleshooting Guide

If you are experiencing low or no activity with your ATP-dependent enzyme, follow these troubleshooting steps.

Step 1: Verify the Presence and Concentration of Magnesium

This is the most critical step. Ensure that you are adding a source of Mg²⁺ (e.g., MgCl₂) to your reaction buffer.

  • Action: Supplement your reaction mixture with MgCl₂.

  • Recommendation: Start with a MgCl₂ concentration that is 1 to 2 mM higher than your ATP concentration.

Step 2: Optimize the ATP:Mg²⁺ Ratio

The ratio of ATP to Mg²⁺ can significantly impact enzyme activity.

  • Action: Perform a titration experiment to find the optimal Mg²⁺ concentration for a fixed ATP concentration.

  • Recommendation: See the "Experimental Protocols" section below for a detailed method.

Step 3: Check the pH of Your Reaction Buffer

ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[13] Deviations from the optimal pH range of your enzyme can lead to inactivity.

  • Action: Measure the pH of your complete reaction mixture (including the ATP disodium salt) and adjust if necessary.

Step 4: Confirm Enzyme Integrity and Concentration

Ensure that your enzyme is active and present at the correct concentration.[14]

  • Action:

    • Run an SDS-PAGE gel to check for protein degradation or aggregation.[14]

    • Use a reliable protein quantification method (e.g., Bradford or BCA assay) to confirm the enzyme concentration.[14]

    • Include a positive control in your experiment if one is available.

Data Presentation

The following table summarizes recommended starting concentrations for an ATP-dependent enzyme assay. Note that these are general guidelines and optimal conditions should be determined experimentally.

ComponentRecommended Starting ConcentrationKey Considerations
ATP (from Disodium Salt) 10 µM - 1 mMCan be inhibitory at high concentrations due to Mg²⁺ chelation.[12]
MgCl₂ [ATP] + 1-2 mMA slight molar excess of Mg²⁺ over ATP is generally recommended.
Enzyme Varies (typically nM to low µM range)Should be determined based on the enzyme's specific activity.
Buffer pH 7.0 - 8.0Must be within the optimal range for your specific enzyme.

Experimental Protocols

Protocol 1: Preparation of a Mg-ATP Stock Solution

To ensure a consistent supply of the active Mg-ATP complex, it is best to prepare a combined stock solution.

Materials:

  • ATP disodium salt

  • Magnesium chloride (MgCl₂) hexahydrate

  • Nuclease-free water

  • pH meter

Methodology:

  • Calculate the required mass of ATP disodium salt to prepare a 100 mM solution. Dissolve this in approximately 80% of the final volume of nuclease-free water.

  • Calculate the required mass of MgCl₂ to achieve a final concentration of 110 mM (to ensure a slight molar excess). Add this to the ATP solution and stir until dissolved.

  • Adjust the pH of the solution to 7.0 using a dilute NaOH solution. The acidic nature of ATP in solution will lower the initial pH.

  • Bring the solution to the final desired volume with nuclease-free water.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]

Protocol 2: Determining the Optimal Mg²⁺ Concentration

This protocol helps to determine the optimal magnesium concentration for your enzyme at a fixed ATP concentration.

Methodology:

  • Prepare a series of reaction tubes. In each tube, include all reaction components (buffer, enzyme, substrate) except for MgCl₂ and ATP.

  • Add your chosen fixed concentration of ATP to each tube (e.g., 1 mM).

  • Create a magnesium gradient by adding varying final concentrations of MgCl₂ to the tubes (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Initiate the reaction (e.g., by adding the enzyme or placing at the optimal temperature) and measure the enzyme activity using your established assay method.

  • Plot the enzyme activity as a function of the MgCl₂ concentration to identify the optimal concentration that yields the highest activity.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

ATP_Magnesium_Interaction Enzyme ATP-Dependent Enzyme Active_Enzyme Active Enzyme-Substrate Complex Enzyme->Active_Enzyme Binds to ATP_Na ATP Disodium Salt (Inactive Substrate) Mg_ATP Mg-ATP Complex (Active Substrate) ATP_Na->Mg_ATP Requires addition of Mg²⁺ Mg Mg²⁺ Ions Mg->Mg_ATP Mg_ATP->Active_Enzyme Products Products (ADP + Pi + Product) Active_Enzyme->Products Catalysis

Caption: Interaction between an ATP-dependent enzyme, ATP, and Magnesium.

Troubleshooting_Workflow start Start: Enzyme Inactive with ATP Disodium Salt check_mg Is Mg²⁺ (e.g., MgCl₂) present in the reaction buffer? start->check_mg add_mg Action: Add MgCl₂ to the buffer. (Start with [Mg²⁺] > [ATP]) check_mg->add_mg No optimize_ratio Is the ATP:Mg²⁺ ratio optimized? check_mg->optimize_ratio Yes add_mg->optimize_ratio run_titration Action: Perform a Mg²⁺ titration to find the optimal concentration. optimize_ratio->run_titration No check_ph Is the buffer pH correct for the enzyme? optimize_ratio->check_ph Yes run_titration->check_ph adjust_ph Action: Measure and adjust the pH of the complete reaction mix. check_ph->adjust_ph No check_enzyme Is the enzyme's integrity and concentration verified? check_ph->check_enzyme Yes adjust_ph->check_enzyme verify_enzyme Action: Run SDS-PAGE and perform a protein assay. check_enzyme->verify_enzyme No success Problem Solved: Enzyme is Active check_enzyme->success Yes verify_enzyme->success Re-test after verification

Caption: Troubleshooting workflow for an inactive ATP-dependent enzyme.

References

How to accurately pipette small volumes of concentrated ATP disodium salt solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately pipetting small volumes of concentrated ATP disodium (B8443419) salt solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final ATP concentration is lower than expected. What could be the cause?

A1: Inaccurate pipetting of concentrated, viscous ATP solutions is a common cause for lower than expected final concentrations. This can be due to several factors:

  • Liquid Retention: Concentrated ATP solutions are more viscous than water and can leave a film of liquid on the inside of the pipette tip, resulting in incomplete delivery.[1][2]

  • Air Bubbles: Aspirating the viscous solution too quickly can introduce air bubbles into the tip, leading to a smaller volume of liquid being drawn up.[1][3]

  • Slow Aspiration: Due to high viscosity, the liquid may not have enough time to fill the tip completely, especially with a rapid plunger release.[2]

Q2: I'm noticing significant variability between my replicates. What's causing this imprecision?

A2: Poor precision in pipetting viscous solutions like concentrated ATP often stems from inconsistent technique. Key factors include:

  • Inconsistent Plunger Speed: Varying the speed of depressing and releasing the plunger will lead to different volumes being aspirated and dispensed.[4]

  • Variable Immersion Depth: Immersing the tip to different depths in the stock solution can cause varying amounts of liquid to cling to the outside of the tip.[4]

  • Changing Pipette Angle: An inconsistent angle during aspiration and dispensing can affect the volume of liquid drawn into the tip.[4][5]

Q3: The pipette tip seems to have a droplet of liquid remaining after dispensing. How can I prevent this?

A3: This is a common issue with viscous liquids. To ensure complete dispensing:

  • Use a "Touch Off" Technique: After dispensing, touch the tip to the side of the receiving vessel to help release the remaining droplet.[4]

  • Dispense into Liquid: If possible, dispense the ATP solution directly into the diluent in the receiving tube.

  • Employ Reverse Pipetting: This technique is specifically designed to address issues with liquid retention.[1][2][6][7][8]

Q4: I'm trying to pipette a very small volume (e.g., <5 µL) of concentrated ATP, and my results are not reproducible. What should I do?

A4: Pipetting very small volumes of viscous liquids is challenging. Consider the following:

  • Use the Smallest Possible Pipette: Accuracy decreases when the volume you are pipetting is at the low end of the pipette's range.[9]

  • Consider Diluting Your Stock: If your experimental design allows, diluting the concentrated ATP stock solution can make pipetting more accurate and reproducible.[10]

  • Positive Displacement Pipettes: For highly sensitive applications requiring maximum accuracy with small volumes of viscous liquids, a positive displacement pipette is recommended.[11][12]

Pipetting Technique Troubleshooting Workflow

G cluster_inaccurate Troubleshooting Inaccuracy cluster_imprecise Troubleshooting Imprecision start Inaccurate Pipetting of Concentrated ATP q1 Observe Issue: Inaccurate or Imprecise Results? start->q1 inaccurate Inaccurate Results (e.g., wrong concentration) q1->inaccurate Inaccuracy imprecise Imprecise Results (high variability) q1->imprecise Imprecision a1 Check for Liquid Retention in Tip inaccurate->a1 a2 Inspect for Air Bubbles During Aspiration inaccurate->a2 a3 Ensure Complete Aspiration inaccurate->a3 p1 Standardize Plunger Speed & Rhythm imprecise->p1 p2 Maintain Consistent Tip Immersion Depth imprecise->p2 p3 Keep Pipette Angle Consistent imprecise->p3 solution1 Adopt Reverse Pipetting Technique a1->solution1 solution4 Consider Positive Displacement Pipette a1->solution4 solution3 Decrease Pipetting Speed a2->solution3 a2->solution4 a3->solution3 a3->solution4 p1->solution3 p1->solution4 solution2 Use Low-Retention or Wide-Bore Tips p2->solution2 p2->solution4 p3->p1 p3->solution4

Caption: Troubleshooting workflow for inaccurate pipetting of ATP.

Frequently Asked Questions (FAQs)

Q: What is reverse pipetting and why is it recommended for concentrated ATP solutions?

A: Reverse pipetting is a technique where you aspirate more liquid than you intend to dispense. You press the plunger to the second stop to aspirate and then only to the first stop to dispense, leaving the excess liquid in the tip. This method is recommended for viscous liquids like concentrated ATP because it minimizes the effect of liquid retention on the tip's inner surface, leading to more accurate dispensing.[1][2][6][7][8]

Q: What type of pipette tips are best for concentrated ATP solutions?

A: Low-retention tips are beneficial as they have a hydrophobic inner surface that reduces the amount of liquid that clings to the tip.[1][6] For highly concentrated and viscous solutions, wide-bore tips can also be helpful as they allow the liquid to move more freely.[6][10]

Q: Should I pre-wet the pipette tip before aspirating the ATP solution?

A: Yes, pre-wetting the tip is a good practice, especially for viscous liquids. Aspirate and dispense the ATP solution back into the source container two to three times. This equilibrates the temperature and humidity inside the tip and coats the inner surface, which can improve accuracy and precision for subsequent aspirations.[4][11]

Q: How does temperature affect pipetting accuracy for ATP solutions?

A: Significant temperature differences between the ATP solution, the pipette, and the ambient air can affect accuracy. If the liquid is colder or warmer than the air inside the pipette, it can cause the air cushion to expand or contract, leading to inaccurate aspiration. It is best to allow all components to equilibrate to room temperature before pipetting.[11]

Q: When should I consider using a positive displacement pipette?

A: A positive displacement pipette is recommended for applications that require the highest level of accuracy and precision, especially when working with very small volumes of viscous, volatile, or dense liquids.[11][12] Unlike standard air displacement pipettes, positive displacement pipettes have a piston that comes in direct contact with the liquid, eliminating the air cushion and its associated potential for error.[11][12]

Quantitative Data Summary

The following table summarizes the expected performance of different pipetting techniques and equipment choices when handling viscous solutions like concentrated ATP. The values are illustrative and can vary based on the specific concentration of the ATP solution, the pipette and tip quality, and user technique.

Pipetting Technique/EquipmentExpected Accuracy (% Deviation)Expected Precision (CV%)Key Considerations
Standard (Forward) Pipetting ± 5-15%> 5%Prone to significant liquid retention and bubble formation.[2][7]
Reverse Pipetting ± 1-5%< 5%Significantly improves accuracy by minimizing retention effects.[5][8]
Standard Tips VariableVariablePerformance is highly dependent on pipetting technique.
Low-Retention Tips Improved over standard tipsImproved over standard tipsReduces liquid adherence to the tip surface.[1][6]
Air Displacement Pipette Good with proper techniqueUser-dependentRequires careful technique (slow speed, pre-wetting) for viscous liquids.[11]
Positive Displacement Pipette ± <1%< 2%The most accurate and precise option for viscous liquids.[11][12]

Experimental Protocols

Protocol 1: Gravimetric Analysis for Pipetting Accuracy Verification

This protocol describes how to verify the accuracy of a pipette when dispensing a concentrated ATP solution using a high-precision analytical balance.

Materials:

  • Pipette to be tested and appropriate tips

  • Concentrated ATP disodium salt solution

  • Analytical balance with a draft shield (readability to at least 0.01 mg)

  • Weighing vessel (e.g., a small beaker or microcentrifuge tube)

  • Distilled water for comparison

  • Thermometer

  • Barometer

Methodology:

  • Acclimatization: Place the pipette, tips, ATP solution, and distilled water in the weighing room for at least 2 hours to allow them to reach thermal equilibrium.[13]

  • Balance Setup: Place the weighing vessel on the analytical balance and tare it.

  • Pre-wetting: Aspirate and dispense the ATP solution back into the source container 3-5 times to pre-wet the tip.[13]

  • Measurement:

    • Aspirate the set volume of the ATP solution.

    • Dispense the solution into the tared weighing vessel. Use a consistent dispensing technique, such as touching the tip to the sidewall of the vessel.

    • Record the weight displayed by the balance.

    • Repeat this measurement at least 10 times.

  • Calculations:

    • Calculate the mean weight of the dispensed ATP solution.

    • To convert the mass to volume, the density of the specific concentrated ATP solution is required. This may need to be determined empirically or referenced. For a simplified check, you can compare the consistency of the weight measurements (precision).

    • Accuracy (% Error): [ (Mean Dispensed Volume - Set Volume) / Set Volume ] * 100

    • Precision (Coefficient of Variation, CV%): [ (Standard Deviation of Dispensed Volumes) / Mean Dispensed Volume ] * 100

  • Comparison: Perform the same procedure with distilled water and compare the results to assess the impact of the ATP solution's viscosity. The density of water at a given temperature and pressure is well-documented and can be used for accurate volume calculation.[14]

Protocol 2: Spectrophotometric Verification of ATP Concentration

This protocol provides a method to verify the concentration of a diluted ATP solution prepared by pipetting from a concentrated stock.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Concentrated ATP disodium salt stock solution

  • Pipettes and tips

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

  • Calibrated ATP standard of known concentration

Methodology:

  • Preparation of Diluted Sample:

    • Using the pipetting technique being evaluated, prepare a dilution of the concentrated ATP stock solution in the buffer. For example, pipette 2 µL of the concentrated stock into 998 µL of buffer for a 1:500 dilution.

    • Prepare multiple independent dilutions to assess precision.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 259 nm, which is the maximum absorbance wavelength for ATP.

    • Use the buffer to blank the spectrophotometer.

  • Measurement:

    • Measure the absorbance of each diluted ATP sample at 259 nm.

  • Calculation of Concentration:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of ATP in the diluted samples.

      • A = Absorbance

      • ε = Molar extinction coefficient of ATP at 259 nm (15,400 M⁻¹cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration (in M)

    • Calculate the concentration of the original stock solution by multiplying the diluted concentration by the dilution factor.

  • Verification:

    • Compare the calculated stock concentration to the expected concentration.

    • The consistency of the calculated concentrations across the replicates will indicate the precision of the pipetting technique.

    • For higher accuracy, create a standard curve using the calibrated ATP standard and determine the concentration of your diluted samples from this curve.

ATP Signaling Pathway

ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext Extracellular ATP P2X P2X Receptors (Ion Channels) ATP_ext->P2X P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP_ext->Ectonucleotidases Ion_influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_influx G_protein G-Protein Activation P2Y->G_protein ADP_AMP ADP/AMP Ectonucleotidases->ADP_AMP Response Cellular Response Ion_influx->Response Downstream Downstream Signaling (e.g., PLC, AC) G_protein->Downstream Downstream->Response Adenosine Adenosine ADP_AMP->Adenosine

Caption: Extracellular ATP signaling pathway.

References

Technical Support Center: ATP Disodium Salt Hydrate Integrity in Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of ATP disodium (B8443419) salt hydrate (B1144303) during experimental procedures involving freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How stable is ATP disodium salt hydrate in its solid form?

A1: In its solid, powdered form, this compound is relatively stable. It is recommended to store the product at –20°C with desiccation. Under these conditions, a very slow dismutation process may occur, where two ATP molecules form one molecule of ADP and one of adenosine (B11128) 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year. The product is generally stable for at least two years when stored correctly.[1][2]

Q2: What is the recommended storage procedure for aqueous solutions of this compound?

A2: Aqueous solutions of ATP are significantly less stable than the solid form. To minimize degradation, it is crucial to prepare aliquots of single-use volumes and store them at -20°C or, for longer-term storage, at -80°C. This practice minimizes the exposure of the entire stock to repeated freeze-thaw cycles.

Q3: How many freeze-thaw cycles can an ATP solution withstand before significant degradation occurs?

Q4: What are the primary degradation products of ATP?

A4: The primary degradation pathway of ATP involves the sequential hydrolysis of its phosphate (B84403) bonds. The degradation products, in order of their formation, are Adenosine Diphosphate (ADP), Adenosine Monophosphate (AMP), inosine (B1671953) monophosphate (IMP), inosine, and finally hypoxanthine. The presence and concentration of these degradation products can be used as indicators of the integrity of the ATP solution.

Q5: Does the pH of the ATP solution affect its stability during freeze-thaw cycles?

A5: Yes, the pH of the solution is a critical factor. ATP is most stable in solutions with a neutral pH (around 7.0). Acidic or alkaline conditions can accelerate the hydrolysis of the phosphate bonds, and this effect can be exacerbated during the freezing process.[3][4] When a solution freezes, the concentration of solutes, including buffer components and protons (H+), increases in the unfrozen liquid phase, which can lead to significant shifts in pH.[5]

Q6: Which buffer system is best for maintaining the stability of ATP solutions during freezing?

A6: The choice of buffer can significantly impact pH stability during freezing. Phosphate buffers, particularly sodium phosphate, can exhibit a significant drop in pH upon freezing due to the precipitation of sodium phosphate salts.[6] Tris buffers are also temperature-sensitive, and their pKa changes with temperature, which can lead to pH shifts upon cooling.[7] For applications requiring strict pH control during freeze-thaw cycles, it is advisable to use a buffer system known to have a minimal pH shift upon freezing or to carefully validate the chosen buffer system for the specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected results in ATP-dependent assays. 1. ATP Degradation: The ATP stock solution may have degraded due to multiple freeze-thaw cycles, improper storage temperature, or incorrect pH. 2. Contamination: The ATP solution may be contaminated with ATPases or other enzymes that degrade ATP.1. Use a fresh aliquot: Always thaw a fresh, single-use aliquot of your ATP stock solution for each experiment. 2. Verify stock integrity: If degradation is suspected, assess the purity of your ATP stock using an analytical method like HPLC (see Experimental Protocols section). 3. Ensure proper storage: Store aliquots at -80°C for long-term stability. 4. Check pH: Ensure your ATP solution is buffered to a neutral pH (around 7.0). 5. Use sterile technique: Prepare ATP solutions under sterile conditions to minimize microbial contamination, which can introduce ATP-degrading enzymes.
Precipitate observed in the ATP solution upon thawing. 1. Concentration Effects: During freezing, the concentration of solutes increases in the unfrozen portion, which can lead to the precipitation of ATP or buffer components. 2. pH Shift: A significant shift in pH during freezing can affect the solubility of ATP.1. Gentle mixing: After thawing, gently vortex the solution to ensure it is homogeneous. 2. Visual inspection: Always visually inspect the thawed solution for any particulates before use. 3. Consider buffer choice: If precipitation is a recurring issue, consider using a different buffer system that is less prone to precipitation upon freezing.
High variability between replicates in an ATP assay. 1. Inconsistent Aliquot Thawing: Differences in thawing time and temperature between aliquots can lead to variability. 2. Inaccurate Pipetting: Given the small volumes often used, minor pipetting errors can lead to significant concentration differences. 3. Incomplete Mixing: The ATP solution may not be uniformly mixed after thawing.1. Standardize thawing protocol: Thaw aliquots consistently (e.g., on ice for a set period). 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Thorough mixing: Gently vortex the thawed aliquot before taking your sample.

Data Presentation

Table 1: Illustrative Example of this compound Integrity After Multiple Freeze-Thaw Cycles

Disclaimer: The following data is illustrative and intended to demonstrate the expected trend of ATP degradation with repeated freeze-thaw cycles. Actual degradation rates can vary based on buffer composition, pH, initial concentration, and the speed of freezing and thawing.

Number of Freeze-Thaw CyclesEstimated ATP Purity (%)Estimated ADP Concentration (%)Estimated AMP Concentration (%)
0 (Freshly Prepared)>99%<0.5%<0.5%
198%1.5%<0.5%
392%6%2%
585%11%4%
1070%20%10%

Experimental Protocols

Protocol 1: Preparation and Aliquoting of this compound Stock Solution
  • Materials:

    • This compound (high purity)

    • Nuclease-free water

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated pH meter

    • 0.1 M NaOH and 0.1 M HCl for pH adjustment

    • Sterile filter (0.22 µm)

  • Procedure:

    • On a calibrated analytical balance, weigh out the desired amount of this compound in a sterile container.

    • Dissolve the ATP in nuclease-free water to the desired stock concentration (e.g., 100 mM). Keep the solution on ice throughout the process.

    • Measure the pH of the solution. It will likely be acidic.

    • Adjust the pH to 7.0 using 0.1 M NaOH. Add the NaOH dropwise while gently stirring the solution on a magnetic stirrer in a cold room or on ice. Use 0.1 M HCl if you overshoot the target pH.

    • Once the pH is stable at 7.0, bring the solution to the final desired volume with nuclease-free water.

    • (Optional but recommended) Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Dispense the ATP solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on the amount typically needed for a single experiment.

    • Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing ATP Integrity

This protocol provides a general method for separating and quantifying ATP and its primary degradation products (ADP and AMP).

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5

    • Mobile Phase B: 100% Methanol

    • Ensure both mobile phases are filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 259 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 85% A, 15% B

      • 15-20 min: Hold at 85% A, 15% B

      • 20-25 min: Linear gradient back to 100% A

      • 25-30 min: Re-equilibration at 100% A

  • Sample Preparation:

    • Thaw the ATP aliquot on ice.

    • Dilute the sample to an appropriate concentration (e.g., 1 mM) with the mobile phase A.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of ATP, ADP, and AMP of known concentrations in mobile phase A.

    • Create a mixed standard solution containing all three analytes at various known concentrations to generate a calibration curve.

  • Data Analysis:

    • Identify the peaks for ATP, ADP, and AMP in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each component by integrating the peak area and comparing it to the calibration curve.

    • Calculate the percentage purity of ATP and the percentage of each degradation product.

Mandatory Visualizations

ATP_Degradation_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Inosine Inosine AMP->Inosine Deamination Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Phosphorolysis

Caption: The primary degradation pathway of ATP through hydrolysis and subsequent reactions.

Experimental_Workflow_for_ATP_Stability_Testing cluster_prep Preparation cluster_ft Freeze-Thaw Cycles cluster_analysis Analysis cluster_data Data Interpretation prep_atp Prepare ATP Stock Solution (pH 7.0) aliquot Create Single-Use Aliquots prep_atp->aliquot ft_cycle Subject Aliquots to 1, 3, 5, 10 Freeze-Thaw Cycles aliquot->ft_cycle hplc Analyze Samples by HPLC ft_cycle->hplc quantify Quantify ATP, ADP, and AMP hplc->quantify assess Assess Purity and Degradation quantify->assess

Caption: Experimental workflow for assessing the impact of freeze-thaw cycles on ATP integrity.

References

Identifying and minimizing ATPase contamination in ATP stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize ATPase contamination in their ATP stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is ATPase contamination and why is it a problem?

A: ATPase contamination refers to the presence of enzymes (ATPases) in your ATP stock solution that hydrolyze ATP to ADP and inorganic phosphate (B84403) (Pi). This is problematic because it reduces the actual concentration of ATP in your stock, leading to inaccurate experimental results, particularly in assays that are sensitive to ATP concentration. This can manifest as decreased enzyme kinetics, lower signal in luciferase-based assays, or altered activity of ATP-dependent proteins.

Q2: What are the common sources of ATPase contamination?

A: ATPase contamination can be introduced at various stages of an experiment. Common sources include:

  • Reagents: Water, buffers, and other chemical reagents can harbor microbial contamination which may contain ATPases.[1][2]

  • Laboratory Environment: Dust, aerosols, and microorganisms present in the lab environment can introduce contaminants.[3][4]

  • Personnel: Skin cells and microorganisms from researchers can be a source of contamination.[3][4]

  • Labware: Improperly cleaned glassware and plasticware can have residual biological material containing ATPases.[2]

  • Cross-contamination: Using the same pipette tips or equipment for different reagents without proper cleaning can transfer contaminants.[5]

Q3: How can I prepare an ATPase-free ATP stock solution?

A: Preparing a high-quality ATP stock solution requires careful attention to detail to prevent contamination. Here is a recommended protocol:

  • Use High-Purity Reagents: Start with high-purity, nuclease-free water and analytical grade ATP salt.

  • Maintain pH: Dissolve the ATP in water and adjust the pH to 7.0-7.5 with NaOH.[6][7][8] ATP is most stable in this pH range and rapidly hydrolyzes at more extreme pH levels.[9][10]

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any microbial contaminants.[8]

  • Aliquot and Store: Dispense the ATP solution into small, single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6][7][11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to ATPase contamination.

Issue 1: Inconsistent or lower-than-expected results in an ATP-dependent assay.

  • Possible Cause: The ATP stock solution may be contaminated with ATPases, leading to a lower effective ATP concentration.

  • Troubleshooting Steps:

    • Verify ATP Concentration: Re-measure the concentration of your ATP stock using UV-Vis spectrophotometry (absorbance at 259 nm, with an extinction coefficient of 15,400 M⁻¹cm⁻¹).[8][13]

    • Test for ATPase Activity: Perform an assay to detect ATPase activity in your stock solution. See the "Experimental Protocols" section below for detailed methods.

    • Prepare Fresh ATP Stock: If contamination is detected or suspected, prepare a fresh, ATPase-free ATP stock solution following the protocol in the FAQs.

Issue 2: High background signal in a phosphate detection-based ATPase assay.

  • Possible Cause: The ATP stock solution or other assay components may be contaminated with inorganic phosphate (Pi).[14]

  • Troubleshooting Steps:

    • Check Reagents for Phosphate: Test all your reagents (buffers, water, and the ATP stock itself) for pre-existing phosphate using your detection method.

    • Use High-Purity Water: Ensure you are using phosphate-free, high-purity water for all solutions.[1]

    • Phosphate Mop: If phosphate contamination in the ATP stock is unavoidable, consider using a commercial "phosphate mop" or performing a buffer exchange to remove free phosphate before use.

Experimental Protocols

Protocol 1: Detecting ATPase Activity using the Malachite Green Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released by ATPase activity.[15][16]

Materials:

  • ATP stock solution (to be tested)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Malachite Green Reagent (commercial kits are available, or can be prepared)

  • Phosphate Standard (for standard curve)

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of a known phosphate standard in the assay buffer.

  • Set up Reactions: In a 96-well plate, set up the following reactions:

    • Test Sample: Assay Buffer + ATP stock solution

    • Negative Control (No ATP): Assay Buffer only

    • Positive Control (Optional): Assay Buffer + ATP stock solution + a known ATPase

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).

  • Add Malachite Green Reagent: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with free phosphate.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.[16]

  • Analyze Data: Subtract the background absorbance (Negative Control) from your Test Sample readings. Use the phosphate standard curve to determine the amount of Pi generated in your ATP stock.

Component Test Sample Negative Control Phosphate Standards
Assay BufferTo final volumeTo final volumeTo final volume
ATP StockX µL--
Phosphate Standard--Serial Dilutions
Incubate \multicolumn{3}{c}{30-60 min at 37°C}
Malachite Green ReagentAdd to all wellsAdd to all wellsAdd to all wells
Read Absorbance \multicolumn{3}{c}{~620-650 nm}
Protocol 2: Minimizing ATPase Contamination in ATP Stock Solutions

This protocol describes a method to treat an ATP solution suspected of having ATPase contamination. This is adapted from protocols used to remove contaminating ATPases from protein preparations.[17][18][19]

Materials:

  • Contaminated ATP stock solution

  • Affinity chromatography column with a resin that can bind ATPases (e.g., a resin with immobilized anti-ATPase antibodies or a general protein-binding resin)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl₂)[19]

  • Elution Buffer (if ATPases need to be characterized) or collection of the flow-through for ATPase-free ATP.

Procedure:

  • Equilibrate Column: Equilibrate the affinity column with the Wash Buffer.

  • Load ATP Solution: Pass the contaminated ATP stock solution through the column. The ATPases should bind to the resin.

  • Collect Flow-through: The flow-through will contain the ATP solution with a reduced concentration of ATPases.

  • Wash Column: Wash the column extensively with the Wash Buffer to remove any remaining unbound material.

  • (Optional) Elute Bound ATPases: If you need to analyze the contaminating ATPases, elute them from the column using an appropriate elution buffer.

  • Verify ATP Concentration and Purity: After treatment, re-measure the ATP concentration and test for ATPase activity using the Malachite Green assay (Protocol 1) to confirm the effectiveness of the removal process.

Visualizations

ATPase_Contamination_Workflow Troubleshooting Workflow for Suspected ATPase Contamination start Inconsistent/Low Assay Signal check_atp Verify ATP Concentration (Spectrophotometry) start->check_atp is_atp_low ATP Concentration Low? check_atp->is_atp_low test_atpase Test for ATPase Activity (e.g., Malachite Green Assay) is_atpase_present ATPase Activity Detected? test_atpase->is_atpase_present is_atp_low->test_atpase No prepare_new Prepare Fresh, ATPase-Free ATP Stock Solution is_atp_low->prepare_new Yes is_atpase_present->prepare_new Yes treat_stock Treat Existing Stock to Remove ATPases is_atpase_present->treat_stock Yes, if new stock is not an option retest_assay Re-run Experiment with Clean ATP Stock is_atpase_present->retest_assay No, investigate other causes prepare_new->retest_assay treat_stock->retest_assay

Caption: A flowchart for troubleshooting experiments with suspected ATPase contamination.

ATPase_Detection_Pathway Principle of Malachite Green Assay for ATPase Detection cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATP ATP ADP ADP ATP->ADP Hydrolysis Pi Inorganic Phosphate (Pi) ATP->Pi Hydrolysis ATPase Contaminating ATPase ATPase->ATP ColoredComplex Colored Complex Pi->ColoredComplex MalachiteGreen Malachite Green Reagent MalachiteGreen->ColoredComplex Measurement Measure Absorbance (~620-650 nm) ColoredComplex->Measurement

Caption: The signaling pathway for detecting ATPase activity with the Malachite Green assay.

References

Technical Support Center: Optimizing Experiments with ATP Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving ATP disodium (B8443419) salt hydrate (B1144303).

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent or low enzyme activity in kinase assays.

Possible causes for this issue include suboptimal ATP concentration, incorrect buffer pH, or inappropriate storage of the ATP solution. It is also possible that the enzyme itself is unstable in the chosen buffer.[1][2]

  • Solution:

    • Verify ATP Concentration: Ensure the final ATP concentration is appropriate for your specific kinase. Many kinase assays use ATP in the range of 100 to 200 µM.[3] If you are determining the Michaelis constant (Km) for ATP, it's crucial to test a range of concentrations.

    • Optimize Buffer pH: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[4] Deviations outside this range can lead to rapid hydrolysis of ATP to ADP and phosphate, reducing the effective ATP concentration.[4][5] Use a calibrated pH meter to confirm your buffer's pH.[1]

    • Proper ATP Stock Solution Handling: Prepare ATP stock solutions in a buffer with a neutral pH. When dissolved in water, ATP disodium salt hydrate can produce a mildly acidic solution (around pH 3.5).[6][7] It is recommended to neutralize the stock solution to approximately pH 7.0-7.5 with NaOH.[8][9] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][10] For short-term storage, a refrigerated solution at 4°C should be stable for about a week.[8]

    • Include Divalent Cations: Most kinases require a divalent cation, typically magnesium (Mg²⁺), for activity.[4] ATP readily chelates divalent cations, and the ATP-Mg²⁺ complex is often the true substrate for the enzyme.[4][5] Ensure your buffer contains an appropriate concentration of MgCl₂, often in the range of 5-10 mM.[11][12]

Issue 2: High background signal or non-specific ATP hydrolysis.

This can be caused by contamination with ATP-degrading enzymes or chemical instability of ATP in the buffer.

  • Solution:

    • Use High-Purity Reagents: Ensure all buffer components, including the water, are of high purity and free from nucleases and phosphatases.

    • Maintain Optimal pH and Temperature: As mentioned, extreme pH values and high temperatures can lead to non-enzymatic hydrolysis of ATP.[4][5] Keep all reactions on ice whenever possible before initiation.[13]

    • Consider Chelating Agents: If your sample contains contaminating divalent cations that could activate unwanted enzymes, consider including a chelating agent like EGTA or EDTA in your lysis buffer.[13] However, be mindful that these will also chelate the Mg²⁺ necessary for your kinase of interest, so their concentration must be optimized.

Issue 3: Variability between experimental replicates.

Inconsistent pipetting, temperature fluctuations, or evaporation can lead to variability.

  • Solution:

    • Use a Master Mix: To ensure consistency across replicates, prepare a master mix containing the buffer, ATP, and other common reagents.[13][14]

    • Control Temperature: Maintain a consistent temperature throughout the assay.[1] Using ice-cold buffers can slow down enzyme activity, so ensure your assay buffer is at room temperature before starting the reaction, unless the protocol specifies otherwise.[14]

    • Prevent Evaporation: When using microplates, be mindful of evaporation, especially in the outer wells. This can be mitigated by using temperature-controlled plate readers or filling all wells evenly.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: Dissolve the this compound in a buffered solution at a neutral pH (7.0-7.5), as dissolving it in water alone will result in a mildly acidic solution.[6][9] A common stock concentration is 100 mM.[10] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability.[8][10] Neutral ATP solutions stored frozen are stable for at least a year.[8]

Q2: What is the optimal pH for a buffer containing ATP?

A2: The optimal pH for maintaining ATP stability is between 6.8 and 7.4.[4] Outside of this range, ATP is susceptible to rapid hydrolysis.[4][5]

Q3: Why is magnesium chloride (MgCl₂) included in my kinase assay buffer?

A3: ATP has a strong binding affinity for divalent cations, with magnesium (Mg²⁺) being particularly important.[4] The ATP-Mg²⁺ complex is the actual substrate for most kinases, and the presence of Mg²⁺ is crucial for regulating kinase activity.[4]

Q4: Can I use other divalent cations instead of magnesium?

A4: While other divalent cations can bind to ATP, magnesium is the most commonly used and often required for kinase activity.[4] Some cations may even inhibit the reaction.[15] The specific requirements will depend on the enzyme being studied.

Q5: My ATP solution is slightly yellow. Is it still usable?

A5: A freshly prepared ATP solution should be clear and colorless.[6] A yellow tint may indicate degradation or contamination. It is recommended to prepare a fresh solution.

Data Presentation

Table 1: Recommended Buffer Conditions for Kinase Assays

ParameterRecommended Range/ValueRationale
pH 6.8 - 7.4Optimal for ATP stability and to prevent hydrolysis.[4]
ATP Concentration 10 - 200 µMDependent on the specific enzyme's Km for ATP.[3]
MgCl₂ Concentration 5 - 25 mMTo form the ATP-Mg²⁺ complex, the active substrate for most kinases.[11]
Temperature Varies (often 30°C)Enzyme-dependent; should be kept consistent.[16]
Buffer System HEPES, MOPS, Tris-HClCommon biological buffers that are effective in the optimal pH range.[13]

Table 2: Stability of ATP under Different Storage Conditions

Storage ConditionExpected StabilityReference
-80°C (in neutralized aqueous solution) At least 1 year[8]
-20°C (in neutralized aqueous solution) At least 1 year[8][9]
4°C (in neutralized aqueous solution) Approximately 1 week[8]
-20°C (as a dry powder with desiccant) At least 2 years[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution (pH 7.0)

  • Weigh out the required amount of this compound.

  • Dissolve the powder in a minimal amount of high-purity water.

  • While stirring the solution on ice, slowly add a sufficient amount of a concentrated NaOH solution to adjust the pH to 7.0. Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached, add high-purity water to achieve the final concentration of 100 mM.

  • Filter the solution through a 0.22 µm sterile filter.[10]

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Kinase Assay Protocol

  • Thaw the required reagents (kinase, substrate, ATP stock solution) on ice.

  • Prepare a master mix containing the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the substrate, and any other necessary co-factors.

  • Aliquot the master mix into reaction tubes or wells of a microplate.

  • Add the kinase to the appropriate tubes/wells. For a negative control, add an equal volume of buffer instead of the enzyme.

  • Initiate the reaction by adding the ATP solution to a final desired concentration (e.g., 100 µM).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.

  • Terminate the reaction by adding a stop solution (e.g., SDS-containing sample buffer or a chelating agent like EDTA).

  • Analyze the results using an appropriate method (e.g., SDS-PAGE and autoradiography for radiolabeled ATP, or a luminescence-based assay).

Visualizations

ATP_Stability_Troubleshooting Start Inconsistent or Low Enzyme Activity CheckATP Check ATP Solution Start->CheckATP CheckBuffer Check Buffer Conditions Start->CheckBuffer CheckEnzyme Check Enzyme Start->CheckEnzyme ATPage Is ATP stock > 1 year old (frozen)? CheckATP->ATPage Age ATPpH Was stock solution pH adjusted to ~7.0? CheckATP->ATPpH pH ATPthaw Multiple freeze-thaw cycles? CheckATP->ATPthaw Storage BufferpH Is final buffer pH 6.8-7.4? CheckBuffer->BufferpH BufferMg Does buffer contain adequate MgCl2? CheckBuffer->BufferMg EnzymeStorage Was enzyme stored correctly? CheckEnzyme->EnzymeStorage ATPage->ATPpH No RemakeATP Prepare fresh ATP stock solution ATPage->RemakeATP Yes ATPpH->ATPthaw Yes AdjustpH Adjust pH of stock/buffer ATPpH->AdjustpH No AliquotATP Aliquot new stock to avoid cycles ATPthaw->AliquotATP Yes BufferpH->BufferMg Yes BufferpH->AdjustpH No AddMg Add/optimize MgCl2 concentration BufferMg->AddMg No NewEnzyme Use a fresh enzyme aliquot EnzymeStorage->NewEnzyme No

Caption: Troubleshooting workflow for low enzyme activity.

Kinase_Assay_Workflow Prep Prepare Reagents on Ice (Buffer, Enzyme, Substrate, ATP) MasterMix Create Master Mix (Buffer, Substrate, etc.) Prep->MasterMix Aliquot Aliquot Master Mix to reaction vessels MasterMix->Aliquot AddEnzyme Add Kinase to samples (Buffer to negative control) Aliquot->AddEnzyme Initiate Initiate reaction by adding ATP AddEnzyme->Initiate Incubate Incubate at optimal temperature Initiate->Incubate Terminate Terminate reaction (e.g., add stop solution) Incubate->Terminate Analyze Analyze results Terminate->Analyze ATP_Signaling_Pathway ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate phosphorylates ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse Mg Mg2+ Mg->Kinase

References

How to address variability in results from ATP-dependent assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ATP-dependent assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: High Variability Between Replicates

Question: I am observing significant variability between my technical or biological replicates. What could be the cause and how can I minimize it?

Answer: High variability in ATP-dependent assays can stem from several factors, ranging from pipetting inaccuracies to inconsistent experimental conditions.[1][2] Here are the most common causes and actionable solutions:

  • Pipetting Errors: Inconsistent volumes of reagents or cell suspensions can lead to large variations.

    • Solution: Use calibrated single and multichannel pipettes.[1][3] When possible, prepare a master mix of your reagents to be dispensed across multiple wells to ensure uniformity.[1] For high-throughput applications, consider using a luminometer with an automated injector to dispense the detection reagent.[1][4]

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension thoroughly but gently to avoid cell damage.

  • Poor Mixing: Inadequate mixing of reagents and samples within the wells can result in incomplete cell lysis or non-uniform reaction rates.[5]

    • Solution: After adding reagents, mix the contents of the wells thoroughly by gentle shaking or orbital shaking. Avoid creating bubbles, which can scatter the luminescent signal.[5]

  • Temperature Fluctuations: Luciferase activity is temperature-dependent.[5] Inconsistent temperatures across the plate or between experiments can introduce variability.

    • Solution: Ensure the assay plate reaches a stable, uniform temperature before adding reagents and reading the luminescence.[5] Allow reagents to equilibrate to room temperature before use.

  • Inconsistent Incubation Times: The timing of reagent addition and signal measurement is critical.[3][5]

    • Solution: Use a multichannel pipette or automated dispenser for simultaneous reagent addition. Read all wells at a consistent time point after reagent addition. For assays with a "glow" signal, ensure the signal is stable before reading.[6]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature gradients, which can lead to variability.

    • Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with sterile water or media to create a humidity barrier.

Issue 2: Weak or No Luminescent Signal

Question: My luminescent signal is very low or non-existent. What are the possible reasons and how can I troubleshoot this?

Answer: A weak or absent signal in an ATP-dependent assay typically indicates an issue with one of the core components of the reaction or a low number of viable cells.[1]

  • Low Cell Number or Viability: The signal is directly proportional to the amount of ATP, which reflects the number of viable cells.[6]

    • Solution: Increase the number of cells seeded per well. Ensure that the cells are healthy and viable at the time of the assay.

  • Inefficient Cell Lysis: Incomplete lysis will result in a lower amount of ATP being released and available for the luciferase reaction.

    • Solution: Ensure the lysis reagent is compatible with your cell type and that the incubation time is sufficient for complete lysis.

  • Degraded Reagents: The luciferase enzyme and its substrate, luciferin, can degrade over time, especially if not stored correctly.

    • Solution: Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare the ATP detection cocktail fresh before each use.[7]

  • Presence of Inhibitors: Certain compounds in your sample or media can inhibit the luciferase enzyme.[1]

    • Solution: Perform a spike-and-recovery control by adding a known amount of ATP to a sample well to see if the signal is recovered. If inhibition is suspected, you may need to dilute your sample or use a different assay formulation.

  • Incorrect Emission Wavelength: Ensure your luminometer is set to detect the correct wavelength of light for the luciferase reaction (typically 550-570 nm).[6]

Issue 3: Unusually High Luminescent Signal

Question: The luminescent signal from my samples is unexpectedly high, potentially saturating the detector. What could be causing this?

Answer: An excessively high signal can be due to a very high cell number or contamination.[1]

  • High Cell Number: Too many cells per well will produce a large amount of ATP, leading to a very strong signal.

    • Solution: Reduce the number of cells seeded per well. Perform a serial dilution of your cell suspension to find the optimal cell density.[1]

  • Contamination: Bacterial or fungal contamination can contribute to the total ATP level, leading to an artificially high signal.[1][7]

    • Solution: Use aseptic techniques throughout your experiment. Regularly check your cell cultures for contamination. Use freshly prepared, sterile reagents.[1]

  • Incorrect Blanking: Improper subtraction of background signal can lead to artificially inflated results.

    • Solution: Use a "no-cell" control (media and lysis/detection reagent only) as your blank.

Issue 4: High Background Signal

Question: I am observing a high signal in my "no-cell" or "blank" control wells. What is the source of this background and how can I reduce it?

Answer: A high background signal can be caused by several factors, including the assay plates, reagents, or contamination.[1]

  • Autoluminescence of Plates: Some microplates, particularly those that are not opaque and white, can have inherent luminescence.

    • Solution: Use white, opaque-walled assay plates, which are designed to maximize the luminescent signal and minimize crosstalk between wells.[5]

  • Reagent Contamination: The assay reagents themselves can be a source of ATP contamination.

    • Solution: Use high-purity, ATP-free water and reagents. Prepare reagents in a clean environment.

  • Media Components: Some components in cell culture media can contribute to the background signal.

    • Solution: Include a "media-only" blank to assess the contribution of the media to the background signal.

Data on Assay Variability

Properly executed ATP assays should exhibit low variability. The coefficient of variation (%CV) is a common metric used to express the precision of replicate measurements.

Source of VariationTypical %CV (Good Practice)Potential %CV (Poor Practice)
Pipetting (Manual)< 5%> 15%
Cell Seeding< 10%> 20%
Overall Assay (Intra-plate)< 15%> 30%
Overall Assay (Inter-plate)< 20%> 35%

Note: These are generalized values. Acceptable %CV can vary depending on the specific application and assay system. For high-throughput screening, a %CV of <15% is generally considered good.[2]

Experimental Protocols

Protocol 1: Generating an ATP Standard Curve

An ATP standard curve is essential for converting relative light units (RLU) to a standard ATP concentration and for ensuring the assay is performing correctly.[3][8]

Materials:

  • ATP Standard (e.g., 10 µM stock)

  • Assay Diluent (e.g., culture medium, PBS, or Tris-EDTA buffer)

  • ATP Detection Reagent

  • White, opaque 96-well plate

Procedure:

  • Prepare Serial Dilutions:

    • Label a series of microcentrifuge tubes for your desired concentration range (e.g., 1 µM to 0.01 µM).[8]

    • Prepare the highest concentration standard by diluting the ATP stock in the assay diluent.

    • Perform a serial dilution to create a range of standards. For example, to make a 1:10 dilution series, add 10 µL of the higher concentration standard to 90 µL of diluent.

    • Always use a fresh pipette tip for each dilution and mix thoroughly.[8]

  • Plate the Standards:

    • Pipette a set volume (e.g., 100 µL) of each standard into triplicate wells of the 96-well plate.

    • Include a "zero ATP" control containing only the diluent.

  • Add Detection Reagent:

    • Prepare the ATP detection reagent according to the manufacturer's protocol.

    • Add an equal volume of the detection reagent to each well (e.g., 100 µL).

  • Incubate and Read:

    • Incubate the plate for the recommended time (e.g., 2-10 minutes) in the dark to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Analyze Data:

    • Subtract the average RLU of the "zero ATP" control from all other readings.

    • Plot the net RLU versus the ATP concentration.

    • Perform a linear regression analysis. A good standard curve should have a correlation coefficient (R²) of ≥ 0.99.[8]

Protocol 2: Standard Cell Viability ATP Assay

This protocol outlines the general steps for measuring cell viability using an ATP-based assay.

Materials:

  • Cultured cells (adherent or suspension)

  • Culture medium

  • ATP Lysis/Detection Reagent

  • White, opaque 96-well plate

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the desired number of cells per well and incubate to allow for attachment.

    • For suspension cells, add the cell suspension directly to the wells on the day of the assay.

  • Experimental Treatment:

    • Treat the cells with the compounds or conditions being tested and incubate for the desired period.

    • Include appropriate controls (e.g., untreated cells, vehicle control).

  • Cell Lysis and ATP Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the ATP lysis/detection reagent to each well. The volume added is typically equal to the volume of culture medium in the well.

    • Mix the contents of the plate on an orbital shaker for a few minutes to ensure complete cell lysis and mixing.

  • Signal Measurement:

    • Incubate the plate in the dark for the time recommended by the manufacturer to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background RLU (from "no-cell" control wells).

    • The resulting RLU values are proportional to the amount of ATP and thus the number of viable cells.

Visual Guides

Luciferase_Reaction ATP ATP Intermediate Luciferyl-AMP ATP->Intermediate + Mg2+ Luciferin D-Luciferin Luciferin->Intermediate O2 Oxygen (O2) Luciferase Firefly Luciferase Luciferase->Intermediate Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin Intermediate->Oxyluciferin + O2 AMP AMP Intermediate->AMP PPi Pyrophosphate (PPi) Intermediate->PPi Light Light (~560 nm) Oxyluciferin->Light

Caption: The firefly luciferase reaction pathway.

ATP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Equilibrate Plate to Room Temperature B->C D Add ATP Lysis/ Detection Reagent C->D E Incubate to Stabilize Signal D->E F Measure Luminescence (RLU) E->F G Analyze Data F->G

Caption: A general experimental workflow for an ATP-based cell viability assay.

Troubleshooting_Tree Start High Variability Between Replicates? CheckPipetting Review Pipetting Technique - Use calibrated pipettes - Prepare master mix Start->CheckPipetting Yes CheckMixing Ensure Thorough Mixing - Use orbital shaker - Avoid bubbles CheckPipetting->CheckMixing Still high Resolved Variability Reduced CheckPipetting->Resolved Resolved CheckTemp Verify Temperature Control - Equilibrate plate & reagents CheckMixing->CheckTemp Still high CheckMixing->Resolved Resolved Normalize Consider Normalization - Use internal control (e.g., dual-luciferase) CheckTemp->Normalize Still high CheckTemp->Resolved Resolved Normalize->Resolved Resolved

References

Chelating agents and their interference with ATP disodium salt hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues arising from the interference of chelating agents with experiments involving ATP disodium (B8443419) salt hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of ATP and its relationship with metal ions?

Adenosine triphosphate (ATP) is the primary energy currency in all living cells.[1] Its biologically active form is almost always a complex with a divalent metal cation, most commonly magnesium (Mg²⁺).[2][3] This Mg-ATP complex is the true substrate for over 300 enzymes, including all kinases, which are crucial for cellular signaling, synthesis of DNA and RNA, and overall metabolism.[2][4] The magnesium ion is essential for stabilizing the polyphosphate chain of ATP and orienting it correctly within the enzyme's active site for catalysis.[2][3][5]

Q2: What are chelating agents and why are they present in my experimental buffers?

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "grabbing" and sequestering it from the solution. Common examples in biological labs include EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). They are often included in buffers as preservatives to inhibit metalloproteases (enzymes that degrade proteins and require metal ions for activity) or to prevent unwanted enzymatic reactions during sample preparation and storage.

Q3: How exactly do chelating agents interfere with ATP-dependent assays?

The primary mechanism of interference is the depletion of free divalent cations, particularly Mg²⁺, from the reaction buffer.[6][7] Since enzymes like kinases require the Mg-ATP complex as their substrate, a chelating agent like EDTA will bind to the free Mg²⁺, reducing the concentration of available Mg-ATP.[6][8] This leads to a significant decrease or complete inhibition of enzyme activity, resulting in low or no signal in your assay.[6][7]

Q4: My kinase assay failed. Could EDTA be the culprit?

Yes, this is a very common issue. If your assay shows unexpectedly low activity, you should first identify all potential sources of chelating agents. Check the composition of all buffers, stock solutions (including enzyme and substrate preparations), and any commercial reagents used. Even seemingly small amounts of EDTA carried over from a protein purification step can be sufficient to inhibit the reaction.[9][10]

Q5: What is the difference between EDTA and EGTA? When should I use one over the other?

The key difference lies in their selectivity for different divalent cations. While both chelate a range of metal ions, EGTA has a much higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺).[11][12] EDTA binds both Mg²⁺ and Ca²⁺ with high affinity. Therefore, if you need to control Ca²⁺ levels while maintaining a sufficient concentration of Mg²⁺ for your ATP-dependent enzyme, EGTA is the preferred chelator.[11]

Data Presentation: Chelator Affinity

Understanding the binding affinity of chelating agents for essential metal ions is critical for troubleshooting. The stability constant (Log K) indicates the strength of the interaction; a higher value signifies stronger binding.

Table 1: Stability Constants (Log K) of Common Chelators for Divalent Cations

Chelator Cation Log K
EDTA Ca²⁺ 10.6
Mg²⁺ 8.7
Mn²⁺ 13.8
Fe²⁺ 14.3
EGTA Ca²⁺ 11.0
Mg²⁺ 5.2
Mn²⁺ 12.3

| | Fe²⁺ | 11.8 |

Data compiled from various sources. Values are pH-dependent and serve as a general guide.

Visualizing the Interference and Solution

To better understand the concepts, the following diagrams illustrate the mechanism of interference, a troubleshooting workflow, and a typical signaling pathway context.

cluster_0 Standard Reaction (Sufficient Mg²⁺) cluster_1 Inhibited Reaction (Chelator Present) ATP ATP MgATP Mg-ATP Complex ATP->MgATP Mg Mg²⁺ Mg->MgATP Kinase Kinase Enzyme Product Phosphorylated Product Kinase->Product Catalyzes Substrate Substrate Substrate->Kinase MgATP->Kinase Binds ATP_i ATP Kinase_i Kinase Enzyme ATP_i->Kinase_i Cannot bind effectively Mg_i Mg²⁺ MgEDTA Mg-EDTA Complex Mg_i->MgEDTA Sequestered Product_i NO Product Kinase_i->Product_i Reaction Inhibited Substrate_i Substrate Substrate_i->Kinase_i EDTA EDTA EDTA->MgEDTA start Low or No Signal in ATP-Dependent Assay q1 Identify all potential sources of chelators (EDTA, EGTA) in reagents and buffers. start->q1 q2 Is total chelator concentration significant relative to total Mg²⁺? q1->q2 sol2 Perform Mg²⁺ titration experiment to determine optimal [Mg²⁺] needed to overcome chelation. q1->sol2 If removal is not possible sol1 Prepare fresh, chelator-free reagents. Re-run assay. q2->sol1 Yes sol3 Consider other issues: - Enzyme activity - ATP degradation - Substrate quality - Instrument settings q2->sol3 No end Assay Optimized sol1->end sol2->end Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Target Target Protein Kinase2->Target Phosphorylates Response Cellular Response Target->Response ATP_ADP1 ATP → ADP ATP_ADP1->Kinase1 ATP_ADP2 ATP → ADP ATP_ADP2->Kinase2

References

Troubleshooting unexpected precipitation in ATP disodium salt solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected precipitation in Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt solutions.

Troubleshooting Guide: Unexpected Precipitation

Unexpected precipitation of ATP disodium salt can arise from several factors, primarily related to pH, cation concentration, and storage conditions. This guide provides a step-by-step approach to identify and resolve these issues.

Problem: Precipitate forms in my ATP disodium salt solution.

Follow this workflow to troubleshoot the issue:

ATP_Troubleshooting start Precipitate Observed in ATP Disodium Salt Solution check_ph 1. Check Solution pH start->check_ph ph_low Is pH < 6.8? check_ph->ph_low adjust_ph Adjust pH to 7.0-7.5 with NaOH ph_low->adjust_ph Yes check_cations 2. Review Cation Presence ph_low->check_cations No dissolved Precipitate Dissolved adjust_ph->dissolved divalent_cations Are divalent cations (e.g., Ca²⁺, Mg²⁺) present? check_cations->divalent_cations form_insoluble_salt Potential for insoluble salt formation divalent_cations->form_insoluble_salt Yes check_storage 3. Verify Storage Conditions divalent_cations->check_storage No use_chelator Consider using a chelating agent (e.g., EDTA) if appropriate for the experiment form_insoluble_salt->use_chelator use_chelator->dissolved storage_improper Was the solution stored improperly (e.g., not frozen)? check_storage->storage_improper prepare_fresh Prepare fresh solution and store in aliquots at -20°C or below storage_improper->prepare_fresh Yes storage_improper->dissolved No prepare_fresh->dissolved

Caption: Troubleshooting workflow for ATP solution precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of ATP disodium salt precipitation?

The most frequent cause of precipitation is low pH. When dissolved in water, ATP disodium salt produces a mildly acidic solution with a pH of approximately 3.5.[1][2] ATP is most stable and soluble in aqueous solutions with a pH between 6.8 and 7.4.[3] At more extreme pH levels, it is prone to hydrolysis and can precipitate out of solution.

Q2: How does pH affect the solubility of ATP disodium salt?

ATP has multiple ionizable phosphate (B84403) groups, and its overall charge and solubility are highly dependent on the pH of the solution. In acidic conditions, the phosphate groups become protonated, reducing the molecule's overall negative charge and decreasing its solubility in water, which can lead to precipitation. Adjusting the pH to the neutral range (6.8-7.5) with a base like NaOH is a standard step in preparing stable ATP solutions.[4][5]

Q3: Can the presence of other ions in my buffer cause precipitation?

Yes, particularly divalent cations. ATP can chelate metal cations with high affinity.[1][3] While magnesium (Mg²⁺) is often required for enzymatic reactions involving ATP, high concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) can lead to the formation of less soluble ATP salts, causing precipitation.[1][2] The binding affinity of ATP for various cations differs, as shown in the table below.

Q4: What is the recommended procedure for preparing a stable ATP disodium salt solution?

To prepare a stable solution, follow these steps:

  • Dissolve the ATP disodium salt powder in sterile, nuclease-free water.

  • Monitor the pH of the solution. It will initially be acidic.

  • Gradually add a suitable base, such as 1 M NaOH, to adjust the pH to a final range of 7.0-7.5.[4]

  • Once the pH is adjusted, you can bring the solution to the final desired volume.

  • For long-term storage, it is advisable to sterile-filter the solution through a 0.22 µm filter, aliquot it into single-use volumes, and store it at -20°C or -80°C.[4][5]

Q5: How should I store my ATP disodium salt solutions to prevent precipitation?

Aqueous solutions of ATP are stable for several months when stored frozen at -20°C.[5] For short-term storage (up to one week), solutions can be kept at 0-4°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation and potential precipitation. It is best practice to store the solution in small, single-use aliquots.[5]

Q6: Is there a difference in solubility between ATP disodium salt and ATP magnesium salt?

ATP disodium salt is generally highly soluble in water.[1][][7] ATP magnesium salt is also soluble in water.[8][9] The key difference lies in the counter-ion. For experiments where magnesium is a critical and controlled component, using the disodium salt and adding a specific amount of a magnesium salt (like MgCl₂) provides better experimental control. If a 1:1 complex of ATP and magnesium is desired, using the magnesium salt directly can be more convenient. However, uncontrolled addition of magnesium to a concentrated ATP disodium salt solution could potentially lead to precipitation if solubility limits are exceeded.

Data Presentation

Table 1: Solubility of ATP Disodium Salt in Various Solvents

SolventSolubilityReference
Water50 mg/mL[1][2]
Water (at 25°C)110 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[7][10]
Ethanol (at 25°C)<1 mg/mL[7]
DMSO (at 25°C)<1 mg/mL[7]

Table 2: Binding Constants of ATP with Various Metal Cations

CationBinding Constant (per mole)Reference
Mg²⁺9,554[1][2]
Ca²⁺3,722[1][2]
Sr²⁺1,381[1][2]
Li⁺25[1][2]
Na⁺13[1][2]
K⁺8[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of ATP Disodium Salt

This protocol provides a method for preparing a stable, pH-adjusted stock solution of ATP.

ATP_Preparation_Workflow start Start: Prepare 100 mM ATP Stock weigh 1. Weigh ATP Disodium Salt start->weigh dissolve 2. Dissolve in 80% of final volume of sterile water weigh->dissolve check_ph 3. Measure pH (will be acidic, ~3.5) dissolve->check_ph adjust_ph 4. Adjust pH to 7.0-7.5 with 1 M NaOH, stirring gently check_ph->adjust_ph final_volume 5. Add sterile water to reach final desired volume adjust_ph->final_volume filter 6. (Optional) Sterile filter through a 0.22 µm filter final_volume->filter aliquot 7. Aliquot into single-use tubes filter->aliquot store 8. Store at -20°C or below aliquot->store end End: Stable ATP Solution store->end

Caption: Workflow for preparing a stable ATP stock solution.

Materials:

  • Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A7699)

  • Sterile, nuclease-free water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Sterile tubes for aliquoting

  • 0.22 µm syringe filter (optional)

Procedure:

  • Calculate the required mass of ATP disodium salt for your desired final volume and concentration (Molecular Weight: ~551.1 g/mol , but check the manufacturer's label for the exact molecular weight of your lot, as it can vary with hydration). For example, for 10 mL of a 100 mM solution, you would need 0.5511 g.

  • Dissolve the weighed ATP disodium salt in approximately 80% of the final volume of sterile water (e.g., 8 mL for a final volume of 10 mL).

  • Place the solution in a beaker with a small stir bar and measure the pH. It will likely be in the range of 3.0-4.0.

  • While gently stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously until it stabilizes within the 7.0-7.5 range.

  • Transfer the solution to a graduated cylinder or volumetric flask and add sterile water to bring it to the final desired volume.

  • (Optional but recommended for long-term storage) To ensure sterility, pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Dispense the final solution into single-use aliquots in sterile microcentrifuge tubes.

  • Label the tubes clearly and store them at -20°C or -80°C.

This structured approach should help in preventing unexpected precipitation and ensuring the stability and reliability of your ATP disodium salt solutions in your experimental work.

References

Best practices for long-term storage of ATP disodium salt hydrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) solutions.

Frequently Asked Questions (FAQs)

1. What is the proper way to store solid ATP disodium salt hydrate?

For long-term stability, the solid powder of this compound should be stored at –20°C with a desiccant.[1] Under these conditions, the product is stable for at least two years, with a decomposition rate of less than 0.5% per year.[1]

2. How should I prepare a stock solution of ATP?

ATP disodium salt is soluble in water, typically up to 50 mg/mL, forming a clear, colorless solution. It's important to note that dissolving ATP in water will result in a mildly acidic solution with a pH of approximately 3.5.[1] For many applications, it is recommended to adjust the pH of the stock solution to a neutral range (6.8-7.4) using sodium hydroxide (B78521) to improve stability.[2][3][4]

3. What are the recommended storage conditions for ATP solutions?

The stability of ATP in solution is highly dependent on temperature and pH. For long-term storage, it is best to:

  • Store neutralized (pH 6.8-7.4) ATP solutions frozen at -20°C or -80°C.[3][4][5] Under these conditions, they can be stable for at least a year.[3][4]

  • For short-term storage, a refrigerated (2-8°C) neutral solution is stable for about one week.[3][4]

  • It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the ATP.[5]

4. How stable are ATP solutions at different pH values?

ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[2][6] At more extreme pH levels, both acidic and alkaline, it undergoes rapid hydrolysis to adenosine diphosphate (B83284) (ADP) and phosphate.[2][6] Under acidic conditions, ATP decomposition is notable at a pH less than 5.[7]

5. Can I sterilize my ATP solution for cell culture experiments?

Yes, for sterile applications like cell culture, ATP solutions can be syringe filtered through a 0.2 µm pore size membrane. Any standard membrane material should be acceptable.

Quantitative Data Summary

Table 1: Stability of ATP Solutions Under Various Storage Conditions

Storage TemperaturepHConcentrationDuration of StabilityReference(s)
-80°C7.0100 mMRecommended for long-term storage[3][4]
-20°CNeutralStock SolutionsAt least one year[1][3][4]
-20°CNot SpecifiedStock SolutionsOver two weeks[8]
2-8°CNeutralStock SolutionsAt least one week[3][4]
On IceNot SpecifiedWorking SolutionsUp to 8 hours[8]
Room TemperatureNot SpecifiedNot SpecifiedRapid hydrolysis occurs[3][4]

Table 2: ATP Hydrolysis Rate Constants at Elevated Temperatures

TemperaturepHRate Constant (s⁻¹)Half-LifeReference(s)
120°C34.34 x 10⁻³A few minutes[9][10][11]
120°C72.91 x 10⁻³A few minutes[9][10][11]
80°CNot SpecifiedNot SpecifiedNot Specified[9][10][11]
100°CNot SpecifiedNot SpecifiedNot Specified[9][10][11]

Experimental Protocols

Protocol 1: Preparation and Storage of a 100 mM ATP Stock Solution

Materials:

  • This compound

  • Nuclease-free water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sterile, nuclease-free microcentrifuge tubes

  • 0.2 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add nuclease-free water to achieve a final concentration of 100 mM.

  • Gently vortex until the ATP is completely dissolved. The solution will be mildly acidic (pH ~3.5).[1]

  • While stirring, slowly add small increments of NaOH solution to adjust the pH to 7.0-7.5. Monitor the pH using a calibrated pH meter. It is advisable to keep the solution on ice during this process to minimize degradation.[5]

  • (Optional) For sterile applications, filter the solution through a 0.2 µm syringe filter into a sterile container.[5]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[3][4][5]

Protocol 2: Quality Control of ATP Solutions via HPLC

This protocol allows for the separation and quantification of ATP and its primary degradation products, ADP and AMP.[2][12][13][14][15]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: 50 mM potassium hydrogen phosphate, pH 6.80[15]

  • ATP, ADP, and AMP standards

  • Perchloric acid (PCA) for sample extraction from cells (if applicable)[14][15]

  • Potassium carbonate (K₂CO₃) for neutralization (if applicable)[15]

Procedure for Standard Analysis:

  • Prepare a series of dilutions of ATP, ADP, and AMP standards in the mobile phase.

  • Inject the standards into the HPLC system.

  • Monitor the absorbance at 254 nm.[14][15]

  • Generate a standard curve for each compound by plotting peak area against concentration.

Procedure for Sample Analysis:

  • Thaw a frozen aliquot of your ATP solution.

  • Dilute the sample to an appropriate concentration within the range of your standard curve using the mobile phase.

  • Inject the diluted sample into the HPLC system.

  • Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to the standard curves.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or low signal in ATP-based assays (e.g., bioluminescence) ATP degradation in the stock solution.- Ensure the stock solution was neutralized to pH 6.8-7.4 before freezing.[2][6]- Avoid multiple freeze-thaw cycles by using single-use aliquots.[5]- Prepare fresh ATP solutions if degradation is suspected.
Contamination of reagents or consumables with ATPases or ATP.- Use fresh, sterile pipette tips for each reagent.[16]- Wear gloves to prevent contamination from skin.[17]- Check for and eliminate sources of bacterial contamination in reagents and cultures.[18]
Improper assay execution.- Ensure all reagents, including the assay buffer, are at room temperature before use.[19]- Follow the kit manufacturer's protocol precisely, paying attention to incubation times and temperatures.[19]
High background signal in ATP assays Contamination of assay reagents with ATP.- Run a blank control with just the assay mix and diluent to check for background luminescence.[8]- Use high-purity water and reagents.
Presence of interfering substances in the sample.- Some chemicals can interfere with the luciferase enzyme.[20] Refer to the assay kit's manual for a list of incompatible substances.[19]
Precipitate forms in the ATP solution upon thawing Solution was not properly pH adjusted or is too concentrated.- Ensure the pH is within the neutral range (6.8-7.4).- If the concentration is very high, consider preparing a slightly more dilute stock solution.
Unexpected pH of the final experimental medium after adding ATP solution The ATP stock solution was not neutralized.- Always adjust the pH of your concentrated ATP stock solution to neutral before adding it to your experimental setup, especially for pH-sensitive assays or cell cultures.[3][4]

Visualizations

ATP_Degradation_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis

Caption: Simplified pathway of ATP degradation through hydrolysis.

Purinergic_Signaling_Overview cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP_out ATP P2X P2X Receptors ATP_out->P2X P2Y P2Y Receptors ATP_out->P2Y Ectonucleotidases Ectonucleotidases (e.g., CD39, CD73) ATP_out->Ectonucleotidases ADP_out ADP ADP_out->P2Y ADP_out->Ectonucleotidases Adenosine_out Adenosine P1 P1 (Adenosine) Receptors Adenosine_out->P1 Intracellular_Signaling Intracellular Signaling P2X->Intracellular_Signaling P2Y->Intracellular_Signaling P1->Intracellular_Signaling ATP_release ATP Release ATP_release->ATP_out Ectonucleotidases->ADP_out hydrolysis Ectonucleotidases->Adenosine_out hydrolysis

Caption: Overview of the purinergic signaling pathway.

Experimental_Workflow_ATP_QC start Prepare ATP Stock Solution (100 mM) ph_adjust Adjust pH to 7.0-7.5 start->ph_adjust aliquot Aliquot into single-use tubes ph_adjust->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot for use store->thaw qc_check Perform Quality Control (e.g., HPLC or Bioluminescence Assay) thaw->qc_check pass Use in Experiment qc_check->pass Pass fail Discard Aliquot and Prepare Fresh Solution qc_check->fail Fail

Caption: Recommended workflow for preparing and quality controlling ATP solutions.

References

How to improve the signal-to-noise ratio in ATP measurement assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their ATP measurement assays.

Troubleshooting Guide

This guide addresses common issues encountered during ATP measurement experiments that can lead to a poor signal-to-noise ratio.

Issue 1: High Background Signal

A high background signal can mask the true signal from your samples, leading to a reduced signal-to-noise ratio.

Question: What are the common causes of a high background signal and how can I reduce it?

Answer: High background can stem from several sources. Here are the most common causes and their solutions:

  • Contaminated Reagents and Consumables: ATP is a ubiquitous molecule and a common contaminant in laboratory environments.

    • Solution: Use ATP-free pipette tips, tubes, and plates.[1] Always wear gloves and use aseptic techniques to prevent contamination from bacteria or skin contact.[2] Prepare fresh reagents and avoid repeated freeze-thaw cycles.

  • Autofluorescence/Phosphorescence of Assay Plates: White opaque plates, recommended for luminescence assays to maximize the signal, can absorb ambient light and emit it during measurement, a phenomenon known as phosphorescence.[2]

    • Solution: "Dark adapt" the plate by incubating it in the dark for approximately 10 minutes before reading.[2]

  • Suboptimal Reagent Formulation or Stability: The luciferase enzyme and its substrate, luciferin, can degrade over time, leading to increased background.

    • Solution: Prepare the ATP detection cocktail fresh before each use for maximum activity.[3] Store reagents as recommended by the manufacturer, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]

  • Light Leakage in the Luminometer: Extraneous light entering the measurement chamber can increase background readings.

    • Solution: Ensure the luminometer's plate holder is correctly seated and that the instrument's door is securely closed during measurement.

Issue 2: Weak or No Signal

A weak or absent signal can make it impossible to distinguish between your sample and the background noise.

Question: My ATP assay is producing a very low or no signal. What are the possible reasons and how can I troubleshoot this?

Answer: A low signal can be caused by a variety of factors, from reagent issues to problems with the experimental setup.

  • Inefficient Cell Lysis: Incomplete lysis of cells will result in a lower-than-expected release of intracellular ATP.

    • Solution: The choice of lysis method depends on the cell type.[4] For many cultured cells, detergent-based lysis reagents included in commercial kits are sufficient.[5] For more robust cells or tissues, mechanical methods like sonication or homogenization may be necessary.[4][6] Ensure the lysis step is performed for the recommended duration and at the appropriate temperature.

  • ATP Degradation: ATP is a labile molecule and can be rapidly degraded by ATPases released during cell lysis.

    • Solution: Perform all steps on ice to minimize enzymatic activity.[7] For samples that cannot be assayed immediately, snap freeze them in liquid nitrogen.[8] Deproteinization of the sample using methods like trichloroacetic acid (TCA) or perchloric acid (PCA) precipitation can also help by removing ATP-degrading enzymes.[9][10][11]

  • Luciferase Inhibition: Components in your sample or buffer may inhibit the luciferase enzyme.

    • Solution: If you suspect inhibition, you can test this by spiking a known amount of ATP into your sample and comparing the signal to a control with the same amount of ATP in buffer. A lower signal in the spiked sample indicates inhibition. Diluting the sample may help to reduce the concentration of the inhibitor.

  • Incorrect Instrument Settings: The luminometer settings must be optimized for your specific assay.

    • Solution: Ensure you are using the correct emission filter (or an open aperture for maximum light collection).[12] The integration time (the duration of light measurement) should be appropriate for your assay's signal kinetics (flash vs. glow). For low signals, increasing the integration time can improve the signal-to-noise ratio.[12]

Frequently Asked Questions (FAQs)

Q1: How can I optimize my cell lysis protocol for maximal ATP yield?

A1: The optimal cell lysis method depends on your cell type. For cultured mammalian cells, commercially available lysis reagents containing detergents are often sufficient and convenient.[5] For more difficult to lyse cells, such as bacteria or yeast, or for tissue samples, more rigorous methods may be required. It is recommended to compare a few methods to determine the best one for your specific sample.

Q2: What is signal quenching and how can I avoid it?

A2: Signal quenching is the reduction of the luminescent signal by substances that interfere with light emission or detection. This can be caused by colored compounds in the sample that absorb the emitted light or by chemicals that directly inhibit the luciferase reaction.[4][13] To avoid quenching, it is important to use appropriate controls. If your samples are colored, you can measure their absorbance at the emission wavelength of the assay (around 560 nm) to assess potential color quenching.[14] Diluting the sample can also help to mitigate quenching effects.

Q3: How do common solvents like DMSO and ethanol (B145695) affect the ATP assay?

A3: Solvents like DMSO and ethanol, often used to dissolve test compounds, can affect the luciferase enzyme. High concentrations of DMSO can inhibit luciferase activity, although concentrations up to 4% are generally well-tolerated in firefly luciferase assays.[15] Ethanol can also inhibit and even denature the luciferase enzyme.[16] It is crucial to keep the final concentration of these solvents in the assay as low as possible and to include a solvent control in your experiments to account for any effects on the assay signal.

Q4: How critical is the ATP standard curve and what are the best practices for preparing it?

A4: The ATP standard curve is essential for converting the relative light units (RLU) from the luminometer into absolute ATP concentrations. It is crucial for ensuring the accuracy and reproducibility of your results. Best practices include:

  • Preparing the standard curve fresh for each experiment.

  • Using the same buffer or medium for diluting the ATP standards as your samples.

  • Performing serial dilutions carefully to ensure accuracy.

  • Including a blank (no ATP) to determine the background signal.

Q5: What is the difference between "flash" and "glow" ATP assays?

A5: The main difference lies in the stability of the luminescent signal.

  • Flash assays produce a rapid burst of light that decays quickly, often within seconds. These assays require a luminometer with injectors to add the detection reagent and measure the signal almost simultaneously.

  • Glow assays , like the popular CellTiter-Glo® assay, have been engineered to produce a stable, long-lasting signal (often for hours).[5] This provides more flexibility in measurement and is well-suited for high-throughput screening.

Data Presentation

Table 1: Comparison of Common Cell Lysis Methods for ATP Extraction
Lysis MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Detergent-based Solubilizes cell membranesSimple, rapid, suitable for HTSMay not be effective for all cell types, detergents can inhibit luciferaseHigh for many cultured cell lines
Sonication High-frequency sound waves create cavitation, disrupting cellsEffective for a wide range of cells, including those with tough cell wallsCan generate heat, potentially degrading ATP and proteins; requires specialized equipmentHigh, can achieve over 90% lysis[17]
Freeze-Thaw Repeated cycles of freezing and thawing disrupt cell membranes through ice crystal formationSimple, does not require specialized equipmentTime-consuming, may not be sufficient for all cell types on its ownVariable, often used in combination with other methods
Mechanical Homogenization Shearing forces disrupt cell membranesEffective for tissues and robust cellsCan be harsh, potentially damaging intracellular components; requires specialized equipmentHigh
Enzymatic Lysis Enzymes like lysozyme (B549824) digest cell wallsGentle, specific to certain cell typesSlower than other methods, enzymes may need to be removed post-lysisHigh, can achieve 90-95% product release[17]
Table 2: Common Luciferase Inhibitors and Their Effects
InhibitorIC50 (Firefly Luciferase)Mechanism of ActionNotes
Resveratrol (B1683913) ~1-2 µM[18]Non-competitive inhibitorA common antioxidant studied in cell-based assays that can interfere with luciferase reporters.
(E)-2-fluoro-4′-methoxystilbene ~1 µM[18]Non-competitive inhibitorStructurally related to resveratrol with similar inhibitory potency.
Biochanin A 640 nM[19]-An isoflavone (B191592) that can significantly inhibit firefly luciferase.
Formononetin 3.88 µM[19]-Another isoflavone with inhibitory activity.
Oxyluciferin Kᵢ = 0.50 ± 0.03 µMCompetitive inhibitorA product of the luciferase reaction that can cause product inhibition.[20]
Dehydroluciferyl-adenylate (L-AMP) Kᵢ = 3.8 ± 0.7 nMTight-binding competitive inhibitorA potent inhibitor formed as a byproduct of the luciferase reaction.[20]

Experimental Protocols

Protocol 1: Standard Luciferase-Based ATP Assay (using a commercial kit like CellTiter-Glo®)

This protocol is a general guideline based on the Promega CellTiter-Glo® assay.[5] Always refer to the specific manufacturer's instructions for your kit.

Reagent Preparation:

  • Thaw the buffer and lyophilized substrate at room temperature.

  • Transfer the entire volume of buffer into the substrate bottle to reconstitute the reagent.

  • Mix by gentle inversion until the substrate is fully dissolved. Do not vortex.

Assay Procedure (96-well plate format):

  • Culture cells in a white, opaque-walled 96-well plate at the desired density in 100 µL of medium.

  • Include wells with medium only for background measurement.

  • After cell treatment, equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of the prepared ATP detection reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Protocol 2: Sample Deproteinization using Trichloroacetic Acid (TCA)

This protocol is for removing proteins, including ATPases, from cell or tissue lysates prior to ATP measurement.[9][10][21]

  • Prepare a cell or tissue homogenate in a suitable buffer on ice.

  • Add an equal volume of ice-cold 10% (w/v) TCA to the homogenate.

  • Vortex briefly and incubate on ice for 10-15 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 5-10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the ATP.

  • Neutralize the supernatant by adding an appropriate volume of a neutralizing solution (e.g., 1 M Tris base) to bring the pH to a range compatible with the ATP assay (typically pH 7.0-8.0).

  • The deproteinized and neutralized sample can now be used in the ATP assay.

Visualizations

ATP_Luciferase_Pathway cluster_reaction Luciferase Reaction cluster_interference Points of Interference ATP ATP Intermediate Luciferyl-AMP Intermediate ATP->Intermediate + Luciferin + Mg²⁺ Luciferin D-Luciferin Luciferin->Intermediate O2 O₂ Oxyluciferin Oxyluciferin O2->Oxyluciferin Luciferase Firefly Luciferase Luciferase->Intermediate Intermediate->Oxyluciferin + O₂ AMP AMP Intermediate->AMP PPi PPi Intermediate->PPi Light Light (560 nm) Oxyluciferin->Light Inhibitors Enzyme Inhibitors (e.g., Resveratrol) Inhibitors->Luciferase Quenchers Signal Quenchers (Colored Compounds) Quenchers->Light Absorb Light ATPases ATPases ATPases->ATP Degrade ATP Contaminants Exogenous ATP Contamination Contaminants->ATP Increase Signal

Caption: Luciferase reaction pathway and common points of interference.

Troubleshooting_Workflow start Start: Poor S/N Ratio high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_reagents_bg Check for reagent & consumable contamination high_bg->check_reagents_bg Yes optimize_lysis Optimize cell lysis low_signal->optimize_lysis Yes end End: Improved S/N Ratio low_signal->end No dark_adapt Dark adapt plate check_reagents_bg->dark_adapt fresh_reagents Prepare fresh reagents dark_adapt->fresh_reagents check_instrument_bg Check luminometer for light leaks fresh_reagents->check_instrument_bg check_instrument_bg->end prevent_degradation Prevent ATP degradation (use ice, deproteinize) optimize_lysis->prevent_degradation check_inhibition Check for luciferase inhibitors (spike test) prevent_degradation->check_inhibition optimize_instrument Optimize luminometer settings (integration time) check_inhibition->optimize_instrument optimize_instrument->end

Caption: Troubleshooting workflow for poor signal-to-noise ratio in ATP assays.

Assay_Optimization_Logic start Assay Goal Definition cell_type Select Cell Type & Culture Conditions start->cell_type lysis_method Choose & Optimize Lysis Method cell_type->lysis_method reagent_prep Prepare Reagents (Fresh, Aliquoted) lysis_method->reagent_prep std_curve Prepare ATP Standard Curve reagent_prep->std_curve plate_setup Set Up Assay Plate (Controls, Samples) std_curve->plate_setup incubation Incubate with Detection Reagent plate_setup->incubation readout Measure Luminescence (Optimized Settings) incubation->readout analysis Data Analysis (Subtract Background, Calculate Concentration) readout->analysis validation Validate Results (Spike & Recovery) analysis->validation end Final Optimized Data validation->end

Caption: Logical workflow for optimizing an ATP measurement assay.

References

Validation & Comparative

Validating the Concentration of ATP Disodium Salt Hydrate Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Accurately determining the concentration of Adenosine 5'-triphosphate (ATP) is critical for a vast range of biochemical and cellular assays. As the primary energy currency in biological systems, precise ATP quantification is paramount for researchers in drug development and various scientific fields. This guide provides a comparative overview of common methods used to validate the concentration of an ATP disodium (B8443419) salt hydrate (B1144303) solution, offering detailed experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.

The three principal methods for ATP concentration validation are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. Each method offers distinct advantages and disadvantages in terms of accuracy, sensitivity, cost, and throughput.

Comparison of ATP Concentration Validation Methods

The selection of an appropriate validation method depends on the specific requirements of the experiment, including the need for purity information, the expected concentration range, and the available equipment.

Parameter UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC) Enzymatic Assay (Luciferin-Luciferase)
Principle Measures the absorbance of UV light by the adenine (B156593) base in ATP.Separates ATP from its degradation products (ADP, AMP) and other impurities, followed by UV detection.Measures the light produced from the luciferase-catalyzed reaction that consumes ATP.
Specificity Low; cannot distinguish between ATP, ADP, and AMP.High; separates and quantifies ATP, ADP, and AMP.[1][2]High; specific for ATP.
Sensitivity Micromolar (µM) range.Micromolar (µM) to sub-micromolar range.[3][1]Picomolar (pM) to nanomolar (nM) range.[4]
Accuracy Good, but dependent on the purity of the sample.Excellent; considered a gold standard for quantification.Excellent, when properly calibrated.
Precision Good.Excellent.Excellent.
Throughput High.Low to medium, depending on the run time.High, especially with plate-based assays.
Cost per Sample Low.High.Medium to high.
Equipment UV-Vis Spectrophotometer.HPLC system with a UV detector.Luminometer.
Primary Use Case Quick, routine concentration checks of highly pure ATP solutions.Accurate concentration determination and purity assessment.Highly sensitive quantification of ATP, often in biological samples.[5][6]

Experimental Protocols

Below are detailed protocols for each of the three validation methods.

UV-Vis Spectrophotometry

This method is based on the Beer-Lambert law and utilizes the known molar extinction coefficient of ATP.

Materials:

  • ATP disodium salt hydrate solution (unknown concentration)

  • 100 mM Phosphate (B84403) buffer, pH 7.0

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a dilution of your ATP stock solution in 100 mM phosphate buffer (pH 7.0). The dilution factor should be chosen to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Use the 100 mM phosphate buffer as a blank to zero the spectrophotometer at 259 nm.

  • Measure the absorbance of the diluted ATP solution at 259 nm.

  • Calculate the concentration using the Beer-Lambert equation:

    • Concentration (M) = Absorbance / (ε × l)

    • Where:

      • ε (molar extinction coefficient) = 15,400 M⁻¹cm⁻¹ at 259 nm, pH 7.0.[7][8]

      • l (path length of the cuvette) = 1 cm.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original stock solution.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method to not only quantify ATP but also to assess its purity by separating it from ADP, AMP, and other contaminants.[1][2]

Materials:

  • This compound solution (unknown concentration)

  • ATP, ADP, and AMP standards of known concentrations

  • Mobile phase: 50 mM potassium hydrogen phosphate, pH 6.80[3][1]

  • HPLC system with a C18 column (e.g., 3 µm particle size, 150 x 3.0 mm) and a UV detector set to 254 nm.[3][1]

Protocol:

  • Prepare a series of ATP, ADP, and AMP standards of known concentrations in the mobile phase.

  • Prepare a dilution of your ATP stock solution in the mobile phase.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Inject the diluted ATP sample.

  • Identify the ATP peak in the sample chromatogram based on the retention time of the ATP standard.

  • Quantify the ATP concentration in the sample by comparing its peak area to the calibration curve.

  • The presence and area of ADP and AMP peaks can be used to determine the purity of the ATP solution.

Enzymatic Assay (Luciferin-Luciferase)

This highly sensitive method is based on the light-producing reaction of firefly luciferase, where the light output is directly proportional to the ATP concentration.[5][6]

Materials:

  • This compound solution (unknown concentration)

  • ATP standard of a known concentration

  • Luciferin-luciferase reagent kit (commercially available)

  • Assay buffer provided with the kit

  • Opaque-walled microplates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Prepare a series of ATP standards by diluting the known ATP standard in the assay buffer to create a standard curve.

  • Prepare several dilutions of your ATP stock solution in the assay buffer.

  • Pipette the standards and the unknown samples into the wells of the opaque-walled microplate.

  • Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.

  • Add the luciferin-luciferase reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Generate a standard curve by plotting the luminescence values against the known ATP concentrations.

  • Determine the concentration of your ATP samples by interpolating their luminescence readings on the standard curve.

Visualizing the Workflow and Principles

To better illustrate the processes, the following diagrams outline the general workflow for ATP concentration validation and the principle of the enzymatic assay.

ATP_Validation_Workflow cluster_prep Preparation cluster_methods Validation Method cluster_analysis Data Analysis cluster_result Result start ATP Disodium Salt Hydrate Solution dilution Prepare Dilutions start->dilution standards Prepare Standards uv_vis UV-Vis Spectrophotometry dilution->uv_vis hplc HPLC dilution->hplc enzymatic Enzymatic Assay dilution->enzymatic standards->hplc standards->enzymatic calc Calculate Concentration uv_vis->calc curve Generate Standard Curve hplc->curve enzymatic->curve end Validated ATP Concentration calc->end interp Interpolate Concentration curve->interp interp->end

Caption: Workflow for validating ATP solution concentration.

Enzymatic_Assay_Principle atp ATP luciferase Luciferase (Enzyme) atp->luciferase luciferin D-Luciferin luciferin->luciferase products Oxyluciferin + AMP + PPi luciferase->products o2 O₂ o2->luciferase light Light (560 nm) products->light emits

Caption: Principle of the Luciferin-Luciferase enzymatic assay for ATP detection.

References

A Comparative Guide to Purity Analysis of ATP Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is critical for reliable and reproducible results in a vast array of research, diagnostic, and therapeutic applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity assessment of ATP disodium salt hydrate, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for ATP Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like ATP.[1] Its high resolution and sensitivity make it ideal for separating ATP from its potential impurities, such as adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and other related substances.[2][3]

Advantages of HPLC:
  • High Specificity and Resolution: HPLC can effectively separate ATP from closely related impurities, providing a detailed impurity profile.[1]

  • Quantitative Accuracy: The technique offers excellent linearity and accuracy for the quantification of both the main component and its impurities.[2]

  • Established Methodology: HPLC methods for nucleotide analysis are well-established and widely used in quality control laboratories.

Limitations of HPLC:
  • Solvent Consumption: HPLC can consume significant amounts of organic solvents, which may have environmental and cost implications.[4]

  • Sample Preparation: Sample preparation can be more extensive compared to some other techniques.[4]

Experimental Protocol: HPLC Purity Assay of this compound

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (B84403) buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Deionized water

  • ATP Standard: A reference standard of this compound of known purity.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 259 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Elution Mode: Isocratic or gradient elution can be used. For this protocol, an isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B is employed.

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of deionized water to obtain a concentration of about 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the ATP standard solution to determine the retention time and peak area.

  • Inject the sample solution and record the chromatogram.

  • The purity is calculated based on the peak area percentage of the main ATP peak relative to the total peak area of all components in the chromatogram.

Alternative Analytical Techniques for ATP Purity

While HPLC is a robust method, other techniques offer alternative or complementary information for the purity assessment of ATP.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field.[5] It is a powerful technique for the analysis of charged molecules like ATP and its phosphorylated relatives.

  • Advantages: High efficiency, short analysis times, and low sample and reagent consumption.[4][6]

  • Limitations: Lower concentration sensitivity compared to HPLC and can be less robust for routine quality control.[4]

Experimental Protocol: Capillary Electrophoresis of ATP

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Detection: UV at 259 nm.

  • Sample Preparation: Dissolve the ATP sample in the BGE to a concentration of approximately 0.1 mg/mL.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR spectroscopy is a non-destructive technique that provides detailed structural information about phosphorus-containing compounds. It can distinguish and quantify the different phosphate groups (α, β, γ) in ATP and identify phosphorus-containing impurities.[7][8]

  • Advantages: Provides structural confirmation and can quantify different phosphorus species without the need for chromatographic separation.[9]

  • Limitations: Lower sensitivity compared to HPLC, requiring higher sample concentrations. It may not detect non-phosphorus-containing impurities.

Experimental Protocol: ³¹P NMR of ATP

  • Instrumentation: NMR spectrometer with a phosphorus probe.

  • Solvent: D₂O.

  • Sample Preparation: Dissolve a sufficient amount of the ATP sample in D₂O to achieve a concentration of 10-20 mg/mL.

  • Acquisition: Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay) to ensure quantitative results. The relative quantities of ATP and its phosphorylated impurities can be determined by integrating the respective signals.[7]

Enzymatic Assays

Enzymatic assays utilize the high specificity of enzymes to quantify ATP. For purity analysis, this can be adapted to measure the ATP content, which can then be compared to the expected value based on the sample weight.

  • Advantages: High specificity for ATP, leading to accurate quantification of the active component.

  • Limitations: It does not provide an impurity profile and is susceptible to interference from compounds that affect enzyme activity.

Experimental Protocol: Enzymatic Assay of ATP

  • Principle: The assay is based on the luciferin-luciferase reaction, where the light produced is proportional to the ATP concentration.

  • Reagents: Luciferin-luciferase reagent kit.

  • Instrumentation: Luminometer.

  • Procedure:

    • Prepare a standard curve using a high-purity ATP standard.

    • Prepare a solution of the ATP sample to be tested.

    • Add the luciferin-luciferase reagent to both the standards and the sample.

    • Measure the light emission using a luminometer.

    • Calculate the ATP concentration in the sample from the standard curve. The purity can be estimated by comparing the measured ATP content to the theoretical content.

Comparative Data

The following tables summarize the typical performance characteristics of the discussed analytical methods for the purity analysis of this compound. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Key Analytical Performance Parameters

ParameterHPLC-UVCapillary Electrophoresis (CE)³¹P NMREnzymatic Assay
Principle Chromatographic SeparationElectrophoretic SeparationNuclear Magnetic ResonanceBiocatalytic Reaction
Specificity HighHighHigh (for P-containing species)Very High (for ATP)
Sensitivity High (ng range)Moderate (µg range)Low (mg range)Very High (pg range)
Quantitative YesYesYesYes
Impurity Profiling ExcellentGoodLimited to P-impuritiesNo
Analysis Time 15-30 min5-15 min10-60 min5-10 min
Sample Throughput ModerateHighLowHigh

Table 2: Typical Validation Parameters for ATP Purity Analysis

Validation ParameterHPLC-UVCapillary Electrophoresis (CE)³¹P NMR
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 5%
LOD ~0.1 µg/mL~1 µg/mL~0.1 mg/mL
LOQ ~0.5 µg/mL~5 µg/mL~0.5 mg/mL

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comparative purity analysis of this compound.

ATP_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_data Data Analysis & Comparison Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC CE Capillary Electrophoresis Preparation->CE NMR 31P NMR Spectroscopy Preparation->NMR Enzymatic Enzymatic Assay Preparation->Enzymatic Data_HPLC HPLC Data (Purity %, Impurity Profile) HPLC->Data_HPLC Data_CE CE Data (Purity %, Migration Times) CE->Data_CE Data_NMR NMR Data (Quantitative Ratios) NMR->Data_NMR Data_Enzymatic Enzymatic Data (ATP Content) Enzymatic->Data_Enzymatic Comparison Comparative Analysis (Performance, Results) Data_HPLC->Comparison Data_CE->Comparison Data_NMR->Comparison Data_Enzymatic->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for comparative purity analysis of ATP.

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC remains the gold standard for comprehensive impurity profiling and quantitative purity determination due to its high resolution and established validation procedures. Capillary electrophoresis offers a high-throughput alternative with lower solvent consumption, particularly suitable for charged impurities. ³¹P NMR provides valuable structural confirmation and direct quantification of phosphorus-containing species. Enzymatic assays offer a highly specific and sensitive method for quantifying the active ATP content. For a complete and robust characterization of this compound purity, a combination of these orthogonal techniques is often recommended.

References

A Researcher's Guide to the Certificate of Analysis for ATP Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a chemical reagent. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303), a pivotal molecule in cellular energy and signaling, is no exception. This guide explains the key parameters on a typical CoA for ATP disodium salt hydrate, compares it with alternatives, and provides insight into the experimental methods used for its validation.

Decoding the Certificate of Analysis

The CoA provides a lot-specific summary of quality control testing. Below is a table outlining the essential tests and typical specifications for high-purity this compound.

Table 1: Typical Certificate of Analysis for this compound (≥99% Purity)

ParameterSpecificationResult (Example Lot)Significance for Researchers
Appearance White to off-white powder or crystals.[1][2]ConformsConfirms the physical state and absence of gross contamination or degradation.
Purity (Assay by HPLC) ≥ 99.0%[1][3]99.7%[1]Ensures that the compound is free from significant impurities (like ADP, AMP) that could interfere with experiments.
Water Content (by Karl Fischer) ≤ 10.0%[1][4]7.3%[1]Crucial for accurate molar concentration calculations; the "hydrate" form contains variable water molecules.[5][6]
Identity (by ¹H NMR / FTIR) Conforms to structure[2][4]ConformsConfirms the chemical structure and identity of the ATP molecule.
Sodium Content ~7-9%7.6%[1]Verifies the correct salt form and is important for calculating the exact formula weight of the hydrated salt.

Experimental Protocols: A Deeper Look

To ensure the accuracy of the data presented on a CoA, rigorous and validated analytical methods are employed. Here are the principles behind two of the most critical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of ATP and quantifying related impurities like ADP and AMP.[7][8] The method separates molecules based on their interaction with a stationary phase (a column) and a mobile phase (a solvent).[8]

Protocol Outline:

  • Sample Preparation: A precise amount of this compound is dissolved in an aqueous buffer (e.g., phosphate (B84403) buffer) to create a known concentration.

  • Chromatographic Separation: The sample is injected into the HPLC system. A C18 reversed-phase column is commonly used, which separates molecules based on polarity.[8][9] An isocratic or gradient mobile phase, often a buffered aqueous solution, elutes the compounds.[9] More polar molecules like ATP elute faster than less polar ones.

  • Detection: A UV detector is set to a wavelength where ATP has maximum absorbance, typically around 259 nm.[10][11]

  • Quantification: The area under the ATP peak in the resulting chromatogram is proportional to its concentration. Purity is calculated by comparing the area of the ATP peak to the total area of all detected peaks.

Below is a diagram illustrating the typical workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ATP Sample B Dissolve in Buffer A->B C Inject Sample B->C D Separate on C18 Column C->D E Detect at 259 nm D->E F Integrate Peak Areas E->F G Calculate Purity F->G H Final CoA Report G->H Report Result on CoA

HPLC Purity Analysis Workflow.
Water Content by Karl Fischer Titration

The Karl Fischer (KF) titration is a highly specific method for determining the water content in a substance, which is essential for a hydrated salt like this compound.[5][6][12] Unlike "loss on drying," KF titration is specific to water and is not affected by other volatile components.[5]

Principle: The method is based on a chemical reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base.[5] The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by an electrochemical sensor.[13] There are two main types: volumetric, for higher water content, and coulometric, for trace amounts.[5][13]

Performance Comparison: ATP Salt Forms

While ATP disodium salt is widely used, other salt forms are available. The choice of salt can be critical for specific experimental contexts. The most common alternative is ATP magnesium salt.

Table 2: Comparison of ATP Disodium Salt vs. ATP Magnesium Salt

FeatureThis compoundATP Magnesium SaltExperimental Implications
Primary Cation Sodium (Na⁺)Magnesium (Mg²⁺)Crucial for experiments sensitive to specific ion concentrations (e.g., patch-clamp electrophysiology).[14]
Magnesium Requirement Requires addition of Mg²⁺ for most enzymatic reactions.Provides Mg²⁺ in the formulation.Most ATPases and kinases require Mg-ATP as the actual substrate; using the disodium salt allows for precise control over Mg²⁺ concentration.[15]
Solubility Highly soluble in water (~50 mg/mL).Generally soluble in water, but can be slightly less so.Disodium salt is often preferred for preparing high-concentration stock solutions.
Cost Generally less expensive.[14]More expensive.For applications where Mg²⁺ is added separately, the disodium salt is more economical.[14]

The logical relationship below highlights the decision-making process for selecting the appropriate ATP salt.

ATP_Choice Start Need ATP for Experiment Q1 Is precise control of [Mg²⁺] critical? Start->Q1 UseNaATP Use ATP Disodium Salt + Add separate MgCl₂ Q1->UseNaATP  Yes UseMgATP Use ATP Magnesium Salt Q1->UseMgATP  No / Convenience

Decision guide for choosing an ATP salt.

Biological Context: ATP in Purinergic Signaling

Beyond its intracellular role as an energy currency, extracellular ATP is a critical signaling molecule that activates purinergic receptors (P2X and P2Y families).[16][17][18] This signaling is vital in neurotransmission, inflammation, and immunity.[17][19] When using this compound in cell-based assays, its purity is paramount to ensure that observed effects are due to ATP and not contaminants.

The diagram below shows a simplified P2X receptor signaling pathway, where extracellular ATP acts as a ligand.

P2X_Signaling cluster_membrane Cell Membrane P2X P2X Receptor (Ligand-gated ion channel) IonInflux Cation Influx (Na⁺, Ca²⁺) P2X->IonInflux Opens ATP Extracellular ATP ATP->P2X Binds Depolarization Membrane Depolarization IonInflux->Depolarization Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Response

Simplified P2X receptor signaling pathway.

By thoroughly understanding the Certificate of Analysis, researchers can ensure the quality of their reagents, leading to more reliable and reproducible experimental outcomes. The choice between different salt forms and the awareness of the reagent's role in biological pathways are essential for rigorous scientific investigation.

References

A Researcher's Guide to Cross-Validation of ATP Measurement Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Adenosine Triphosphate (ATP) is a cornerstone of assessing cell viability and cytotoxicity. With a variety of commercial ATP assay kits available, selecting the most appropriate one for a specific experimental need is crucial for generating reliable and reproducible data. This guide provides an objective comparison of three prominent bioluminescent ATP assay kits, offering a detailed look at their performance, experimental protocols, and underlying principles to aid in your selection process.

The Principle of Bioluminescent ATP Detection

At the heart of these assays lies the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and oxygen. This reaction produces light, and the intensity of this emitted light is directly proportional to the concentration of ATP. In the context of cell-based assays, the amount of ATP serves as a direct indicator of the number of metabolically active, viable cells.[1][2]

The fundamental enzymatic reaction is as follows: ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

Comparative Analysis of Leading ATP Assay Kits

This guide focuses on a comparative analysis of three widely used ATP assay kits:

  • Promega CellTiter-Glo® 2.0 Assay

  • Thermo Fisher Scientific ATP Determination Kit (A22066)

  • Abcam Luminescent ATP Detection Assay Kit (ab113849)

Table 1: Key Performance Characteristics of Selected ATP Assay Kits

FeaturePromega CellTiter-Glo® 2.0 AssayThermo Fisher Scientific ATP Determination Kit (A22066)Abcam Luminescent ATP Detection Assay Kit (ab113849)
Assay Principle Homogeneous "add-mix-measure"Multi-step "flash" typeHomogeneous "add-mix-incubate-measure"
Signal Stability "Glow" type, stable signal with a half-life of >5 hours[3]"Flash" type, rapid signal decay, requires immediate measurement[4]"Glow" type, stable signal with a half-life of >5 hours[5]
Sensitivity (LOD) High, detects as few as 10-15 cells/well[3]High, detects as little as 0.1 picomole of ATP[6]High, can detect a single cell or 0.02 µM ATP[6]
Linearity Wide dynamic range, up to 5 logs[3]Linear range from 1 nM to 1 µM ATP is typicalWide linear dynamic range from < 0.001 µM to 10 µM of ATP
Z'-Factor Excellent, reported as 0.96 in one study[7]Data not readily availableRobust, with Z' factors of > 0.5 routinely observed[6]
Hands-on Time Minimal, single reagent additionMore extensive, requires preparation of a standard reaction solutionMinimal, two reagent addition steps
Kit Format Ready-to-use reagentComponents require reconstitution and mixingLyophilized components require reconstitution

Experimental Protocols: A Side-by-Side Look

The experimental workflow is a significant factor in assay selection, particularly for high-throughput screening applications. Below are the summarized experimental protocols for each kit.

Promega CellTiter-Glo® 2.0 Assay Protocol

This assay is known for its simplified "add-mix-measure" protocol.[8]

  • Plate Preparation: Seed cells in a 96-well or 384-well plate and treat with the test compound.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Thermo Fisher Scientific ATP Determination Kit (A22066) Protocol

This kit involves more manual steps for reagent preparation.[4]

  • Reagent Preparation:

    • Prepare a 1X Reaction Buffer from the provided 20X concentrate.

    • Reconstitute the D-Luciferin with the 1X Reaction Buffer.

    • Prepare a DTT stock solution.

    • Prepare a standard reaction solution by combining the 1X Reaction Buffer, DTT, D-luciferin, and firefly luciferase.

  • ATP Standard Curve Preparation: Prepare serial dilutions of the provided ATP standard.

  • Cell Lysis: Lyse cells using a suitable lysis buffer to release ATP.

  • Measurement:

    • Add the standard reaction solution to luminometer tubes or a microplate.

    • Add the cell lysate or ATP standard to initiate the reaction.

    • Measure the luminescence immediately ("flash" signal).

Abcam Luminescent ATP Detection Assay Kit (ab113849) Protocol

This protocol involves a two-step reagent addition process.[5]

  • Reagent Preparation:

    • Reconstitute the lyophilized Substrate with the Substrate Buffer.

    • The Detergent is ready to use.

  • Plate Preparation: Seed cells and treat with the test compound in a 96-well plate.

  • Cell Lysis: Add 50 µL of Detergent to each well and shake for 5 minutes to lyse the cells and stabilize the ATP.

  • Signal Generation: Add 50 µL of the reconstituted Substrate Solution to each well and shake for 5 minutes.

  • Incubation: Incubate the plate in the dark for 10 minutes.

  • Measurement: Read the luminescence.

Visualizing the Workflow and Underlying Principles

To better understand the processes involved, the following diagrams illustrate the general ATP assay workflow and the principle of the luciferase reaction.

ATP_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cell_seeding Seed Cells compound_treatment Treat with Compound cell_seeding->compound_treatment Incubate cell_lysis Cell Lysis (Release ATP) compound_treatment->cell_lysis reagent_addition Add Luciferase/ Luciferin Reagent cell_lysis->reagent_addition signal_generation Luminescent Signal Generation reagent_addition->signal_generation measurement Measure Luminescence signal_generation->measurement

A generalized workflow for a bioluminescent ATP assay.

Luciferase_Reaction ATP ATP Luciferase Firefly Luciferase (Enzyme) ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Oxygen O₂ Oxygen->Luciferase Products Oxyluciferin + AMP + PPi + CO₂ Luciferase->Products Light Light (Photon) Luciferase->Light

The firefly luciferase reaction at the core of ATP assays.

Cross-Validation and Experimental Considerations

When performing a cross-validation of different ATP assay kits, it is imperative to maintain consistent experimental conditions. This includes using the same cell line, cell density, incubation times, and instrumentation.

Key parameters to evaluate during a cross-validation study include:

  • Sensitivity (Limit of Detection): Determine the lowest number of cells or ATP concentration that can be reliably detected above background.

  • Linearity: Assess the range over which the luminescent signal is directly proportional to the cell number or ATP concentration.

  • Signal Stability: Measure the luminescent signal at various time points after reagent addition to understand the signal kinetics ("glow" vs. "flash").

  • Reproducibility and Robustness (Z'-Factor): The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]

Cross_Validation_Logic cluster_kits ATP Assay Kits cluster_params Performance Parameters cluster_conditions Standardized Experimental Conditions Kit_A Kit A (e.g., Promega) Sensitivity Sensitivity Kit_A->Sensitivity Signal_Stability Signal Stability Kit_A->Signal_Stability Z_Factor Z'-Factor Kit_A->Z_Factor Kit_B Kit B (e.g., Thermo Fisher) Kit_B->Sensitivity Linearity Linearity Kit_B->Linearity Kit_B->Z_Factor Kit_C Kit C (e.g., Abcam) Kit_C->Sensitivity Kit_C->Linearity Kit_C->Signal_Stability Evaluation Comparative Evaluation Sensitivity->Evaluation Linearity->Evaluation Signal_Stability->Evaluation Z_Factor->Evaluation Cell_Line Same Cell Line & Density Cell_Line->Evaluation Treatment Identical Compound Treatment Treatment->Evaluation Instrumentation Same Plate Reader Instrumentation->Evaluation

Logical framework for a cross-validation study of ATP assay kits.

Conclusion

The choice of an ATP assay kit should be guided by the specific needs of the experiment. For high-throughput screening where ease of use and signal stability are paramount, a "glow" type assay with a simple "add-mix-measure" protocol, such as the Promega CellTiter-Glo® 2.0 or the Abcam Luminescent ATP Detection Assay Kit, may be preferable. For experiments where cost is a primary concern and more hands-on time is acceptable, the Thermo Fisher Scientific ATP Determination Kit could be a suitable option, although careful attention must be paid to the rapid signal decay.

Ultimately, conducting a small-scale in-house validation with the chosen kits using your specific cell lines and experimental conditions is the most effective way to ensure the selected assay meets the required performance standards for your research.

References

A Researcher's Guide to the Spectroscopic Quantification of ATP Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of adenosine (B11128) triphosphate (ATP) is paramount for a multitude of biological and biochemical assays. This guide provides an objective comparison of common spectroscopic methods for the quantitative analysis of ATP disodium (B8443419) salt hydrate (B1144303), supplemented with experimental data and detailed protocols.

Comparison of Quantitative Performance

The selection of an appropriate analytical method hinges on factors such as sensitivity, the required concentration range, and the complexity of the sample matrix. Below is a comparative summary of various techniques used for ATP quantification.

MethodPrincipleTypical Limit of Detection (LOD)Typical Linear RangeKey AdvantagesKey Disadvantages
UV-Vis Spectrophotometry Measures the absorbance of UV light by the adenine (B156593) base in ATP at ~259 nm.~5.3 pM[1]10 pM - 100 nM[1]Simple, rapid, and widely available instrumentation.Lower sensitivity and susceptible to interference from other nucleotides and nucleic acids that also absorb at 259 nm.
Fluorescence Spectroscopy Utilizes fluorescent probes or aptamers that exhibit a change in fluorescence intensity upon binding to ATP.0.22 µM[2][3] - 3.0 µM[4]9 - 24 mM[4], 0 - 120.0 µM[5]High sensitivity and specificity, especially with aptamer-based sensors.Can be more complex and may require specific probes. Potential for quenching or enhancement effects from sample matrix components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantifies ATP by integrating the signals from its phosphorus atoms (³¹P-NMR) or protons (¹H-NMR) relative to an internal standard.[6][7]0.1 mM (¹H-NMR), 1 mM (³¹P-NMR)[6][7]0.1 - 100 mM (¹H-NMR), 1 - 75 mM (³¹P-NMR)[6][7]Provides structural information and can simultaneously quantify ATP, ADP, and AMP without separation.[6][7] Non-destructive.Lower sensitivity compared to other methods, requires specialized and expensive equipment.
High-Performance Liquid Chromatography (HPLC) Separates ATP from other components in a sample, followed by detection, typically by UV absorbance.[8]~1 pmol per injection[8]Varies with detector and column, but typically in the µM to mM range.High selectivity and ability to separate and quantify multiple analytes (ATP, ADP, AMP) simultaneously.[8]Requires more complex instrumentation and longer analysis times compared to direct spectroscopy.
Enzymatic Assays (e.g., Luciferase) Measures the light produced from the luciferase-catalyzed reaction, which is proportional to the ATP concentration.Can be highly sensitive, with some kits detecting as low as 0.02 µM.Dependent on the specific assay kit, but can span several orders of magnitude.Extremely high sensitivity and specificity.Can be susceptible to inhibition by various compounds in the sample. Requires specific enzyme and substrate reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the key spectroscopic methods.

UV-Vis Spectrophotometry

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • ATP disodium salt hydrate standard

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the buffer. From this stock, create a series of standard solutions with known concentrations.

  • Blank Measurement: Fill a quartz cuvette with the buffer solution to be used as the blank. Place it in the spectrophotometer and measure the absorbance at 259 nm to zero the instrument.

  • Sample Measurement: Measure the absorbance of each standard solution and the unknown sample at 259 nm.

  • Data Analysis: Plot a calibration curve of absorbance versus ATP concentration for the standard solutions. Use the linear regression equation from the calibration curve to determine the concentration of ATP in the unknown sample.

Fluorescence Spectroscopy

This protocol describes a common approach using an ATP-binding aptamer and a fluorescent dye.

Materials:

  • Fluorescence Spectrophotometer

  • ATP-binding aptamer

  • Fluorescent dye (e.g., a G-quadruplex-intercalating dye)

  • This compound standard

  • Reaction buffer

Procedure:

  • Reaction Mixture Preparation: In a microplate or cuvette, prepare a reaction mixture containing the ATP aptamer and the fluorescent dye in the reaction buffer.

  • Standard and Sample Addition: Add known concentrations of ATP standard solutions or the unknown sample to the reaction mixture.

  • Incubation: Incubate the mixture for a specified time at a specific temperature to allow for the binding of ATP to the aptamer and the subsequent change in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence intensity against the ATP concentration of the standards to create a calibration curve. Determine the ATP concentration in the unknown sample from this curve. One study reported a limit of detection of 0.22 µM and a limit of quantification of 0.66 µM for ATP in cells using a fluorescence method.[2]

³¹P-NMR Spectroscopy

³¹P-NMR provides a direct and non-destructive method for quantifying ATP and other phosphorus-containing compounds.

Materials:

  • NMR Spectrometer with a phosphorus probe

  • NMR tubes

  • This compound standard

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known concentration (e.g., phosphocreatine)

Procedure:

  • Sample Preparation: Dissolve a known amount of the ATP standard or the sample in the deuterated solvent. Add a known concentration of the internal standard.

  • NMR Data Acquisition: Place the NMR tube in the spectrometer and acquire the ³¹P-NMR spectrum. Key parameters to set include the pulse angle, relaxation delay, and number of scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum. This typically involves Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integrate the area of the characteristic ATP peaks (typically the β-phosphate peak is well-resolved) and the peak of the internal standard. The concentration of ATP can be calculated using the following formula:

    Concentration_ATP = (Integral_ATP / Integral_Standard) * (Concentration_Standard / Number of Nuclei_ATP) * Number of Nuclei_Standard

    Studies have shown a linear range for ³¹P-NMR quantification of ATP to be between 1 and 75 mM.[6][7]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the described spectroscopic methods.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standards Prepare ATP Standards blank Measure Blank (Buffer) at 259 nm prep_standards->blank prep_sample Prepare Unknown Sample measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_standards Measure Absorbance of Standards blank->measure_standards calibration Generate Calibration Curve measure_standards->calibration quantify Quantify ATP in Sample measure_sample->quantify calibration->quantify

UV-Vis Spectrophotometry Workflow

Fluorescence_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reaction Mix (Aptamer + Dye) add_standards Add Standards to Reaction Mix prep_reagents->add_standards add_sample Add Sample to Reaction Mix prep_reagents->add_sample prep_standards Prepare ATP Standards prep_standards->add_standards prep_sample Prepare Unknown Sample prep_sample->add_sample incubate Incubate add_standards->incubate add_sample->incubate measure_fluorescence Measure Fluorescence Intensity incubate->measure_fluorescence calibration Generate Calibration Curve measure_fluorescence->calibration quantify Quantify ATP in Sample measure_fluorescence->quantify calibration->quantify

Fluorescence Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Quantification dissolve Dissolve Sample/Standard in D2O add_standard Add Internal Standard dissolve->add_standard acquire Acquire 31P-NMR Spectrum add_standard->acquire process_fid Process FID (FT, Phasing, Baseline) acquire->process_fid integrate Integrate ATP and Standard Peaks process_fid->integrate calculate Calculate ATP Concentration integrate->calculate

References

Confirming the Biological Activity of a New Batch of ATP Disodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biological activity of critical reagents like Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is paramount for the validity and reproducibility of experimental results. This guide provides a comparative framework for confirming the biological activity of a new batch of ATP disodium salt against a certified standard, utilizing common and robust biochemical assays.

Introduction to ATP and Its Biological Significance

Adenosine 5'-triphosphate (ATP) is the primary energy currency of all known living organisms.[1][2] It plays a central role in cellular metabolism, providing the energy for processes such as muscle contraction, nerve impulse propagation, and chemical synthesis.[2] Given its fundamental role, verifying the biological activity of a new batch of ATP is a critical quality control step. This guide focuses on two widely accepted methods: the Luciferase-based ATP assay and the Kinase activity assay.

Comparison of ATP Activity Assays

The biological activity of a new batch of ATP disodium salt can be quantitatively compared to a high-purity, certified ATP standard. The following tables summarize the expected outcomes from the recommended assays.

Data Presentation

Table 1: Luciferase-Based ATP Assay Comparison

SampleATP Concentration (µM)Relative Luminescence Units (RLU)% Activity vs. Standard
Certified ATP Standard 101,500,000 ± 50,000100%
1150,000 ± 5,000100%
0.115,000 ± 500100%
New ATP Batch 10User-determined valueCalculated value
1User-determined valueCalculated value
0.1User-determined valueCalculated value

Table 2: Kinase Activity Assay (Radiolabeled) Comparison

SampleSubstrateIsotopeCounts Per Minute (CPM)% Phosphorylation vs. Standard
Certified ATP Standard Myelin Basic Protein[γ-³²P]800,000 ± 75,000100%
New ATP Batch Myelin Basic Protein[γ-³²P]User-determined valueCalculated value
Negative Control (No ATP) Myelin Basic Protein[γ-³²P]500 ± 1000%

Experimental Protocols

Luciferase-Based ATP Assay

This assay is a highly sensitive method for quantifying ATP.[3] It utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal directly proportional to the amount of ATP present.[4][5]

Materials:

  • New batch of ATP disodium salt

  • Certified ATP standard (e.g., Sigma-Aldrich Product No. A2383)

  • Luciferase Assay Kit (containing luciferase, D-luciferin, and assay buffer)

  • Nuclease-free water

  • White opaque 96-well plates

  • Luminometer

Protocol:

  • Prepare ATP Standards: Create a stock solution of the certified ATP standard and the new ATP batch in nuclease-free water. Perform serial dilutions to generate a standard curve (e.g., 0.01 µM to 10 µM).

  • Prepare Luciferase Reagent: Reconstitute the lyophilized luciferase and D-luciferin in the provided assay buffer according to the manufacturer's instructions. This "ATP Detection Cocktail" should be prepared fresh.[6]

  • Assay Procedure:

    • Pipette 10 µL of each ATP dilution (both standard and new batch) into separate wells of a white opaque 96-well plate.

    • Add 100 µL of the ATP Detection Cocktail to each well.[4][6]

    • Mix briefly on an orbital shaker.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[5]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from a well with no ATP) from all readings. Plot the RLU values for the certified standard against their concentrations to generate a standard curve. Use this curve to determine the effective concentration of the new ATP batch and calculate its relative activity.

Kinase Activity Assay

This assay confirms the ability of ATP to act as a phosphate (B84403) donor in an enzymatic reaction catalyzed by a protein kinase.[7] The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate is measured.[8][9][10]

Materials:

  • New batch of ATP disodium salt

  • Certified ATP standard

  • [γ-³²P]ATP

  • Protein kinase (e.g., Protein Kinase A)

  • Kinase substrate (e.g., Myelin Basic Protein)

  • Kinase reaction buffer

  • 5X Laemmli sample buffer

  • SDS-PAGE apparatus

  • Phosphorimager

Protocol:

  • Prepare ATP Solutions: Prepare solutions of both the certified ATP standard and the new ATP batch. A portion of each will be mixed with [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, protein kinase, and kinase substrate.

    • Initiate the reaction by adding the ATP solution (either the standard or the new batch, spiked with [γ-³²P]ATP).

    • Incubate at 30°C for a predetermined time (e.g., 5-60 minutes), depending on the kinase's activity.[9]

  • Stop Reaction: Terminate the reaction by adding 5X Laemmli sample buffer and heating the samples at 100°C for 3-5 minutes.[9]

  • Separation and Detection:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Visualize and quantify the radiolabeled substrate using a phosphorimager.

  • Data Analysis: Compare the counts per minute (CPM) obtained for the substrate phosphorylated using the new ATP batch to that of the certified standard.

Mandatory Visualizations

Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis ATP_Standard Certified ATP Standard Dilution Serial Dilution ATP_Standard->Dilution New_ATP New ATP Batch New_ATP->Dilution Luciferase_Reagent Luciferase Reagent Add_Reagent Add ATP Detection Cocktail Luciferase_Reagent->Add_Reagent Plate Pipette into 96-Well Plate Dilution->Plate Plate->Add_Reagent Incubate Incubate 10 min at RT Add_Reagent->Incubate Luminometer Measure Luminescence Incubate->Luminometer Analysis Data Analysis Luminometer->Analysis

Caption: Workflow for the Luciferase-Based ATP Assay.

Luciferase_Pathway ATP ATP Luciferase Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ O2->Luciferase Products Oxyluciferin + AMP + PPi + Light Luciferase->Products Catalysis

Caption: Luciferase-catalyzed reaction pathway.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_analysis Analysis ATP_Source New or Standard ATP + [γ-³²P]ATP Reaction Incubate at 30°C ATP_Source->Reaction Enzyme_Mix Kinase + Substrate + Buffer Enzyme_Mix->Reaction Stop Stop Reaction (Heat + Sample Buffer) Reaction->Stop SDS_PAGE SDS-PAGE Separation Stop->SDS_PAGE Imaging Phosphorimaging SDS_PAGE->Imaging Quantification Quantify CPM Imaging->Quantification

Caption: Workflow for the Radiolabeled Kinase Activity Assay.

Kinase_Signaling_Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Protein Substrate (Inactive) Substrate->Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP

Caption: General protein kinase signaling pathway.

References

A Comparative Guide to the Stability of Common ATP Salt Forms in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of Adenosine (B11128) 5'-triphosphate (ATP) salt form is a critical decision that can impact experimental outcomes and the shelf-life of therapeutic formulations. The stability of ATP in aqueous solutions is paramount for ensuring accurate and reproducible results. This guide provides an objective comparison of the stability of common salt forms of ATP—sodium (Na+), magnesium (Mg2+), and TRIS—supported by experimental data and detailed methodologies.

Key Stability Factors for ATP in Solution

The intrinsic stability of the phosphoanhydride bonds in ATP is influenced by several factors in an aqueous environment. The rate of hydrolysis of ATP to adenosine 5'-diphosphate (ADP) and inorganic phosphate (B84403) (Pi), and subsequently to adenosine 5'-monophosphate (AMP), is primarily dictated by:

  • pH: ATP is most stable in the pH range of 6.8 to 7.4.[1] Deviations to more acidic or alkaline pH levels lead to a significant increase in the rate of hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of ATP hydrolysis. For long-term storage, frozen solutions (at -20°C or -80°C) are recommended to minimize degradation.[2]

  • Divalent Cations: The presence of divalent cations, particularly magnesium (Mg2+), plays a crucial role in both the biological activity and the stability of ATP.

Comparison of ATP Salt Form Stability

While direct, comprehensive studies comparing the stability of different ATP salt forms under identical conditions are limited, the existing literature provides valuable insights into their relative stability. The following table summarizes the key characteristics and stability considerations for sodium, magnesium, and TRIS salts of ATP.

Salt FormKey CharacteristicsStability ConsiderationsTypical Applications
ATP Disodium (B8443419) Salt Highly soluble in water. Solutions are typically mildly acidic (around pH 3.5) if unbuffered.[3]In unbuffered solutions, the acidic pH can lead to rapid hydrolysis. Stability is significantly improved when buffered to a neutral pH (6.8-7.4). The presence of Na+ ions has a negligible effect on the hydrolysis rate compared to other cations.[4]General laboratory use, ATP standards for bioluminescence assays, and as a starting material for preparing buffered ATP solutions.
ATP Magnesium Salt Biologically active form of ATP, as Mg2+ is a crucial cofactor for most ATP-dependent enzymes.Mg2+ ions chelate the phosphate groups of ATP, which can stabilize the molecule.[5] Studies at elevated temperatures have shown that Mg2+ significantly reduces the hydrolysis rate of ATP.[4]Enzyme kinetics, in vitro transcription/translation, phosphorylation assays, and studies requiring the biologically active form of ATP.
ATP TRIS Salt A solution of ATP where TRIS (tris(hydroxymethyl)aminomethane) is used as a buffering agent to maintain a stable pH, typically between 7.3 and 7.5.[6][7]The primary advantage is the maintenance of an optimal pH, which is a critical factor for ATP stability. This minimizes pH-induced hydrolysis.[8][9]Enzyme kinetic studies, in vitro transcription, and other applications where a stable pH is crucial for both ATP stability and the activity of other components in the reaction.[9]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of different ATP salt forms, a well-defined experimental protocol is essential. The following outlines a general methodology for a comparative stability study.

Sample Preparation
  • Stock Solutions: Prepare 100 mM stock solutions of ATP disodium salt, ATP magnesium salt, and ATP (from a sodium salt) in TRIS buffer (e.g., 50 mM TRIS-HCl, pH 7.4). Ensure the final pH of all solutions is adjusted to 7.4.

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 mM in the desired buffer (e.g., 50 mM TRIS-HCl, pH 7.4 with 5 mM MgCl2 for the sodium and TRIS salt forms to mimic physiological conditions, and without additional MgCl2 for the magnesium salt form).

  • Aliquoting and Storage: Aliquot the working solutions into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at various temperatures to be tested (e.g., -20°C, 4°C, and 25°C).

Stability Testing Over Time

At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve an aliquot from each storage condition. Immediately analyze the concentration of intact ATP and its degradation products (ADP and AMP).

Analytical Methods

HPLC is a robust method for separating and quantifying ATP, ADP, and AMP.

  • Instrumentation: A reverse-phase C18 column is commonly used.

  • Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (pH 6.80) can be employed.[10][11] Alternatively, a gradient elution with a mobile phase containing an ion-pairing agent like tetrabutylammonium (B224687) (TBA) bisulfate can provide good separation.

  • Detection: UV absorbance is monitored at 254 nm.

  • Quantification: The concentration of each nucleotide is determined by comparing the peak area to a standard curve generated with known concentrations of ATP, ADP, and AMP.[10]

³¹P NMR provides a non-invasive method to monitor the hydrolysis of ATP.

  • Principle: The phosphorus atoms in the α, β, and γ positions of ATP, as well as in ADP and inorganic phosphate, have distinct chemical shifts in the ³¹P NMR spectrum.

  • Data Acquisition: Spectra are recorded over time, and the relative integrals of the peaks corresponding to the different phosphorus nuclei are used to determine the concentration of each species.

  • Advantages: Allows for the direct observation of the conversion of ATP to ADP and Pi in real-time.

This is a highly sensitive method for quantifying ATP.

  • Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP and Mg2+, producing light. The amount of light emitted is directly proportional to the ATP concentration.[1][2]

  • Procedure: A small volume of the ATP solution is mixed with a reagent containing luciferase and luciferin. The resulting luminescence is measured using a luminometer.

  • Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the amount of ATP in the test samples.

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in comparing ATP salt stability and the degradation of ATP, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep_na Prepare ATP-Na⁺ Solution storage_neg20 Store at -20°C prep_na->storage_neg20 storage_4 Store at 4°C prep_na->storage_4 storage_25 Store at 25°C prep_na->storage_25 prep_mg Prepare ATP-Mg²⁺ Solution prep_mg->storage_neg20 prep_mg->storage_4 prep_mg->storage_25 prep_tris Prepare ATP-TRIS Solution prep_tris->storage_neg20 prep_tris->storage_4 prep_tris->storage_25 hplc HPLC storage_neg20->hplc nmr ³¹P NMR storage_neg20->nmr biolum Bioluminescence storage_neg20->biolum storage_4->hplc storage_4->nmr storage_4->biolum storage_25->hplc storage_25->nmr storage_25->biolum kinetics Determine Degradation Kinetics (Rate Constants, Half-life) hplc->kinetics nmr->kinetics biolum->kinetics

References

Validating Cleaning Procedures for ATP Contamination Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the complete removal of biological residues is a critical step in many scientific and manufacturing processes. Adenosine (B11128) Triphosphate (ATP) is a universal energy molecule found in all living cells, making it an excellent indicator of residual biological contamination. This guide provides a comparative overview of different cleaning procedures for the removal of ATP contamination, supported by experimental data. We will delve into the efficacy of various cleaning agents and methods, offering detailed protocols for validation.

Comparative Efficacy of Cleaning Procedures

The effectiveness of a cleaning procedure in removing ATP contamination can vary significantly depending on the cleaning agent used and the method of application. Below is a summary of experimental data comparing different approaches.

Cleaning Agent Comparison

A study comparing the effectiveness of Slightly Acidic Electrolyzed Water (SAEW) with a commercial detergent for cleaning various materials used in milking systems provides valuable insights into ATP removal. The experiments were conducted on stainless steel, rubber gasket, and PVC surfaces.

MaterialCleaning AgentTreatment Time (min)Temperature (°C)ATP Removal Rate (%)
Stainless Steel SAEW (60 mg/L ACC)9.937.8>99
Commercial Detergent--~98
Rubber Gasket SAEW (60 mg/L ACC)14.429.6>99
Commercial Detergent--~97
PVC SAEW (60 mg/L ACC)14.429.6>99
Commercial Detergent--~96

ACC: Available Chlorine Concentration. Data adapted from a study on milking systems.[1]

Another study investigated the impact of various chemical cleaning and sanitizing agents on ATP bioluminescence measurements. While the primary focus was on assay interference, the results also indicate the agents' effects on reducing ATP levels.

Cleaning AgentConcentrationATP (PATP) RLU ReductionATP (Chicken Exudate) RLU Reduction
Concentrated Foaming Acid (FA) 0.1x, 1x, 2x MRLSignificant DecreaseSignificant Decrease
Alkaline Cleaner-Degreaser (PC) 0.1x, 1x, 2x MRLSignificant DecreaseSignificant Decrease
Chlorinated Alkaline Cleaner (CA) 0.1x, 1x, 2x MRLSignificant DecreaseSignificant Decrease
Quaternary Ammonium (B1175870) (QA) ≥ MRLSignificant IncreaseSignificant Increase
Acidic Peroxygen Sanitizer (HP) ≥ MRLSignificant ReductionSignificant Reduction

MRL: Manufacturer's Recommended Level. Note: Quaternary ammonium compounds were found to increase RLU readings, potentially leading to false positives.[2]

Manual vs. Automated Cleaning

The method of cleaning also plays a crucial role in ATP removal. A comparison of manual versus automated cleaning for complex instruments like duodenoscopes highlights the superior efficacy of automated systems.

Cleaning MethodLocationMean ATP before Cleaning (RLU)Mean ATP after 1st Cleaning (RLU)Failure Rate after 1st CleanMean ATP after 2nd Cleaning (RLU)Failure Rate after 2nd Clean
Manual Elevator Mechanism92,40063548% to 12%-16% to 2%
Biopsy Channel7,76646248% to 12%-16% to 2%
Automated (AER) Endoscope Surface228 to 65,1637 to 812.6%<200 (after HLD)0%
Channel Rinsate228 to 65,1633 to 6712.6%<200 (after HLD)0%

RLU: Relative Light Units. HLD: High-Level Disinfection. Data adapted from studies on endoscope reprocessing.[3][4][5]

Experimental Protocols

Detailed methodologies are essential for reproducible validation of cleaning procedures.

Protocol 1: Validation of a Manual Cleaning Procedure using ATP Swabbing

Objective: To validate the effectiveness of a manual cleaning procedure in removing ATP contamination from a stainless steel surface.

Materials:

  • ATP bioluminescence meter and swabs

  • Cleaning agent of choice (e.g., enzymatic detergent, alkaline cleaner)

  • Sterile wipes

  • Sterile deionized water

  • Stainless steel coupons (e.g., 10x10 cm)

  • Pipettor and sterile tips

  • Source of ATP contamination (e.g., bacterial culture, food soil)

Procedure:

  • Pre-cleaning Sampling (Baseline):

    • Inoculate a defined area (e.g., 10x10 cm) of the stainless steel coupon with a known amount of ATP contaminant.

    • Allow the coupon to air dry in a controlled environment.

    • Swab the entire inoculated area according to the ATP swab manufacturer's instructions.

    • Activate the swab and measure the Relative Light Units (RLU) using the luminometer. This is the "dirty" reading.

  • Cleaning Procedure:

    • Prepare the cleaning agent according to the manufacturer's instructions (concentration, temperature).

    • Apply the cleaning agent to a sterile wipe.

    • Manually wipe the contaminated surface for a defined period and with a consistent pattern (e.g., top to bottom, then side to side).

    • Rinse the surface thoroughly with sterile deionized water using a fresh sterile wipe.

    • Allow the surface to air dry completely.

  • Post-cleaning Sampling:

    • Swab the cleaned area using the same technique as in the pre-cleaning step.

    • Activate the swab and measure the RLU. This is the "clean" reading.

  • Data Analysis:

    • Calculate the percentage reduction in RLU: ((Dirty RLU - Clean RLU) / Dirty RLU) * 100.

    • Compare the "clean" RLU value to a pre-determined acceptance limit (e.g., <100 RLU).

    • Repeat the entire procedure at least three times to ensure consistency and reproducibility.

Protocol 2: ATP Bioluminescence Assay for Surface Cleanliness

Objective: To quantify the amount of ATP on a surface as a measure of cleanliness.

Materials:

  • ATP luminometer

  • Surface ATP test swabs

Procedure:

  • Turn on the luminometer and allow it to calibrate according to the manufacturer's instructions.

  • Remove a swab from its tube. Be careful not to touch the swab tip.

  • Firmly swab a 10x10 cm (or other defined area) of the target surface. Apply consistent pressure and pattern (e.g., swabbing in one direction and then perpendicularly).

  • Place the swab back into its tube.

  • Activate the swab to release the reagent. This is typically done by breaking a seal within the swab device.

  • Gently shake the swab tube for 5-10 seconds to ensure the sample is thoroughly mixed with the reagent.

  • Insert the swab tube into the luminometer and close the lid.

  • Initiate the reading. The result will be displayed in Relative Light Units (RLU).

Visualizing the Workflow and Comparisons

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in the validation process.

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Cleaning Intervention cluster_2 Phase 3: Post-Cleaning Assessment cluster_3 Phase 4: Validation & Decision A Contaminate Surface with ATP B Air Dry A->B C Swab Surface (Pre-Cleaning) B->C D Measure Baseline RLU C->D F Apply Cleaning Procedure E Prepare Cleaning Agent E->F G Rinse Surface F->G H Air Dry G->H I Swab Surface (Post-Cleaning) J Measure Final RLU I->J K RLU < Acceptance Limit? J->K L Procedure Validated K->L Yes M Review & Repeat Procedure K->M No G cluster_0 Cleaning Method cluster_1 Efficacy Factors cluster_2 Typical ATP Removal Manual Manual Cleaning Manual_Factors Variable Operator Consistency Potential for Missed Areas Lower Initial Cost Manual->Manual_Factors Automated Automated Cleaning (e.g., CIP, AER) Automated_Factors High Reproducibility Consistent Coverage Higher Initial Cost Automated->Automated_Factors Manual_Removal Good to Excellent (Dependent on Operator) Manual_Factors->Manual_Removal Automated_Removal Excellent to Superior (Often >99.9% Reduction) Automated_Factors->Automated_Removal

References

Decoding Purity: Acceptable Limits for ADP/AMP Contamination in ATP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt for critical assays, the presence of its hydrolysis products, Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP), can be a significant source of experimental variability and inaccuracy. Understanding the acceptable limits of these contaminants is paramount for ensuring the reliability and reproducibility of experimental data, particularly in sensitive applications such as enzyme kinetics, signaling pathway analysis, and high-throughput screening.

This guide provides an objective comparison of purity standards for commercially available ATP disodium salt, details the experimental impact of ADP and AMP contamination, and outlines the analytical methods used for their quantification.

Comparison of Supplier Specifications for ATP Disodium Salt

The overall purity of research-grade ATP disodium salt is typically advertised as ≥98% or ≥99%. However, the specific limits for the critical contaminants, ADP and AMP, are not always prominently displayed. A review of product specifications from various suppliers reveals that a common acceptable limit for the combined total of ADP and AMP is ≤0.5% .

Supplier/Product GradeOverall Purity (by HPLC or Enzymatic Assay)ADP + AMP Contamination LimitOther Specified Impurities
Roche (ATP, Grade II)≥98% (enzymatic)≤0.5% (enzymatic)GTP: ≤0.01% (HPLC), Pᵢ: ≤0.3%
Sigma-Aldrich ≥98%Not always specifiedVaries by product grade
Tocris Bioscience ≥99% (HPLC)Not explicitly statedBatch-specific CoA
Abcam >99%Not explicitly statedBatch-specific CoA
RPI ≥98.0%Not specifiedHeavy Metals: ≤ 10 ppm

This table is a summary of publicly available data and is not exhaustive. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise purity information.

The Experimental Impact of ADP and AMP Contamination

The presence of ADP and AMP in an ATP reagent can have profound effects on experimental outcomes, primarily through competitive inhibition and alteration of the true substrate concentration.

1. Kinase Assays:

In kinase assays, ATP is the phosphate (B84403) donor. ADP, a product of the kinase reaction, is a known competitive inhibitor of many kinases, binding to the same active site as ATP.[1][2] The presence of ADP as a contaminant in the ATP stock leads to an underestimation of the true kinase activity. Even small percentages of ADP can significantly alter the apparent Michaelis constant (Km) for ATP and the IC50 values of kinase inhibitors. For instance, commercial ADP can contain 1-5% ATP contamination, which can mask the inhibitory effects of the ADP being studied. Conversely, ADP contamination in an ATP reagent will directly compete with ATP, leading to inaccurate kinetic measurements.

2. ATP-Dependent Ligases and Other Enzymes:

Many other enzymes, including DNA ligases and various metabolic enzymes, rely on ATP as an energy source. ADP and AMP can act as competitive inhibitors for these enzymes as well, leading to reduced enzyme efficiency and potentially misleading results in assays measuring enzyme activity or product formation.

3. Signaling Pathways:

Cellular signaling cascades are tightly regulated by the ratio of ATP to ADP and AMP. Introducing ATP with significant ADP or AMP contamination can disrupt the delicate balance of these nucleotides, potentially leading to off-target effects or misinterpretation of signaling events in cellular assays. AMP, in particular, is a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]

Experimental Protocols for Purity Assessment

The quantification of ATP and its degradation products is crucial for quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for separating and quantifying ATP, ADP, and AMP.

Protocol: Quantification of ATP, ADP, and AMP by HPLC-UV

Objective: To separate and quantify ATP, ADP, and AMP in a sample of ATP disodium salt.

Materials:

  • ATP disodium salt sample

  • ATP, ADP, and AMP standards of known concentration

  • Mobile Phase A: 0.1 M Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), pH 6.0

  • Mobile Phase B: Methanol

  • Ultrapure water

  • Reversed-phase C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector set to 259 nm

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP in ultrapure water.

  • Sample Preparation: Dissolve a precisely weighed amount of the ATP disodium salt sample in ultrapure water to a known concentration.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase. A common isocratic mobile phase is a mixture of Mobile Phase A and a small percentage of Mobile Phase B (e.g., 99:1 v/v).[4]

    • Inject a fixed volume (e.g., 20 µL) of each standard and the sample onto the column.

    • Elute the compounds at a constant flow rate (e.g., 1 mL/min).

    • Monitor the absorbance at 259 nm.

  • Data Analysis:

    • Identify the peaks for ATP, ADP, and AMP in the chromatograms based on the retention times of the standards.

    • Generate a standard curve for each compound by plotting peak area versus concentration.

    • Calculate the concentration of ATP, ADP, and AMP in the sample by interpolating their peak areas on the respective standard curves.

    • Determine the percentage of ADP and AMP contamination relative to the total nucleotide content.

Visualizing Experimental Workflows and Signaling

To better understand the processes involved, graphical representations of experimental workflows and signaling pathways are invaluable.

ATP_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis ATP_Sample Weigh ATP Disodium Salt Dissolve_Sample Dissolve in Ultrapure Water ATP_Sample->Dissolve_Sample HPLC_Injection Inject Sample & Standards Dissolve_Sample->HPLC_Injection ATP_Standards Prepare ATP, ADP, AMP Standard Solutions ATP_Standards->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (259 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Standard_Curve Generate Standard Curves Chromatogram->Standard_Curve Quantification Quantify ATP, ADP, AMP Concentrations Standard_Curve->Quantification Purity_Calc Calculate % Purity & % Contamination Quantification->Purity_Calc

Caption: Workflow for ATP Purity Analysis using HPLC.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase Binds to active site ADP_contaminant ADP (Contaminant) ADP_contaminant->Kinase Competitively inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes phosphorylation ADP_product ADP (Product) Kinase->ADP_product Substrate Substrate Substrate->Kinase

Caption: Competitive Inhibition of Kinase by ADP Contamination.

References

A Comparative Study of ATP Disodium Salt from Different Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Purity, Stability, and Performance

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular energy transfer and signaling, making the quality of ATP disodium (B8443419) salt critical for reproducible and accurate experimental outcomes in research and drug development. This guide provides a comparative analysis of ATP disodium salt from various suppliers, focusing on key performance parameters supported by experimental data and detailed protocols.

Data Presentation: Comparison of Supplier Specifications

The following table summarizes the product specifications for ATP disodium salt from several prominent suppliers. Data is compiled from publicly available Certificates of Analysis and product information sheets.

SupplierProduct NumberPurity (by HPLC)Water Content (Karl Fischer)ADP ContentAMP ContentFormulationStorage Temperature
Supplier A (e.g., MilliporeSigma/Roche) 10127523001≥98%Not Specified≤0.5% (enzymatic)≤0.5% (enzymatic)Crystalline2-8°C
Supplier B (e.g., Tocris Bioscience) 3245≥99%Not SpecifiedNot SpecifiedNot SpecifiedCrystalline Solid-20°C
Supplier C (e.g., Biosynth) NA00135>97 area-%≤10.0%Not SpecifiedNot SpecifiedPowder to Crystalline PowderNot Specified
Supplier D (e.g., Alfa Aesar) L1452299.7%7.3%Not SpecifiedNot SpecifiedWhite PowderNot Specified
Supplier E (e.g., BOC Sciences) 987-65-5>98%Not SpecifiedNot SpecifiedNot SpecifiedWhite Crystalline Powder2-8°C
Supplier F (e.g., MedChemExpress) HY-B0345A99.95%Not SpecifiedNot SpecifiedNot SpecifiedCrystalline Solid-20°C (powder)
Supplier G (e.g., Abcam) ab146493>99%Not SpecifiedNot SpecifiedNot SpecifiedSolid-20°C

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification and comparison.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of ATP disodium salt and quantifying related impurities such as ADP and AMP.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ATP Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity and Impurity Levels data1->data2

Caption: Workflow for ATP Purity Analysis using HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 50 mM potassium dihydrogen phosphate (B84403) buffer, adjusted to pH 6.8 with potassium hydroxide.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[1]

  • Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of ATP disodium salt.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of ATP and any potential impurities (typically 15-20 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to ATP, ADP, and AMP based on their retention times, which are determined using reference standards.

    • Integrate the area under each peak.

    • Calculate the purity of ATP as the percentage of the ATP peak area relative to the total area of all peaks.

Enzymatic Assay for ATP Activity (Luciferase-Based)

This bioluminescence assay determines the concentration of biologically active ATP.

Workflow for Enzymatic ATP Assay

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement prep1 Prepare ATP Standard Curve assay1 Add ATP Standards and Samples to Plate prep1->assay1 prep2 Prepare Luciferase Reagent assay2 Add Luciferase Reagent prep2->assay2 prep3 Prepare ATP Samples prep3->assay1 assay1->assay2 assay3 Incubate Briefly assay2->assay3 measure1 Read Luminescence assay3->measure1 measure2 Plot Standard Curve and Determine Sample Concentration measure1->measure2

Caption: Workflow for determining ATP concentration via a luciferase-based assay.

Methodology:

  • Materials:

    • Luciferin-luciferase assay kit.

    • Luminometer.

    • White, opaque 96-well plates.

    • ATP disodium salt of known high purity for standard curve.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the ATP standard in nuclease-free water.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1 µM to 1 nM).

    • Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.

    • Prepare solutions of the ATP samples from different suppliers at a concentration expected to fall within the range of the standard curve.

  • Procedure:

    • Pipette 10 µL of each ATP standard and sample solution into separate wells of a 96-well plate.

    • Add 90 µL of the prepared luciferin-luciferase reagent to each well.

    • Mix gently by pipetting or orbital shaking for 2 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a well with no ATP) from all readings.

    • Plot the luminescence values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of active ATP in the supplier samples.

Signaling Pathways Involving ATP

ATP is a key signaling molecule in numerous cellular pathways. The diagram below illustrates a simplified purinergic signaling pathway where extracellular ATP acts as a ligand.

Purinergic Signaling Pathway

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X P2X Receptor (Ligand-gated ion channel) Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx opens P2Y P2Y Receptor (GPCR) PLC Phospholipase C P2Y->PLC activates ATP Extracellular ATP ATP->P2X binds ATP->P2Y binds Downstream Downstream Cellular Responses Ion_Influx->Downstream IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Ca_Release->Downstream PKC->Downstream

Caption: A simplified diagram of ATP-mediated purinergic signaling pathways.

Extracellular ATP can bind to two main families of purinergic receptors: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.[2] Activation of these receptors leads to a variety of downstream cellular responses, including ion influx, release of intracellular calcium stores, and activation of protein kinases.[2][3] The purity and concentration of the ATP disodium salt used in such studies are paramount to achieving reliable and dose-dependent results.

References

A Researcher's Guide to Establishing a Standard Curve for ATP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of all living cells. Its quantification is a fundamental tool for assessing cell viability, proliferation, cytotoxicity, and metabolic activity.[1][2] The most common method for ATP quantification relies on the luciferin-luciferase bioluminescence reaction, where the light produced is directly proportional to the ATP concentration.[3][4] Establishing an accurate ATP standard curve is a critical prerequisite for converting luminescent signals into absolute ATP concentrations.

This guide provides a detailed protocol for creating a standard curve using the popular bioluminescent method, compares it with alternative techniques, and presents the necessary data and workflows for researchers, scientists, and drug development professionals.

Experimental Protocol: Luciferase-Based ATP Standard Curve

This protocol outlines the steps to generate a standard curve for quantifying ATP using a luciferase-based assay, a method known for its high sensitivity.[4]

1. Reagent Preparation:

  • ATP Standard Stock Solution: Dissolve a known quantity of ATP salt (lyophilized) in ATP-free water or an appropriate assay buffer to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • ATP Assay Reagent/Cocktail: Prepare the ATP detection cocktail, which typically contains luciferase, D-luciferin, and a buffer with necessary cofactors like Mg²⁺.[5][6] Some commercial kits provide a ready-to-use reagent. This solution should be prepared fresh before each experiment for maximum activity and protected from light.[6][7]

  • Assay Buffer: The buffer used for diluting the ATP standards should be identical to the buffer used for the experimental samples to avoid matrix effects.[3]

2. Preparation of ATP Standards (Serial Dilution):

  • Thaw an aliquot of the ATP stock solution and the assay buffer on ice.[8]

  • Perform serial dilutions of the ATP stock solution to create a range of standard concentrations. The specific range should bracket the expected ATP concentrations in your samples.[8][9] A common range for cellular assays is 10⁻¹⁰ M to 10⁻⁵ M or 0.01 µM to 3 µM.[9][10]

  • For example, to create a standard curve from 1 µM down to ~1 nM, you could perform 10-fold serial dilutions from a 1 µM working solution.

  • Always include a "zero ATP" or blank control containing only the assay buffer to measure background luminescence.[8]

3. Luminescence Measurement:

  • Pipette a specific volume (e.g., 10-50 µL) of each ATP standard dilution into the wells of a white, opaque 96-well plate in replicate (triplicate is common).[11][12] White plates are used to maximize the luminescent signal.

  • Add an equal volume (e.g., 10-50 µL) of the ATP detection cocktail to each well.[11] Some protocols recommend adding the detection reagent directly to the sample.[7]

  • Mix the contents gently.[13]

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 2-10 minutes) to allow the luminescent signal to stabilize.[8][14]

  • Measure the luminescence using a plate luminometer. The output is typically recorded in Relative Light Units (RLU).[15]

4. Data Analysis:

  • Subtract the average RLU of the blank control from all other RLU readings.

  • Plot the corrected RLU values (Y-axis) against the corresponding ATP concentrations (X-axis).

  • Perform a linear regression analysis on the data points that fall within the linear range of the assay.[12] For best results, a log-log plot is often used, which can provide a linear relationship over a wider range of concentrations.[13][15]

  • The resulting equation of the line (y = mx + c) will be used to calculate the ATP concentration of unknown samples from their RLU values. The regression should have a high correlation coefficient (R²), typically ≥0.99.[8]

Workflow for ATP Standard Curve Generation

ATP_Standard_Curve_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare ATP Stock & Assay Reagents serial_dilute Create Serial Dilutions of ATP Standard prep_reagents->serial_dilute Use Stock add_reagent Add Luciferase Detection Cocktail prep_plate Pipette Standards into 96-Well Plate serial_dilute->prep_plate Transfer to Plate prep_plate->add_reagent incubate Incubate at RT (2-10 min, dark) add_reagent->incubate plot_data Plot RLU vs. [ATP] measure Measure Luminescence (RLU) incubate->measure measure->plot_data regression Perform Linear Regression (R² ≥ 0.99) plot_data->regression calculate Calculate Unknowns from Standard Curve Equation regression->calculate

Caption: Workflow for creating a standard curve for ATP quantification.

Comparison of ATP Quantification Methods

While bioluminescence is the most prevalent method, other techniques are available, each with distinct characteristics. The choice of assay depends on the required sensitivity, sample type, and available equipment.[1][2]

FeatureBioluminescent AssayColorimetric AssayFluorometric Assay
Principle Luciferase-catalyzed oxidation of luciferin (B1168401) produces light proportional to ATP.[16]ATP-dependent phosphorylation of glycerol (B35011) produces a colored product.ATP-dependent phosphorylation of glycerol produces a fluorescent product.
Detection LuminometerSpectrophotometer (OD 570 nm)Fluorometer (Ex/Em = 535/587 nm)
Sensitivity Very High (as low as 0.01 picomoles)[7]LowHigh (10-100x more sensitive than colorimetric)
Linear Range Wide (often 5-6 orders of magnitude)[7]NarrowModerate
Advantages Highest sensitivity, wide dynamic range, simple "add-and-read" protocol.[4]Does not require a specialized luminometer; uses common lab equipment.More sensitive than colorimetric methods.
Disadvantages Requires a luminometer; reagent can be sensitive to pH and temperature.[3]Lower sensitivity, potential for interference from colored compounds in the sample.Potential for interference from fluorescent compounds in the sample.
Common Kits Promega CellTiter-Glo®, ATPlite™, ENLITEN®[3][17][18]Abcam, Sigma-AldrichAbcam, Sigma-Aldrich

Sample Data for ATP Standard Curve

The following table provides an example dataset for a luminescent ATP assay. The linear relationship between ATP concentration and the resulting RLU signal is the foundation for quantification.

ATP Concentration (µM)Average RLU (Corrected)Standard Deviation
1.00002,540,100125,800
0.3000765,40041,200
0.1000251,65013,500
0.030075,9004,800
0.010025,3001,600
0.00307,650550
0.00102,580210
0.0000 (Blank)15025

Note: Data are hypothetical and for illustrative purposes only. A plot of this data would yield a straight line with a high R² value, confirming the assay's reliability for quantifying unknown samples.[13]

References

Normalizing Cell Viability Assays: A Comparative Guide to Using ATP Levels

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of in vitro toxicology and drug discovery is the accurate measurement of cell viability. While various assays exist, the normalization of these assays is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of using intracellular adenosine (B11128) triphosphate (ATP) levels as a normalization method against other common cell viability assays, supported by experimental data and detailed protocols.

Adenosine triphosphate (ATP) is the primary energy currency of all living cells. Consequently, the intracellular ATP concentration is a direct indicator of metabolic activity and, by extension, cell viability. When cells die, their ability to synthesize ATP is lost, and the remaining ATP is rapidly depleted by endogenous ATPases. This makes ATP a highly sensitive and robust marker for quantifying the number of viable cells in a culture.[1][2][3][4][5]

Comparison of Cell Viability Normalization Methods

The choice of a cell viability assay can significantly impact experimental outcomes. Traditional methods, such as those based on the reduction of tetrazolium salts (MTT, XTT) or resazurin (B115843), measure metabolic activity indirectly. In contrast, ATP assays provide a direct measure of the energy state of the cells.

Assay TypePrincipleAdvantagesDisadvantages
ATP Bioluminescence Assay Measures ATP levels via a luciferase-luciferin reaction that produces light.[4][6]- High Sensitivity: Can detect as few as 10 cells per well.[2] - Speed: Rapid, with no lengthy incubation steps required.[2][7] - Direct Measurement: ATP is a direct marker of viable, metabolically active cells.[1][3] - Wide Linear Range: The signal is linear over a broad range of cell numbers.[8]- Requires a luminometer. - Can be more expensive than colorimetric assays.
MTT Assay NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9]- Cost-effective. - Widely used and well-established. - Indirect Measurement: Relies on enzymatic activity which can be influenced by culture conditions. - Lower Sensitivity: Less sensitive than ATP assays; for instance, one study showed the MTT assay could not detect fewer than 25,000 cells/well, whereas the ATP assay could detect 1,563 cells/well.[10] - Multiple Steps: Requires a solubilization step for the formazan crystals.[3][9]
XTT/MTS/WST-1 Assays Similar to MTT, these assays use water-soluble tetrazolium salts that are reduced to a colored formazan product.[2][11]- Fewer Steps: Does not require a solubilization step.[2] - Higher Sensitivity than MTT. [2]- Interference: Can be affected by components in the culture medium.[2] - Indirect Measurement.
Resazurin (AlamarBlue) Assay The blue dye resazurin is reduced to the pink, fluorescent resorufin (B1680543) by mitochondrial enzymes in viable cells.[2]- Non-toxic: Cells can be used for further analysis. - Sensitive and reliable. [2]- Indirect Measurement. - Requires a fluorometer or spectrophotometer.

Experimental Data: ATP Assay vs. Other Methods

Studies have consistently demonstrated the superior sensitivity and accuracy of ATP-based assays for normalizing cell viability.

ParameterATP AssayMTT AssaySuccinate Dehydrogenase (SD) AssayReference
Correlation with Colony Formation High correlationLower correlationLower correlation[1][7]
Detection Limit (cells/well) ~1,500>25,000Not specified[10]
Pseudo-viability after heat treatment MinimalNot specified>20%[7]
Reproducibility HighLowerNot specified[10]

Experimental Protocols

ATP Bioluminescence Assay Protocol

This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

Materials:

  • 96-well opaque-walled plates suitable for luminescence measurements.

  • ATP detection reagent (containing luciferase and D-luciferin).

  • Cell lysis buffer.

  • Luminometer.

Procedure:

  • Cell Plating: Plate cells in a 96-well opaque-walled plate at the desired density and incubate under standard conditions.

  • Compound Treatment: Add test compounds and incubate for the desired exposure time.

  • Reagent Equilibration: Allow the ATP detection reagent to equilibrate to room temperature before use.

  • Cell Lysis and ATP Measurement:

    • For suspension cells, add a volume of ATP detection reagent equal to the volume of cell suspension in the well.

    • For adherent cells, remove the culture medium and add cell lysis buffer. Then, add the ATP detection reagent.

  • Incubation: Mix the contents on a plate shaker for approximately 2 minutes to induce cell lysis.

  • Signal Measurement: Measure the luminescence using a luminometer. The signal is typically stable for about 10 minutes.[2][3]

MTT Cell Viability Assay Protocol

Materials:

  • 96-well clear-walled plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Spectrophotometer.

Procedure:

  • Cell Plating and Treatment: Plate and treat cells as described for the ATP assay.

  • MTT Addition: Add 10 µL of MTT solution to each well.[3]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a spectrophotometer.[3][9]

Visualizing the Workflow and Rationale

ExperimentalWorkflow cluster_prep Cell Preparation & Treatment cluster_atp ATP Assay cluster_mtt MTT Assay cluster_analysis Data Analysis CellCulture 1. Plate cells in 96-well plate Treatment 2. Add experimental compounds CellCulture->Treatment Incubation 3. Incubate for defined period Treatment->Incubation AddReagent_ATP 4a. Add ATP detection reagent Incubation->AddReagent_ATP ATP Normalization AddReagent_MTT 4b. Add MTT reagent Incubation->AddReagent_MTT Metabolic Dye Normalization Lyse_ATP 5a. Lyse cells & stabilize ATP AddReagent_ATP->Lyse_ATP ReadLuminescence 6a. Measure luminescence Lyse_ATP->ReadLuminescence DataNormalization Normalize data to untreated controls ReadLuminescence->DataNormalization Incubate_MTT 5b. Incubate (formazan formation) AddReagent_MTT->Incubate_MTT Solubilize 6b. Add solubilization solution Incubate_MTT->Solubilize ReadAbsorbance 7b. Measure absorbance Solubilize->ReadAbsorbance ReadAbsorbance->DataNormalization Comparison Compare viability across treatments DataNormalization->Comparison

Experimental workflow for comparing ATP and MTT assays.

ATP_Rationale ViableCell Viable, Metabolically Active Cell ATP_Pool High Intracellular ATP Pool ViableCell->ATP_Pool maintains Luminescence Luciferase Reaction: ATP + Luciferin -> Light ATP_Pool->Luminescence drives CellDeath Cell Death (Apoptosis/Necrosis) LossOfATP Loss of ATP Synthesis & Rapid Depletion CellDeath->LossOfATP leads to LowATP Low/No Intracellular ATP LossOfATP->LowATP LowATP->Luminescence fails to drive HighSignal High Luminescent Signal Luminescence->HighSignal results in (if ATP is high) LowSignal Low/No Luminescent Signal Luminescence->LowSignal results in (if ATP is low)

Rationale for using ATP as a marker of cell viability.

Conclusion

References

Quality control parameters for research-grade ATP disodium salt hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents is paramount to the validity and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303), the primary energy currency of the cell, is a critical reagent in numerous biological assays. This guide provides a comprehensive comparison of quality control parameters for research-grade ATP disodium salt hydrate, offering insights into key analytical tests and comparing different grades of the product.

Comparison of Research-Grade this compound Specifications

The quality of commercially available this compound can vary. For sensitive applications such as bioluminescence assays, a higher purity grade with specific quality control tests for interfering ions is often necessary. Below is a comparison of typical specifications for a standard research grade and a high-purity (e.g., for bioluminescence) grade of this compound.

Quality Control ParameterStandard Research GradeHigh-Purity / Bioluminescence GradeSignificance of the Parameter
Purity (by HPLC) ≥98%[1][2][3]≥99%[1][4]Determines the percentage of ATP relative to impurities like ADP, AMP, and other related compounds. Higher purity is crucial for accurate kinetic and enzymatic studies.
Water Content (by Karl Fischer) ≤10%[2]≤10%The presence of water affects the actual concentration of ATP in a weighed sample. Accurate determination is vital for preparing solutions of known molarity.
Identity (by FTIR) Conforms to structureConforms to structureConfirms the chemical identity and structure of the molecule by comparing its infrared spectrum to a reference standard.
Appearance White to off-white crystalline powderWhite crystalline powderA visual inspection to ensure the product has not degraded or been contaminated, which can sometimes manifest as discoloration.
Solubility (in water) 50 mg/mL, clear, colorless solution[5]50 mg/mL, clear, colorless solution[5]Ensures the product will dissolve appropriately for experimental use and can indicate the presence of insoluble impurities.
pH (5% in water) ~3.5[5]~3.5[5]The inherent pH of the ATP solution can influence the pH of the final reaction mixture, which is critical for many biological assays.
Trace Metal Content (e.g., Fe, Ca) Not typically specifiedSpecified as low or removed by further purification[5][6]Divalent cations can interfere with certain enzymatic reactions, particularly those involving luciferase in bioluminescence assays.

Experimental Protocols for Key Quality Control Parameters

Accurate and reliable quality control of this compound relies on standardized experimental protocols. Below are detailed methodologies for the key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates ATP from its potential degradation products and other impurities, allowing for accurate quantification.

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. More polar compounds, like ATP, will elute earlier than less polar impurities.

Protocol:

  • Mobile Phase Preparation: Prepare a buffer solution of 0.1 M potassium phosphate (B84403), adjusted to pH 7.0. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 0.1 M potassium phosphate buffer, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 259 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the ATP peak based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.

Water Content Determination by Karl Fischer Titration

This is a highly accurate method for determining the water content in a solid sample.

Principle: The Karl Fischer titration is based on a reaction between iodine and water in the presence of sulfur dioxide, an alcohol, and a base. The amount of iodine consumed is proportional to the amount of water present.

Protocol:

  • Instrument Setup: Use a calibrated Karl Fischer titrator. The titration vessel should be pre-conditioned with the Karl Fischer reagent to eliminate any residual moisture.

  • Titer Determination: Determine the titer of the Karl Fischer reagent using a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the weight of the sample.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the ATP molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample at different wavelengths. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Spectrum: Place the KBr pellet or the sample on the ATR crystal and record the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of characteristic peaks for functional groups such as N-H (amine), C=N (adenine ring), P=O (phosphate), and O-H (hydroxyl and water) will confirm the identity of the compound.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique that can be used for a qualitative or semi-quantitative assessment of purity.[7][8][9][10][11]

Principle: Similar to HPLC, TLC separates components based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase that moves up the plate by capillary action.

Protocol:

  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Sample Application: Dissolve the ATP sample in a suitable solvent (e.g., water). Spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of n-butanol, acetic acid, and water). Allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate and dry it. Visualize the spots under a UV lamp at 254 nm. ATP and related nucleotides will appear as dark spots.

  • Analysis: The presence of a single major spot indicates high purity. The presence of additional spots suggests the presence of impurities like ADP or AMP. The retardation factor (Rf) values can be calculated and compared to standards if available.

Visualizing Workflows and Pathways

To better illustrate the processes involved in ATP quality control and its biological relevance, the following diagrams are provided.

ATP_QC_Workflow cluster_sampling 1. Sample Reception & Preparation cluster_testing 2. Analytical Testing cluster_analysis 3. Data Analysis & Specification Check cluster_decision 4. Final Decision Sample This compound Batch Prep Sample Preparation for Analysis Sample->Prep HPLC Purity (HPLC) Prep->HPLC KF Water Content (Karl Fischer) Prep->KF FTIR Identity (FTIR) Prep->FTIR Appearance Appearance & Solubility Prep->Appearance DataAnalysis Analyze Results HPLC->DataAnalysis KF->DataAnalysis FTIR->DataAnalysis Appearance->DataAnalysis SpecCheck Compare to Specifications DataAnalysis->SpecCheck Decision Pass / Fail SpecCheck->Decision Pass Release for Research Use Decision->Pass Meets Specs Fail Reject Batch Decision->Fail Fails Specs

Caption: Quality Control Workflow for this compound.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y IonInflux Ion Influx (Ca²⁺, Na⁺) P2X->IonInflux GProtein G-Protein Activation P2Y->GProtein Response Cellular Response IonInflux->Response PLC Phospholipase C GProtein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG CaRelease Intracellular Ca²⁺ Release IP3_DAG->CaRelease CaRelease->Response

Caption: Simplified P2 Receptor Signaling Pathway Involving ATP.

References

Safety Operating Guide

Safe Disposal of ATP Disodium Salt Hydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is a common reagent in many molecular biology and biochemistry laboratories. While some sources classify it as non-hazardous, others indicate it may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, prudent laboratory practices and adherence to proper disposal procedures are essential to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE) and Handling

Before handling ATP disodium salt hydrate, it is crucial to wear appropriate personal protective equipment. This includes safety glasses with side shields or goggles, gloves, and a lab coat.[3] Engineering controls, such as ensuring adequate ventilation and using a fume hood, are also recommended to minimize the risk of dust inhalation.[3][4] Avoid creating dust when handling the solid form of the compound.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[5][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated containers should be carried out in accordance with local, regional, and national hazardous waste regulations.[1][7]

  • Unused Material: Unused or waste this compound should be collected in a suitable, sealed, and clearly labeled container for disposal.[3][4] Do not dispose of this chemical into drains or sewer systems.[1][4] The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[4]

  • Spills: In the event of a spill, ventilate the area and wear appropriate PPE.[2] For solid spills, sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[5][6][7] The spill site should be thoroughly cleaned with a damp towel after the material has been collected.[2]

  • Contaminated Packaging: Empty containers may retain product residues and should be treated as hazardous waste.[8] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC10H14N5O13P3Na2·3H2O[2][7]
Formula Weight605.19 g/mol [2]
Melting Point176 °C[2]
AppearanceWhite crystalline powder[2]
SolubilitySoluble in water[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste Type A->C B Ensure Adequate Ventilation B->C D Unused/Waste Chemical C->D Unused E Spilled Material C->E Spill F Contaminated Packaging C->F Packaging G Collect in a Labeled, Sealed Container D->G H Sweep Up, Avoid Dust, Place in Labeled Container E->H I Triple Rinse Container F->I J Puncture and Dispose in Sanitary Landfill F->J K Licensed Chemical Waste Disposal G->K H->K L Recycle or Recondition I->L J->K L->K If recycling not an option

This compound Disposal Workflow

References

Personal protective equipment for handling ATP disodium salt hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). Following these procedures will help ensure a safe laboratory environment and maintain the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling ATP disodium salt hydrate, especially in its powdered form, wearing the appropriate personal protective equipment is the first line of defense against potential exposure.

  • Primary Protection:

    • Lab Coat: A standard lab coat should be worn to protect against spills.

    • Gloves: Nitrile or latex gloves are required to prevent skin contact.[1] Change gloves immediately if they become contaminated.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[2]

  • For Operations with High Dust Potential:

    • Respiratory Protection: If there is a risk of inhaling dust, such as when weighing large quantities or if the ventilation is inadequate, a NIOSH-approved respirator is recommended.[3]

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and to avoid contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated place.[4]

  • For long-term stability, it is recommended to store the product at –20 °C.[5][6]

  • Keep the container tightly closed to prevent moisture absorption.[4]

2. Handling and Weighing the Powder:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety glasses).

    • Perform all manipulations of the powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.[7][8]

  • Procedure:

    • Place a weigh boat on an analytical balance and tare the balance.

    • Carefully scoop the desired amount of this compound powder onto the weigh boat. Avoid creating dust.

    • If weighing cannot be done in a fume hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[7]

    • Record the weight and promptly close the main container.

    • Clean any spills immediately with a damp cloth or paper towel.

3. Preparing an Aqueous Solution:

  • Preparation:

    • Gather all necessary equipment: a volumetric flask, a beaker, a magnetic stirrer and stir bar, and purified water.

    • Ensure all glassware is clean and dry.

  • Procedure:

    • Add the weighed this compound to a beaker.

    • Add a portion of the purified water to the beaker, typically about half of the final desired volume.

    • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved. ATP is soluble in water.[5][6]

    • Once dissolved, carefully transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add purified water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask with the chemical name, concentration, and date of preparation.

III. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Unused Product and Contaminated Materials:

    • Dispose of unused this compound and any materials contaminated with it (e.g., weigh boats, gloves) as chemical waste.

    • Collect these materials in a designated and clearly labeled hazardous waste container.[9][10]

    • Do not dispose of the solid chemical in the regular trash.[9]

  • Aqueous Solutions:

    • Aqueous solutions of this compound should not be poured down the drain.[9]

    • Collect all aqueous waste containing this chemical in a designated hazardous waste container for liquids.

  • Empty Containers:

    • Once a container is empty, it should be triple-rinsed with a suitable solvent (like water). The rinsate should be collected as hazardous waste.[9]

    • After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the label first.[9]

  • General Guidance:

    • Always follow your institution's specific chemical waste disposal procedures.

    • Consult with your environmental health and safety (EHS) department for guidance on proper disposal methods.

IV. Quantitative Data Summary

PropertyValue
Molecular Weight 551.14 g/mol [11][12]
Appearance White crystalline powder[1]
Solubility Soluble in water (50 mg/mL)[5][6]
pH of 5% aq. solution 2.7 - 3.3[13]
Storage Temperature -20 °C[5][6]
Occupational Exposure Limits No specific limits have been established.[2]

V. Experimental Workflow Diagram

ATP_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect This compound store Store at -20°C in a Dry, Tightly Sealed Container receive->store don_ppe Don Personal Protective Equipment (Lab Coat, Gloves, Goggles) store->don_ppe weigh Weigh Powdered This compound don_ppe->weigh Proceed to Handling prepare_solution Prepare Aqueous Solution weigh->prepare_solution use_in_experiment Use in Experiment prepare_solution->use_in_experiment solid_waste Collect Solid Waste (Unused Powder, Contaminated PPE) in Labeled Container use_in_experiment->solid_waste Post-Experiment Cleanup liquid_waste Collect Liquid Waste (Aqueous Solutions) in Labeled Container use_in_experiment->liquid_waste Post-Experiment Cleanup dispose Dispose of Waste via Institutional EHS Program solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ATP disodium salt hydrate
Reactant of Route 2
ATP disodium salt hydrate

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